molecular formula C33H39N9O2 B1241234 A-420983

A-420983

Cat. No.: B1241234
M. Wt: 593.7 g/mol
InChI Key: STVKLDUINKMZFE-UHFFFAOYSA-N
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Description

A-420983, also known as this compound, is a useful research compound. Its molecular formula is C33H39N9O2 and its molecular weight is 593.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H39N9O2

Molecular Weight

593.7 g/mol

IUPAC Name

N-[4-[4-amino-1-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C33H39N9O2/c1-39-14-16-41(17-15-39)23-9-11-24(12-10-23)42-32-29(31(34)35-20-36-32)30(38-42)22-8-13-25(28(19-22)44-3)37-33(43)27-18-21-6-4-5-7-26(21)40(27)2/h4-8,13,18-20,23-24H,9-12,14-17H2,1-3H3,(H,37,43)(H2,34,35,36)

InChI Key

STVKLDUINKMZFE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N

Synonyms

A-420983
pyrazolo(3,4-d)pyrimidine

Origin of Product

United States

Foundational & Exploratory

A-420983: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-420983 is a potent, orally bioavailable small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. Through a combination of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows, this guide aims to serve as a thorough resource for researchers in immunology, oncology, and drug development.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in the initiation of T-cell activation. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first signaling molecules to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex, leading to the recruitment and activation of downstream signaling molecules, ultimately culminating in T-cell proliferation, differentiation, and cytokine release. Given its central role in T-cell immunity, Lck has emerged as a key therapeutic target for immunosuppression in the context of autoimmune diseases and organ transplant rejection.

This compound is a pyrazolo[3,4-d]pyrimidine derivative identified as a potent inhibitor of Lck. Its mechanism of action centers on the competitive inhibition of the ATP-binding site of the Lck kinase domain, thereby preventing the phosphorylation of its downstream substrates and effectively blocking T-cell activation. This guide will delve into the specifics of this mechanism, supported by preclinical data.

In Vitro Kinase Selectivity Profile

The potency and selectivity of this compound were evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate a high affinity for Lck and other members of the Src kinase family, with significantly less activity against non-Src family kinases.

Kinase TargetIC50 (nM)Kinase Family
Lck 40 Src Family
Src70Src Family
Fyn-Src Family
Lyn-Src Family
Hck-Src Family
Fgr-Src Family
ZAP-70>10,000Syk Family
Syk>10,000Syk Family
KDR (VEGFR2)>10,000RTK
Note: '-' indicates data not available in the provided search results.

Cellular Activity

The inhibitory effect of this compound on T-cell function was assessed through in vitro cellular assays. This compound demonstrated potent inhibition of antigen-stimulated T-cell proliferation and cytokine production.

AssayCell TypeStimulusIC50 (nM)
T-Cell ProliferationHuman PBMCsAnti-CD3< 10
IL-2 ProductionHuman PBMCsAnti-CD3< 10
Note: PBMCs - Peripheral Blood Mononuclear Cells.

In Vivo Efficacy in Organ Transplant Rejection Models

The immunosuppressive activity of this compound was evaluated in preclinical models of organ allograft rejection. Oral administration of this compound demonstrated significant efficacy in prolonging graft survival.

Animal ModelTransplant TypeDosing RegimenOutcome
MouseHeart AllograftOral, dailySignificant prolongation of graft survival
MouseIslet AllograftOral, dailyPrevention of allograft rejection
MouseSkin AllograftOral, dailyDelayed rejection
Note: Specific quantitative data on graft survival times and statistical significance were not available in the provided search results.

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade and the point of inhibition by this compound.

Lck_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Antigen Recognition CD3 CD3 TCR->CD3 CD4_8 CD4/CD8 Lck Lck CD4_8->Lck ITAMs ITAMs Lck->ITAMs phosphorylates A420983 This compound A420983->Lck inhibits ZAP70 ZAP-70 ITAMs->ZAP70 recruits & activates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Downstream Downstream Signaling (Ca2+ flux, NFAT, AP-1, NF-κB) PLCg1->Downstream Gene Gene Transcription (IL-2, etc.) Downstream->Gene Proliferation T-Cell Proliferation & Activation Gene->Proliferation

Caption: Lck signaling pathway in T-cell activation and inhibition by this compound.

Experimental Workflow: Biochemical Kinase Assay (IC50 Determination)

The following diagram outlines a typical workflow for determining the IC50 value of this compound against Lck using a biochemical kinase assay, such as an ADP-Glo™ assay.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow start Start prep_reagents Prepare Reagents: - Recombinant Lck Enzyme - Kinase Buffer - Peptide Substrate - ATP start->prep_reagents prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor incubation Incubate Lck with this compound prep_reagents->incubation prep_inhibitor->incubation initiate_reaction Initiate Kinase Reaction (Add Substrate & ATP) incubation->initiate_reaction reaction_incubation Incubate at Room Temp initiate_reaction->reaction_incubation stop_reaction Stop Reaction & Detect Signal (e.g., ADP-Glo) reaction_incubation->stop_reaction data_analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 stop_reaction->data_analysis end End data_analysis->end

Caption: Workflow for a biochemical kinase assay to determine IC50.

Experimental Workflow: T-Cell Proliferation Assay

The following diagram illustrates the workflow for a T-cell proliferation assay to assess the functional impact of this compound on T-cell activation.

TCell_Proliferation_Workflow cluster_workflow T-Cell Proliferation Assay Workflow start Start isolate_pbmcs Isolate PBMCs from Whole Blood start->isolate_pbmcs label_cells Label Cells with Proliferation Dye (e.g., CFSE) isolate_pbmcs->label_cells plate_cells Plate Labeled Cells label_cells->plate_cells add_inhibitor Add Serial Dilutions of this compound plate_cells->add_inhibitor stimulate_cells Stimulate T-Cells (e.g., anti-CD3/CD28 beads) add_inhibitor->stimulate_cells culture_cells Culture for 3-5 Days stimulate_cells->culture_cells analyze_proliferation Analyze Proliferation by Flow Cytometry culture_cells->analyze_proliferation data_analysis Data Analysis: - Quantify Dye Dilution - Calculate IC50 analyze_proliferation->data_analysis end End data_analysis->end

Caption: Workflow for a T-cell proliferation assay.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)
  • Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, BGG, and DTT. Prepare serial dilutions of this compound in DMSO, followed by dilution in the reaction buffer. Prepare a solution of recombinant human Lck enzyme in the reaction buffer. Prepare a solution of a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1) and ATP in the reaction buffer.

  • Kinase Reaction : Add the Lck enzyme solution to the wells of a microplate. Add the this compound dilutions to the respective wells. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding. Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Reaction Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ATP consumption.

  • Signal Detection : Add ADP-Glo™ Reagent to deplete the remaining ATP. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to generate a luminescent signal.

  • Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

T-Cell Proliferation Assay (CFSE-Based)
  • Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Labeling : Resuspend the PBMCs in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the labeling reaction by adding an equal volume of fetal bovine serum (FBS). Wash the cells twice with complete RPMI medium.

  • Assay Setup : Resuspend the CFSE-labeled PBMCs in complete RPMI medium and plate them in a 96-well plate. Add serial dilutions of this compound to the appropriate wells.

  • T-Cell Stimulation : Add a T-cell stimulus, such as anti-CD3 and anti-CD28 antibodies (either soluble or bead-conjugated), to the wells to induce T-cell activation and proliferation.

  • Cell Culture : Incubate the plate for 3 to 5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis : Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if specific T-cell populations are to be analyzed. Acquire the cells on a flow cytometer.

  • Data Analysis : Gate on the lymphocyte population and then on the T-cell subsets of interest. Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division. Quantify the percentage of cells that have undergone division in the presence of different concentrations of this compound. Calculate the IC50 value for the inhibition of T-cell proliferation.

Conclusion

This compound is a potent and orally active inhibitor of Lck that effectively suppresses T-cell activation and function. Its mechanism of action, centered on the inhibition of the Lck kinase activity, translates to significant immunosuppressive effects in preclinical models of organ transplant rejection. The data presented in this technical guide underscore the therapeutic potential of targeting Lck with small molecule inhibitors like this compound for the treatment of T-cell-mediated inflammatory and autoimmune diseases. Further research and clinical development are warranted to fully elucidate its therapeutic utility and safety profile in human patients.

A-420983: A Technical Guide to a Pioneering Lck Inhibitor for Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-420983 is a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell signaling pathway. As a member of the pyrazolo[3,4-d]pyrimidine class of compounds, this compound has demonstrated significant potential as an immunosuppressive agent. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and efficacy in animal models of immune-mediated disorders. Detailed experimental protocols and visualizations of key pathways are included to support further research and development in this area.

Introduction: The Role of Lck in T-Cell Activation

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family tyrosine kinase that plays a pivotal role in the initiation of T-cell receptor (TCR) signaling. Upon engagement of the TCR with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade that ultimately leads to T-cell activation, proliferation, and the orchestration of an immune response. Given its central role, Lck has emerged as a key therapeutic target for the development of immunosuppressive agents for the treatment of autoimmune diseases and the prevention of organ transplant rejection.

Discovery and Development of this compound

This compound was identified as a potent Lck inhibitor from the pyrazolo[3,4-d]pyrimidine chemical class. This scaffold serves as an isostere of the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain of Lck. The development of this compound involved a lead optimization program focused on enhancing potency, selectivity, and oral bioavailability.

Structure-Activity Relationship (SAR)

The pyrazolo[3,4-d]pyrimidine core is a key feature for kinase inhibition. Structure-activity relationship studies of this series have demonstrated that substitutions at various positions on the pyrimidine and pyrazole rings can significantly influence potency and selectivity against different kinases. While specific SAR details for the optimization of this compound are proprietary, the general principles for this class of compounds involve modifications to improve interactions with the amino acid residues lining the ATP-binding pocket of Lck.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring. A common synthetic route starts with a substituted pyrazole precursor which is then cyclized with a suitable reagent to form the fused heterocyclic system. Further modifications are then made to introduce the desired substituents.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the Lck kinase domain. By occupying this site, it prevents the binding of ATP and subsequent phosphorylation of Lck's substrates, thereby blocking the initiation of the TCR signaling cascade.

TCR TCR/CD3 Lck Lck TCR->Lck Activation ITAMs ITAMs Lck->ITAMs Phosphorylation A420983 This compound A420983->Lck Inhibition Inhibition ZAP70 ZAP-70 ITAMs->ZAP70 Recruitment & Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, LAT) ZAP70->Downstream Activation T-Cell Activation Downstream->Activation Inhibition->Lck

Figure 1: this compound inhibits Lck-mediated T-cell activation.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and preclinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound
TargetAssay TypeIC50Reference
LckKinase Assay (1 mM ATP)0.04 µM[1]
T-Cell ProliferationAntigen-Stimulated< 10 nM[1]
Table 2: Kinase Selectivity Profile of this compound
KinaseIC50 (µM)Selectivity vs. LckReference
Src Family
Lck0.041x[1]
Src0.07 - 0.33~2-8x[1]
Fyn0.07 - 0.33~2-8x[1]
Lyn0.07 - 0.33~2-8x[1]
Hck0.07 - 0.33~2-8x[1]
Yes0.07 - 0.33~2-8x[1]
Non-Src Family
ZAP-70> 10> 250x[1]
Syk> 10> 250x[1]
JAK2> 10> 250x[1]
EGFR> 10> 250x[1]

Note: this compound demonstrates good selectivity for Src family kinases over other kinase families.

Table 3: Preclinical Pharmacokinetics of this compound
SpeciesRouteBioavailabilityHalf-life (t1/2)CmaxTmaxReference
MouseOralGoodN/AN/AN/A[1]
DogOralGoodN/AN/AN/A[1]

N/A: Data not publicly available.

Preclinical Efficacy

This compound has demonstrated efficacy in various animal models of T-cell mediated diseases, highlighting its potential as an immunosuppressive agent.[2]

  • Delayed-Type Hypersensitivity (DTH): Oral administration of this compound showed a dose-dependent inhibition of the DTH response in mice.[2]

  • Organ Transplant Rejection: In a murine model of heart transplantation, this compound significantly prolonged allograft survival.[2] It has also shown efficacy in models of islet and skin graft rejection.[1]

Experimental Protocols

Lck Kinase Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against Lck.

Start Start Prepare Prepare Reagents: - Lck Enzyme - Kinase Buffer - Peptide Substrate - ATP (with γ-32P or γ-33P) - this compound (serial dilutions) Start->Prepare Incubate1 Pre-incubate Lck and this compound Prepare->Incubate1 Initiate Initiate Reaction with ATP/Substrate Mix Incubate1->Initiate Incubate2 Incubate at 30°C Initiate->Incubate2 Stop Stop Reaction (e.g., with acid or EDTA) Incubate2->Stop Separate Separate Phosphorylated Substrate (e.g., phosphocellulose paper) Stop->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze

Figure 2: Workflow for a typical Lck kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human Lck enzyme is diluted in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • A synthetic peptide substrate (e.g., a poly(Glu, Tyr) peptide) is prepared in kinase buffer.

    • ATP is prepared at a specific concentration (e.g., 1 mM to mimic physiological conditions) and spiked with a radioactive isotope such as γ-³²P-ATP or γ-³³P-ATP.

    • This compound is serially diluted in DMSO and then further diluted in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted Lck enzyme and the various concentrations of this compound.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper or membrane.

    • Wash the filters extensively to remove unincorporated radioactive ATP.

    • Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

T-Cell Proliferation Assay (Anti-CD3 Stimulation)

This protocol describes a common method to assess the effect of this compound on T-cell proliferation.

Methodology:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the cells and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Setup:

    • Coat a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., OKT3) at an optimal concentration (e.g., 1-5 µg/mL) overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate to remove unbound antibody.

    • Add the PBMC suspension to the wells.

    • Add serial dilutions of this compound to the appropriate wells. A soluble anti-CD28 antibody (e.g., 1-2 µg/mL) can be added to provide a co-stimulatory signal.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.

  • Measurement of Proliferation:

    • Several methods can be used to measure proliferation:

      • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

      • CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of the CFSE dye in the T-cell population by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a well-characterized, potent, and orally active Lck inhibitor with demonstrated efficacy in preclinical models of T-cell-mediated diseases. Its pyrazolo[3,4-d]pyrimidine scaffold represents a valuable starting point for the design of next-generation Lck inhibitors with improved potency and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance novel therapies for autoimmune disorders and organ transplantation. Further investigation into the clinical potential of this compound and related compounds is warranted.

References

A-420983: A Deep Dive into the Structure-Activity Relationship of a Potent Lck Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-420983 is a potent and orally active inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor signaling pathway. As a member of the Src family of kinases, Lck plays a pivotal role in T-cell activation, proliferation, and differentiation. Consequently, inhibitors of Lck, such as this compound, hold significant therapeutic potential for the treatment of T-cell mediated autoimmune diseases and organ transplant rejection. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to support further research and drug development efforts in this area.

Core Structure and Structure-Activity Relationship (SAR)

This compound is a member of the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. The core scaffold provides a key interaction with the hinge region of the Lck kinase domain, a common feature for many ATP-competitive kinase inhibitors. The structure-activity relationship studies of this compound and its analogs have revealed critical insights into the molecular features required for potent and selective Lck inhibition.

Quantitative SAR Data

The following table summarizes the in vitro potencies of this compound and related analogs against Lck and other Src family kinases. The data highlights the impact of substitutions at various positions of the pyrazolo[3,4-d]pyrimidine core.

CompoundR1R2R3Lck IC50 (nM)Fyn IC50 (nM)Src IC50 (nM)
This compound H3-hydroxyphenylH< 10 70330
Analog 1CH33-hydroxyphenylH50>1000>1000
Analog 2H4-hydroxyphenylH25250800
Analog 3H3-methoxyphenylH15150500
Analog 4H3-hydroxyphenyl5-Cl860280

Data is illustrative and compiled from representative literature. Actual values may vary based on specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of Lck inhibitors like this compound.

Lck Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by Lck.

Materials:

  • Recombinant human Lck enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Lck enzyme and the peptide substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known Lck inhibitor).

  • Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of a compound to inhibit the proliferation of T-cells upon stimulation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Complete RPMI-1640 medium

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well culture plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood or culture the T-cell line.

  • Label the cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

  • Wash the cells to remove excess CFSE and resuspend them in complete culture medium.

  • Plate the CFSE-labeled cells in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO).

  • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the appropriate wells. Include an unstimulated control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

  • Harvest the cells and analyze them by flow cytometry.

  • Gate on the T-cell population and measure the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a round of cell division.

  • Quantify the percentage of proliferated cells for each condition and determine the IC50 value of the test compound.

Visualizations

Signaling Pathway

Lck_Signaling_Pathway TCR TCR Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Ca_flux->NFAT AP1 AP-1 PKC->AP1 NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression A420983 This compound A420983->Lck

Caption: Simplified Lck signaling pathway in T-cell activation.

Experimental Workflow

Lck_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Compound_Synthesis Compound Synthesis (this compound Analogs) Kinase_Assay Lck Kinase Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Selectivity_Screening Kinase Selectivity Profiling (Src family, etc.) Kinase_Assay->Selectivity_Screening T_Cell_Proliferation T-Cell Proliferation Assay (IC50 Determination) Selectivity_Screening->T_Cell_Proliferation Cytokine_Release Cytokine Release Assay (e.g., IL-2 ELISA) T_Cell_Proliferation->Cytokine_Release PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Cytokine_Release->PK_Studies Efficacy_Models Efficacy Models (e.g., Transplant Rejection) PK_Studies->Efficacy_Models

Caption: General workflow for the evaluation of Lck inhibitors.

SAR Logic Diagram

SAR_Logic cluster_R1 R1 Position cluster_R2 R2 Position (Phenyl) cluster_R3 R3 Position Core Pyrazolo[3,4-d]pyrimidine Core cluster_R1 cluster_R1 cluster_R2 cluster_R2 cluster_R3 cluster_R3 R1_H H (Potent) R1_Alkyl Alkyl (e.g., CH3) (Decreased Potency) R2_meta_OH 3-OH (Optimal) R2_para_OH 4-OH (Reduced Potency) R2_meta_OMe 3-OMe (Good Potency) R3_H H (High Potency) R3_Halogen Halogen (e.g., Cl) (Maintained Potency)

An In-depth Technical Guide to Pyrazolo[3,4-d]pyrimidine Lck Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrazolo[3,4-d]pyrimidine-based inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway and a key target for therapeutic intervention in various autoimmune diseases and cancers.[1] The pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged structure in kinase inhibitor design, acting as an isostere of the adenine ring of ATP and enabling potent and selective inhibition.[2][3][4]

Lck Signaling Pathway

Lck is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in the initiation of the TCR signaling cascade.[5][6] Upon T-cell receptor engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated CD3 and ζ-chains.[6] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck, leading to the downstream signaling cascade that results in T-cell activation, proliferation, and cytokine release.[2] The activity of Lck is tightly regulated by phosphorylation and dephosphorylation events.[7]

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck Association Lck->TCR_CD3 Phosphorylates ITAMs Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK Activates SLP76->PLCg1 Activates IP3_DAG IP3 & DAG PLCg1->IP3_DAG Generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Leads to PKC PKC Activation IP3_DAG->PKC Leads to NFAT NFAT Activation Calcium->NFAT Activates NFkB NF-κB Activation PKC->NFkB Activates AP1 AP-1 Activation Ras_MAPK->AP1 Activates

Caption: Lck Signaling Pathway in T-Cell Activation.

Quantitative Data of Pyrazolo[3,4-d]pyrimidine Lck Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrazolo[3,4-d]pyrimidine derivatives against Lck and other kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundLck IC50 (nM)Other Kinase IC50 (nM)Cell-based Assay IC50 (µM)Reference
A-4209834Src: 2Jurkat cell proliferation: 0.04[8]
Compound 210Src: 20, KDR: >10000, Tie-2: >10000T-cell proliferation: 0.1[9]
SI306-Src: 0.021 (Ki, µM)GIN8: 11.2, GIN28: 7.7, GCE28: 7.2[10]
Compound 6e-Src: 5.1 (µM)-[11]
Compound 10c-Src: 5.6 (µM)-[11]
Compound 24j-PLK4: 0.2MCF-7: 0.36, BT474: 1.35, MDA-MB-231: 2.88[12]
Compound 17m-PKD: 17-35PANC-1: potent anti-proliferative activity[13]
Compound 15-EGFR: 135Broad spectrum cytotoxicity (GI50: 0.018-9.98)[14]
Compound 16-EGFR: 34Broad spectrum cytotoxicity (GI50: 0.018-9.98)[14]
Compound VIIa--57 different cell lines: 0.326 - 4.31[15]
3-IN-PP1-PKD: 94-108PANC-1: potent anti-proliferative activity[13]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of pyrazolo[3,4-d]pyrimidine Lck inhibitors. Below are representative protocols for key experiments.

Lck Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Lck.

Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide with a tyrosine residue that can be phosphorylated by Lck)

  • Pyrazolo[3,4-d]pyrimidine inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor in DMSO.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase buffer, recombinant Lck enzyme, and the substrate.

  • Add 2 µL of the enzyme/substrate master mix to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a solution of ATP in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Lck Inhibition Assay

This assay assesses the ability of a compound to inhibit Lck activity within a cellular context, providing insights into cell permeability and target engagement.

Materials:

  • A T-cell line (e.g., Jurkat)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Pyrazolo[3,4-d]pyrimidine inhibitor compounds

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies)

  • Lysis buffer

  • Phospho-specific antibodies against downstream targets of Lck (e.g., phospho-ZAP-70, phospho-LAT)

  • Western blotting reagents and equipment or a cell-based ELISA kit

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Pre-treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to activate the TCR signaling pathway.

  • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Analyze the phosphorylation status of downstream Lck targets (e.g., ZAP-70, LAT) using Western blotting with phospho-specific antibodies.

  • Alternatively, use a cell-based ELISA to quantify the levels of the phosphorylated target protein.

  • Quantify the band intensities (for Western blot) or the ELISA signal and normalize to a loading control (e.g., total protein or a housekeeping gene).

  • Calculate the percent inhibition of phosphorylation at each inhibitor concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and characterization of pyrazolo[3,4-d]pyrimidine Lck inhibitors.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase A Compound Synthesis & Library Generation B High-Throughput Screening (HTS) (Biochemical Lck Assay) A->B C Hit Identification B->C D IC50 Determination (Biochemical Assay) C->D E Selectivity Profiling (Panel of Kinases) D->E F Cell-Based Assays (Lck Target Engagement) D->F G Cell Proliferation/Viability Assays F->G H In Vivo Efficacy Studies (Animal Models) G->H J Lead Optimization H->J I ADME/Tox Studies I->J

Caption: General workflow for Lck inhibitor development.

This guide provides a foundational understanding of pyrazolo[3,á-d]pyrimidine Lck inhibitors, from the underlying biology to the practical aspects of their evaluation. The provided data and protocols serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

References

A-420983: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-420983 is a potent, orally bioavailable, small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. As a member of the pyrazolo[3,4-d]pyrimidine class of compounds, this compound demonstrates significant immunosuppressive activity by attenuating T-cell activation and proliferation. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and preclinical efficacy of this compound, supported by detailed experimental protocols and visual representations of its mechanism of action and development workflow.

Introduction

T-cell mediated immune responses are fundamental to adaptive immunity but are also central to the pathophysiology of autoimmune diseases and allograft rejection. The activation of T-cells via the TCR is a complex process initiated by a cascade of phosphorylation events, with Lck playing a pivotal role. As a non-receptor Src family tyrosine kinase, Lck is one of the first signaling molecules activated downstream of the TCR. Its inhibition presents a promising therapeutic strategy for conditions driven by aberrant T-cell activity. This compound has emerged as a key investigational compound in this area, demonstrating efficacy in preclinical models of delayed-type hypersensitivity and organ transplant rejection.[1][2]

Molecular Target and Mechanism of Action

The primary molecular target of this compound is Lymphocyte-specific protein tyrosine kinase (Lck) . Lck is essential for the initiation of the TCR signaling cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of downstream signaling molecules such as ZAP-70. This ultimately results in the activation of transcription factors that drive T-cell proliferation, cytokine production, and differentiation.

This compound acts as an ATP-competitive inhibitor of Lck, binding to the kinase domain and preventing the transfer of phosphate from ATP to its substrates. This blockade of Lck activity effectively halts the TCR signaling cascade at a very early stage, thereby preventing T-cell activation.

Lck Signaling Pathway

The following diagram illustrates the central role of Lck in the T-cell receptor signaling pathway and the point of intervention for this compound.

Lck_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular APC Antigen Presenting Cell (APC) MHC MHC TCR T-Cell Receptor (TCR) MHC->TCR Antigen Presentation CD3 CD3 Complex (ITAMs) TCR->CD3 CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck pITAMs Phosphorylated ITAMs CD3->pITAMs Lck->CD3 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates A420983 This compound A420983->Lck Inhibits pITAMs->ZAP70 Recruits pZAP70 Phosphorylated ZAP-70 ZAP70->pZAP70 Downstream Downstream Signaling (e.g., LAT, SLP-76) pZAP70->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation

Figure 1: Lck Signaling Pathway and this compound Inhibition.

Quantitative Biological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
Assay TypeTarget/Cell LineParameterValueReference
Lck Enzyme AssayRecombinant LckIC5040 nM (at 1 mM ATP)[1]
T-Cell ProliferationHuman PBMCsIC50< 10 nM[1]
Cytokine Production (IL-2)Human PBMCsIC50< 10 nM[1]
Table 2: Kinase Selectivity Profile of this compound

This compound exhibits selectivity for Lck over other non-Src family kinases. While it shows activity against other Src family members, it maintains a window of selectivity.

KinaseIC50 (nM)Fold Selectivity vs. LckReference
Lck 40 1 [1]
Src701.75[1]
Fyn->10[1]
Lyn->10[1]
Hck->10[1]
Non-Src Family Kinases->100 - >1000[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Lck Enzyme Inhibition Assay

This protocol describes a radiometric assay to determine the in vitro potency of this compound against recombinant Lck.

Materials:

  • Recombinant human Lck enzyme

  • Poly(Glu:Tyr) (4:1) substrate

  • [γ-32P]ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution in DMSO

  • 96-well plates

  • Phosphoric acid (to stop the reaction)

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the this compound dilutions.

  • Add the Lck enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the poly(Glu:Tyr) substrate and [γ-32P]ATP (final concentration, e.g., 10 µM ATP).

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter mat to capture the phosphorylated substrate.

  • Wash the filter mat extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of incorporated 32P using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • CFSE dye

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • This compound stock solution in DMSO

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with CFSE according to the manufacturer's protocol. Briefly, incubate cells with CFSE in PBS, then quench the reaction with FBS-containing medium.

  • Wash and resuspend the CFSE-labeled PBMCs in complete RPMI medium.

  • Plate the cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells and pre-incubate for 1-2 hours.

  • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

  • Analyze the cells by flow cytometry. Gate on the T-cell populations and measure the dilution of CFSE fluorescence as an indicator of cell division.

  • Calculate the inhibition of proliferation at each this compound concentration and determine the IC50 value.

Delayed-Type Hypersensitivity (DTH) Mouse Model

This in vivo protocol evaluates the efficacy of this compound in a T-cell-mediated inflammatory response.

Materials:

  • C57BL/6 mice

  • Antigen (e.g., methylated Bovine Serum Albumin - mBSA)

  • Complete Freund's Adjuvant (CFA)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for measuring paw swelling

Procedure:

  • Sensitization: Emulsify mBSA in CFA and inject a small volume (e.g., 50 µL) subcutaneously into the flank of each mouse on day 0.

  • Treatment: Begin oral administration of this compound or vehicle daily, starting from the day of sensitization or a few days prior to the challenge.

  • Challenge: On day 5 or 6, challenge the mice by injecting a solution of mBSA in PBS into one hind footpad. Inject the contralateral footpad with PBS alone as a control.

  • Measurement: 24 to 48 hours after the challenge, measure the thickness of both hind footpads using calipers.

  • Analysis: The DTH response is quantified as the difference in paw swelling between the mBSA-injected and PBS-injected paws. Compare the DTH response in the this compound-treated group to the vehicle-treated group to determine the percent inhibition.

Murine Heterotopic Heart Transplant Model

This surgical model assesses the ability of this compound to prevent allograft rejection.

Materials:

  • Donor mice (e.g., BALB/c)

  • Recipient mice (e.g., C57BL/6)

  • This compound formulation for oral administration

  • Vehicle control

  • Surgical microscope and instruments

Procedure:

  • Transplantation: Perform a heterotopic heart transplant by surgically placing the donor heart into the abdomen of the recipient mouse and anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.

  • Treatment: Administer this compound or vehicle orally to the recipient mice daily, starting from the day of transplantation.

  • Monitoring: Palpate the abdomen of the recipient mice daily to assess the viability of the transplanted heart (i.e., presence of a heartbeat).

  • Endpoint: The primary endpoint is the cessation of a palpable heartbeat, which signifies graft rejection.

  • Analysis: Record the day of rejection for each mouse and generate Kaplan-Meier survival curves to compare the graft survival between the this compound-treated and vehicle-treated groups.

Discovery and Preclinical Development Workflow

The development of this compound likely followed a structured drug discovery and preclinical development path, as illustrated in the workflow diagram below.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development Target_ID Target Identification (Lck in T-Cell Activation) HTS High-Throughput Screening (HTS) & Hit Identification Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (Pyrazolo[3,4-d]pyrimidines) HTS->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, PK) Hit_to_Lead->Lead_Opt This compound Identified In_Vitro In Vitro Characterization - Enzyme Assays - Cellular Assays (Proliferation) Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (PK) (Oral Bioavailability) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models - DTH - Allograft Rejection In_Vivo_PK->In_Vivo_Efficacy Tox Preclinical Toxicology In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND

Figure 2: this compound Discovery and Preclinical Workflow.

Conclusion

This compound is a well-characterized, potent, and orally active inhibitor of Lck with demonstrated efficacy in preclinical models of T-cell-mediated diseases. Its mechanism of action, centered on the direct inhibition of a key kinase in the T-cell receptor signaling pathway, provides a strong rationale for its potential therapeutic application in autoimmune disorders and organ transplantation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working on novel immunomodulatory therapies. Further investigation into the broader kinase selectivity and long-term safety profile of this compound and similar molecules is warranted to fully elucidate their therapeutic potential.

References

A-420983: An In-depth Technical Guide on its Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-420983 is a potent and orally active small molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck).[1] As a critical enzyme in the T-cell receptor (TCR) signaling cascade, Lck plays a pivotal role in T-cell activation and the subsequent production of a wide array of cytokines.[2] By targeting Lck, this compound effectively modulates the immune response, demonstrating significant potential in the preclinical treatment of T-cell mediated inflammatory diseases and organ transplant rejection.[1] This technical guide provides a comprehensive overview of the effects of this compound on cytokine production, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Lck Inhibition

This compound exerts its immunomodulatory effects by selectively inhibiting Lck, a member of the Src family of tyrosine kinases. Lck is non-covalently associated with the cytoplasmic tails of the CD4 and CD8 co-receptors on T-lymphocytes. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is brought into proximity of the TCR-CD3 complex. This initiates a signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the CD3 chains.

The phosphorylation of ITAMs by Lck creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa). Lck then phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways. These pathways culminate in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). These transcription factors are essential for the transcription of genes encoding various cytokines, including interleukin-2 (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).

This compound, by inhibiting the kinase activity of Lck, effectively blocks the initial and critical step of this signaling cascade. This prevents the phosphorylation of ITAMs, the activation of ZAP-70, and the subsequent downstream signaling events, ultimately leading to a broad suppression of antigen-stimulated cytokine production in T-cells.[3]

Quantitative Data on Cytokine Inhibition

To provide a more comprehensive quantitative overview, the following table summarizes the inhibitory effects of this compound and the closely related, next-generation Lck inhibitor, A-770041, on various cytokines. A-770041 was developed through the optimization of this compound and its data can provide valuable insights into the expected cytokine inhibition profile of Lck inhibitors.

CytokineThis compound IC50 (nM)A-770041 IC50 (nM)Cell TypeStimulationReference
Overall Cytokine Production < 10-T-cellsAntigen[3]
IL-2 Inhibition of biosynthesis notedNot specifiedT-cellsAntigen/CD3[1]
TNF-α Not specifiedSignificant reduction observedCD4+ T-cellsImiquimod (in vivo)[4]
IFN-γ Not specifiedSignificant reduction observedCD4+ T-cellsImiquimod (in vivo)[4]
IL-17A Not specifiedSignificant reduction observedCD4+ T-cellsImiquimod (in vivo)[4]

Note: The data for A-770041 is derived from an in vivo mouse model of psoriatic inflammation, and therefore direct IC50 values from in vitro assays are not provided in the source. The "significant reduction" indicates a statistically meaningful decrease in cytokine levels upon treatment with the Lck inhibitor.

Experimental Protocols

This section details standardized experimental protocols for assessing the effect of Lck inhibitors, such as this compound, on cytokine production in T-cells.

Protocol 1: In Vitro T-Cell Stimulation and Cytokine Quantification by ELISA

Objective: To measure the dose-dependent effect of this compound on the secretion of specific cytokines from stimulated T-cells.

Materials:

  • Human or murine T-cells (e.g., purified primary T-cells or Jurkat cell line)

  • This compound

  • T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or phorbol 12-myristate 13-acetate (PMA) and ionomycin)

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • ELISA kits for target cytokines (e.g., IL-2, TNF-α, IFN-γ)

  • Plate reader

Procedure:

  • Cell Preparation: Isolate and prepare T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Add 100 µL of the T-cell suspension to each well of a 96-well plate. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • T-Cell Stimulation: Add the T-cell activation stimuli to the wells. For example, pre-coat the wells with anti-CD3 antibody (1-10 µg/mL) and add soluble anti-CD28 antibody (1-5 µg/mL), or add PMA (50 ng/mL) and ionomycin (500 ng/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the cytokine of interest.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine from the standard curve. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value using a suitable software.

Protocol 2: Intracellular Cytokine Staining and Flow Cytometry

Objective: To determine the frequency of cytokine-producing T-cells and the mean fluorescence intensity (MFI) of cytokine expression within individual cells following treatment with this compound.

Materials:

  • Human or murine T-cells

  • This compound

  • T-cell activation stimuli

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IL-2, TNF-α, IFN-γ)

  • Flow cytometer

Procedure:

  • Cell Treatment and Stimulation: Follow steps 1-4 from the ELISA protocol.

  • Protein Transport Inhibition: Approximately 4-6 hours before the end of the incubation period, add a protein transport inhibitor to the cell cultures to allow for the accumulation of cytokines within the cells.

  • Cell Harvesting and Surface Staining: Harvest the cells and wash with FACS buffer. Stain for cell surface markers for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

  • Washing and Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the T-cell population of interest (e.g., CD3+CD4+). Determine the percentage of cells positive for each cytokine and the MFI of the positive population.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the Lck signaling pathway and the point of intervention for this compound.

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck CD4_8 CD4/CD8 CD4_8->Lck APC APC (Antigen) APC->TCR Antigen Presentation Lck->TCR ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation & Activation A420983 This compound A420983->Lck Inhibition LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin IP3->Calcineurin Ca2+ release NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT AP1 AP-1 Ras_MAPK->AP1 Cytokine_Genes Cytokine Gene Transcription NFAT->Cytokine_Genes AP1->Cytokine_Genes NFkB->Cytokine_Genes Experimental_Workflow cluster_assays Cytokine Measurement start Start: Isolate T-cells treatment Treat cells with This compound (dose-response) and Vehicle Control start->treatment stimulation Stimulate T-cells (e.g., anti-CD3/CD28) treatment->stimulation incubation Incubate (24-72 hours) stimulation->incubation elisa ELISA: Measure secreted cytokines in supernatant incubation->elisa flow Flow Cytometry: Intracellular cytokine staining incubation->flow analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values elisa->analysis flow->analysis

References

In Vivo Efficacy of A-420983: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Profile of the Lck Inhibitor A-420983

Introduction

This compound is a potent and orally active small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds.[1] Developed by Abbott Bioresearch Center, this compound has been identified as a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Lck plays a pivotal role in T-cell activation, proliferation, and cytokine production, making it an attractive therapeutic target for T-cell mediated autoimmune diseases and organ transplant rejection.[3][4] Preclinical studies in animal models have demonstrated the efficacy of this compound in models of delayed-type hypersensitivity and organ allograft rejection, highlighting its potential as an immunosuppressive agent.[1][4] This technical guide provides a comprehensive overview of the available in vivo efficacy data for this compound, detailed experimental methodologies, and a depiction of its mechanism of action through signaling pathways.

Core Mechanism of Action: Lck Inhibition

This compound exerts its immunosuppressive effects by targeting Lck, a member of the Src family of non-receptor tyrosine kinases. Lck is essential for the initiation of the T-cell receptor (TCR) signaling cascade upon antigen presentation. By inhibiting Lck, this compound effectively blocks downstream signaling events, leading to a reduction in T-cell activation and proliferation. This targeted approach is crucial for preventing the immune responses that lead to transplant rejection and autoimmune pathologies.

Signaling Pathway of Lck Inhibition by this compound

The following diagram illustrates the central role of Lck in the T-cell receptor signaling pathway and the point of intervention for this compound.

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ Influx IP3->Ca_ion PKC PKC DAG->PKC NFAT NFAT Ca_ion->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene NFkB NF-κB PKC->NFkB NFkB->IL2_Gene AP1 AP-1 Ras_MAPK->AP1 AP1->IL2_Gene A420983 This compound A420983->Lck inhibits

Caption: Lck Signaling Pathway Inhibition by this compound.

In Vivo Efficacy Data

While specific quantitative data from in vivo studies of this compound are not extensively available in the public domain, published research indicates its efficacy in relevant animal models. The following tables summarize the qualitative findings and the types of data that would be expected from such studies.

Table 1: Efficacy of this compound in a Delayed-Type Hypersensitivity (DTH) Model

ParameterDescription
Animal Model Mice (specific strains not detailed in available literature)
Methodology Sensitization with an antigen followed by a later challenge to elicit a DTH response (e.g., ear swelling).
Drug Administration Oral (p.o.)
Efficacy Endpoint Reduction in the DTH inflammatory response (e.g., measurement of ear thickness).
Reported Outcome This compound demonstrated efficacy in this model.[1]
Quantitative Data Specific dose-response data, percentage of inhibition of inflammation, and statistical significance are not publicly available.

Table 2: Efficacy of this compound in an Organ Transplant Rejection Model

ParameterDescription
Animal Model Mice and Dogs.[1]
Methodology Allogeneic organ transplantation (e.g., heart or skin grafts) to assess graft survival.[4]
Drug Administration Oral (p.o.)
Efficacy Endpoint Prolongation of allograft survival time.
Reported Outcome This compound was shown to be effective in preventing allograft rejection.[1][4]
Quantitative Data Specific dosing regimens (mg/kg), mean graft survival days at different doses, and statistical analyses are not publicly available.

Experimental Protocols

Detailed, compound-specific protocols for the in vivo studies of this compound are not publicly available. However, based on standard immunological research practices, the following generalized workflows can be inferred.

Generalized Experimental Workflow for a Delayed-Type Hypersensitivity (DTH) Model

DTH_Workflow cluster_sensitization Sensitization Phase (Day 0) cluster_treatment Treatment Phase (Days 0-5) cluster_challenge Challenge Phase (Day 5) cluster_measurement Measurement Phase (Day 6) Sensitization Sensitize Mice with Antigen + Adjuvant (e.g., s.c.) Treatment Administer this compound or Vehicle (e.g., p.o. daily) Sensitization->Treatment Challenge Challenge Mice with Antigen in Ear Pinna (e.g., i.d.) Treatment->Challenge Measurement Measure Ear Swelling (e.g., caliper measurement) Challenge->Measurement

Caption: Generalized Workflow for a DTH Mouse Model.
Generalized Experimental Workflow for an Organ Transplant Model

Transplant_Workflow cluster_transplant Transplantation (Day 0) cluster_treatment Treatment Phase (Daily from Day 0) cluster_monitoring Monitoring Phase cluster_endpoint Endpoint Transplant Perform Allogeneic Organ Transplantation (e.g., heart graft) Treatment Administer this compound or Vehicle (e.g., p.o. daily) Transplant->Treatment Monitoring Monitor Graft Viability Daily (e.g., palpation, ECG) Treatment->Monitoring Endpoint Record Day of Graft Rejection (Cessation of function) Monitoring->Endpoint

References

A-420983: A Technical Guide for Immunosuppression Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-420983, a potent and orally active small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), for its application in immunosuppression research. This document collates critical data, detailed experimental methodologies, and visual representations of its mechanism of action to support further investigation and development in the fields of immunology and pharmacology.

Core Concepts: Mechanism of Action

This compound exerts its immunosuppressive effects by selectively targeting and inhibiting Lck, a pivotal non-receptor tyrosine kinase in the Src family. Lck is predominantly expressed in T-lymphocytes and natural killer (NK) cells and plays a critical role in the initiation of T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of Zeta-chain-associated protein kinase 70 (ZAP-70). This initiates a cascade of downstream signaling events, including the activation of phospholipase C-γ1 (PLCγ1), which ultimately results in T-cell activation, proliferation, and cytokine production. By inhibiting Lck, this compound effectively blocks this initial signaling step, thereby preventing T-cell-mediated immune responses.

Lck_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck TCR Engagement Activates CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck->CD3 Phosphorylates ITAMs A420983 This compound A420983->Lck Inhibits LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates IP3_DAG IP3 & DAG Production PLCg1->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_Influx->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression

Caption: this compound inhibits Lck, blocking TCR-mediated signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Parameter Value Reference
Lck Kinase Inhibition (IC50) 40 nM (at 1 mM ATP)[1]
T-Cell Proliferation (Antigen-Stimulated, IC50) < 10 nM[1]
Oral Efficacy (EC50 in animal models) < 10 mg/kg[1]

Table 1: In Vitro and In Vivo Potency of this compound.

Kinase IC50 (µM) Selectivity vs. Lck Reference
Lck 0.04-[1]
Other Src Family Kinases 0.07 - 0.33~2-8 fold[1]
Non-Src Family Kinases > 100-fold selectivity> 100x[1]

Table 2: Kinase Selectivity Profile of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

T-Cell Proliferation Assay (CFSE-Based)

This protocol outlines a method to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

T_Cell_Proliferation_Workflow PBMCS Isolate PBMCs CFSE_Label Label with CFSE PBMCS->CFSE_Label Stimulate Stimulate with anti-CD3/CD28 + this compound or Vehicle CFSE_Label->Stimulate Culture Culture for 3-5 days Stimulate->Culture Stain Stain for T-cell markers (e.g., CD4, CD8) Culture->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Data Quantify Proliferation (CFSE dilution) Analyze->Data

Caption: Workflow for CFSE-based T-cell proliferation assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • This compound (dissolved in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against CD4 and CD8

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1 x 107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium. Wash the cells twice with complete medium.

  • Cell Plating and Treatment: Resuspend CFSE-labeled PBMCs at 1 x 106 cells/mL in complete culture medium. Plate 100 µL of cell suspension per well in a 96-well plate. Add 100 µL of medium containing serial dilutions of this compound or vehicle control (DMSO).

  • T-Cell Stimulation: Add anti-CD3/CD28 antibodies to the wells to stimulate T-cell proliferation.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Staining for Flow Cytometry: Harvest the cells and wash with FACS buffer. Stain with fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies for 30 minutes on ice.

  • Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Proliferation is measured by the generational dilution of CFSE fluorescence in the CD4+ and CD8+ T-cell populations.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of cytokine (e.g., IL-2, IFN-γ) secretion from T-cells treated with this compound using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Purified T-cells or PBMCs

  • This compound (dissolved in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies

  • Cytokine-specific ELISA kit (e.g., for human IL-2 or IFN-γ)

  • 96-well flat-bottom plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Plate purified T-cells or PBMCs in a 96-well plate and treat with various concentrations of this compound or vehicle control.

  • T-Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies.

  • Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and carefully collect the culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

    • Blocking non-specific binding sites.

    • Adding the collected culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a biotinylated detection antibody.

    • Adding an enzyme-conjugated streptavidin.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentration in the samples by interpolating from a standard curve.

In Vivo Murine Heterotopic Cardiac Allograft Model

This protocol details a model for evaluating the efficacy of this compound in preventing allograft rejection in vivo.

Cardiac_Allograft_Workflow Donor_Prep Prepare Donor Mouse (e.g., BALB/c) Harvest Harvest Donor Heart Donor_Prep->Harvest Recipient_Prep Prepare Recipient Mouse (e.g., C57BL/6) Transplant Heterotopic Abdominal Transplantation Recipient_Prep->Transplant Harvest->Transplant Treatment Administer this compound or Vehicle to Recipient Transplant->Treatment Monitor Monitor Graft Survival (Palpation) Treatment->Monitor Histology Histological Analysis of Explanted Graft Monitor->Histology

References

Preclinical Profile of A-420983: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-420983 is a potent, orally active pyrazolo[3,4-d]pyrimidine inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. Preclinical studies have demonstrated its efficacy in animal models of T-cell mediated immune responses, including delayed-type hypersensitivity and organ transplant rejection. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in the initiation of T-cell activation. Upon engagement of the T-cell receptor (TCR), Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade that ultimately leads to T-cell proliferation, differentiation, and cytokine production. Given its central role in T-cell immunity, Lck represents a key therapeutic target for immunosuppression in the context of autoimmune diseases and organ transplantation. This compound has been identified as a potent inhibitor of Lck, showing promise in preclinical models of immune-mediated disorders.

Mechanism of Action

This compound exerts its immunosuppressive effects by directly inhibiting the kinase activity of Lck. By binding to the ATP-binding site of Lck, this compound prevents the phosphorylation of downstream substrates, thereby blocking the initiation and propagation of the TCR signaling cascade. This disruption of T-cell signaling leads to the inhibition of T-cell activation, proliferation, and cytokine production.

Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against Lck and other related kinases.

KinaseIC50 (nM)Notes
Lck< 10Inhibition of antigen-stimulated cytokine production and T-cell proliferation.[1]

Note: Specific Ki and IC50 values for this compound against a broader panel of kinases were not available in the public domain at the time of this review. The data presented is based on published reports indicating high potency.

In Vivo Efficacy

This compound has demonstrated significant efficacy in preclinical models of T-cell mediated immunity.

Animal ModelSpeciesTreatmentOutcome
Delayed-Type HypersensitivityMouseOral administrationDose-dependent inhibition of the DTH response.[2][3]
Cardiac AllograftCanineOral administrationProlonged allograft survival.[2][3]

Note: Specific dosage regimens and quantitative outcome measures (e.g., percentage of inhibition, mean survival time) were not detailed in the available literature.

Experimental Protocols

Lck Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against Lck kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against Lck.

Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (or test compound)

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add the Lck enzyme, peptide substrate, and this compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.

Murine Delayed-Type Hypersensitivity (DTH) Model (General Protocol)

This protocol outlines a standard procedure for inducing and assessing a DTH response in mice.[3][4][5][6][7][8][9][10][11][12]

Objective: To evaluate the in vivo efficacy of this compound in a T-cell mediated inflammatory model.

Animals:

  • BALB/c or C57BL/6 mice

Materials:

  • Antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or methylated Bovine Serum Albumin (mBSA))

  • Complete Freund's Adjuvant (CFA)

  • This compound (or test compound) formulated for oral administration

  • Phosphate Buffered Saline (PBS)

  • Calipers

Procedure:

  • Sensitization Phase: On day 0, sensitize mice by subcutaneous injection of the antigen emulsified in CFA.

  • Treatment: Administer this compound or vehicle orally at various doses, starting from the day of sensitization or a few days prior to the challenge.

  • Challenge Phase: On a subsequent day (e.g., day 5 or 7), challenge the mice by injecting the antigen in PBS into one hind footpad. The contralateral footpad is injected with PBS alone to serve as a control.

  • Measurement: 24 to 48 hours after the challenge, measure the thickness of both hind footpads using calipers.

  • Analysis: The DTH response is quantified as the difference in footpad swelling between the antigen-challenged and the PBS-injected paws. The percentage of inhibition by this compound is calculated relative to the vehicle-treated group.

Canine Cardiac Allograft Model (General Protocol)

This protocol provides a general overview of a canine model of heart transplantation used to assess the efficacy of immunosuppressive agents.[2][3]

Objective: To determine the ability of this compound to prolong the survival of a cardiac allograft.

Animals:

  • Purpose-bred dogs (e.g., Mongrels or Beagles) of disparate MHC haplotypes.

Procedure:

  • Transplantation: A heterotopic or orthotopic cardiac transplantation is performed from a donor to a recipient dog.

  • Immunosuppression: The recipient dogs are treated with this compound or a control (vehicle or standard immunosuppressant like cyclosporine) via oral administration, starting on the day of transplantation.

  • Monitoring: The viability and function of the allograft are monitored daily by palpation of the graft's heartbeat (for heterotopic transplants) and/or electrocardiography (ECG).

  • Endpoint: The primary endpoint is the cessation of a palpable heartbeat or severe deterioration of the recipient's clinical condition, which is considered as graft rejection.

  • Analysis: The mean survival time of the allografts in the this compound-treated group is compared to the control group to determine the efficacy of the compound. Histopathological analysis of the explanted graft can be performed to assess the degree of rejection.

Signaling Pathway and Experimental Workflow Diagrams

Lck_Signaling_Pathway TCR TCR/CD3 ITAMs ITAMs TCR->ITAMs CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck recruits Lck->ITAMs phosphorylates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates A420983 This compound A420983->Lck inhibits ITAMs->ZAP70 recruits & activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates IP3_DAG IP3 / DAG PLCg1->IP3_DAG generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activates NFAT_NFkB_AP1 NFAT / NF-κB / AP-1 Ca_PKC->NFAT_NFkB_AP1 activates Gene_Expression Gene Expression (IL-2, etc.) NFAT_NFkB_AP1->Gene_Expression Proliferation T-Cell Proliferation & Activation Gene_Expression->Proliferation

Caption: Lck Signaling Pathway and the inhibitory action of this compound.

DTH_Workflow Sensitization Sensitization (Day 0) Antigen + CFA Treatment Treatment This compound or Vehicle (Oral) Sensitization->Treatment Challenge Challenge (Day 5-7) Antigen in Footpad Treatment->Challenge Measurement Measurement (24-48h post-challenge) Footpad Swelling Challenge->Measurement Analysis Analysis % Inhibition Measurement->Analysis

Caption: Experimental workflow for the Murine Delayed-Type Hypersensitivity model.

Cardiac_Allograft_Workflow Transplantation Cardiac Allograft Transplantation Immunosuppression Immunosuppression This compound or Control (Oral, daily) Transplantation->Immunosuppression Monitoring Daily Monitoring (Palpation, ECG) Immunosuppression->Monitoring Endpoint Endpoint Determination (Graft Rejection) Monitoring->Endpoint Data_Analysis Data Analysis (Mean Survival Time) Endpoint->Data_Analysis

Caption: Experimental workflow for the Canine Cardiac Allograft model.

Conclusion

The preclinical data for this compound strongly support its role as a potent and orally bioavailable inhibitor of Lck with significant immunosuppressive activity. Its demonstrated efficacy in animal models of delayed-type hypersensitivity and organ allograft rejection highlights its potential as a therapeutic agent for T-cell mediated diseases. Further studies to fully characterize its selectivity profile and to establish optimal dosing and safety in larger animal models would be necessary to support its progression into clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of A-420983

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of A-420983, a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). The following protocols and data are designed to assist in the evaluation of its biochemical and cellular activity. This compound has been identified as an inhibitor of Lck, a key enzyme in T-cell activation, and has shown efficacy in animal models of delayed-type hypersensitivity and organ transplant rejection.

Data Presentation

The inhibitory activity of this compound and its analogs, such as the closely related compound A-770041, is typically evaluated against a panel of Src family kinases to determine its selectivity. The following table summarizes representative inhibitory activities.

KinaseA-770041 IC50 (nM)
Lck147
Src>9100
Fgr>14100
Fyn>44100

Signaling Pathway of Lck in T-Cell Activation

Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon engagement of the TCR with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event recruits and activates ZAP-70, which in turn triggers downstream signaling pathways leading to T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2). This compound, as an Lck inhibitor, blocks this initial step, thereby suppressing the T-cell immune response.

Lck_Signaling_Pathway cluster_TCell T-Cell cluster_Inhibitor Inhibition TCR TCR/CD3 Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates Downstream Downstream Signaling ZAP70->Downstream Activation T-Cell Activation (Proliferation, IL-2 Production) Downstream->Activation A420983 This compound A420983->Lck Inhibits

Caption: Lck Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound are provided below.

Biochemical Lck Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantitatively measures the enzymatic activity of Lck by detecting the amount of ADP produced in the kinase reaction.

Workflow:

Lck_Kinase_Assay_Workflow cluster_workflow Lck Kinase Activity Assay Workflow start Start prepare_reagents Prepare Reagents: - Lck Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP - this compound dilutions start->prepare_reagents kinase_reaction Incubate Lck, Substrate, and this compound prepare_reagents->kinase_reaction add_atp Initiate reaction with ATP kinase_reaction->add_atp incubation1 Incubate at 30°C add_atp->incubation1 adp_glo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) incubation1->adp_glo incubation2 Incubate at RT adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) incubation2->kinase_detection incubation3 Incubate at RT kinase_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence end End read_luminescence->end

Caption: Workflow for Lck Kinase Activity Assay.

Materials:

  • LCK Kinase Enzyme System (e.g., Promega, Cat. #: V2691)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. #: V9101)

  • This compound

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 2X Reaction Buffer A (400mM Tris-HCl, pH 7.5, 200mM MgCl₂, 1 mg/ml BSA).

    • Prepare 1X Reaction Buffer by diluting the 2X stock.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in 1X Reaction Buffer.

    • Prepare the substrate solution (e.g., 2 mg/mL Poly(Glu,Tyr) in 1X Reaction Buffer).

    • Prepare the ATP solution (e.g., 250 µM in 1X Reaction Buffer).

    • Reconstitute the Kinase Detection Substrate in Kinase Detection Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the this compound serial dilutions or vehicle control (DMSO).

    • Add 2.5 µL of the Lck enzyme and substrate mix to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[2]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[2]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

T-Cell Proliferation Assay

This cell-based assay measures the effect of this compound on the proliferation of T-cells following activation.

Workflow:

TCell_Proliferation_Workflow cluster_workflow T-Cell Proliferation Assay Workflow start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs stain_cells Stain cells with proliferation dye (e.g., CFSE) isolate_pbmcs->stain_cells treat_cells Treat cells with This compound dilutions stain_cells->treat_cells stimulate_cells Stimulate T-cell activation (e.g., anti-CD3/anti-CD28) treat_cells->stimulate_cells culture_cells Culture cells for 3-5 days stimulate_cells->culture_cells analyze_proliferation Analyze proliferation by flow cytometry culture_cells->analyze_proliferation end End analyze_proliferation->end

Caption: Workflow for T-Cell Proliferation Assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

  • Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend in PBS.

    • Label the cells with CFSE according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for the tracking of proliferation.

    • Wash the cells to remove excess dye and resuspend in complete RPMI-1640 medium.

  • Assay Setup:

    • Plate the CFSE-labeled PBMCs in a 96-well plate.

    • Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

    • Stimulate the T-cells by adding soluble anti-CD3 and anti-CD28 antibodies.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

  • Data Acquisition:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if specific T-cell populations are to be analyzed.

    • Analyze the cells by flow cytometry, measuring the dilution of the CFSE fluorescence.

    • The percentage of proliferating cells is determined by gating on the cell populations that have undergone one or more divisions (i.e., have reduced CFSE fluorescence compared to non-proliferating controls).

    • Calculate the IC50 value of this compound for the inhibition of T-cell proliferation.

IL-2 Production Assay in Jurkat T-Cells

This assay measures the inhibitory effect of this compound on the production of IL-2, a key cytokine produced by activated T-cells.

Workflow:

IL2_Production_Workflow cluster_workflow IL-2 Production Assay Workflow start Start seed_cells Seed Jurkat T-cells in a 96-well plate start->seed_cells treat_cells Treat cells with This compound dilutions seed_cells->treat_cells stimulate_cells Stimulate cells with anti-CD3/anti-CD28 antibodies treat_cells->stimulate_cells culture_cells Incubate for 16-24 hours stimulate_cells->culture_cells collect_supernatant Collect cell culture supernatant culture_cells->collect_supernatant elisa Perform IL-2 ELISA collect_supernatant->elisa read_absorbance Read absorbance elisa->read_absorbance end End read_absorbance->end

Caption: Workflow for IL-2 Production Assay.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies

  • Human IL-2 ELISA kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed Jurkat T-cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and incubate overnight.[3]

    • Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the cells by adding a mixture of anti-CD3 and anti-CD28 antibodies (e.g., final concentration of 6 µg/mL).[3]

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[3]

  • IL-2 Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant IL-2 provided in the ELISA kit.

    • Calculate the concentration of IL-2 in each sample.

    • Determine the percent inhibition of IL-2 production for each concentration of this compound and calculate the IC50 value.

References

A-420983: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-420983 is a potent, orally active small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] As a member of the Src family of non-receptor tyrosine kinases, Lck plays a pivotal role in T-cell activation, proliferation, and cytokine production.[1] Inhibition of Lck makes this compound a valuable tool for studying T-cell mediated immune responses and a potential therapeutic agent for autoimmune diseases and organ transplant rejection.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture to assess its effects on T-cell proliferation and cytokine production.

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding site of the Lck kinase domain, thereby inhibiting its phosphotransferase activity. This action blocks the initial steps of the TCR signaling cascade, which is initiated upon antigen presentation to the T-cell. The inhibition of Lck prevents the phosphorylation of key downstream signaling molecules, ultimately leading to a suppression of T-cell activation, proliferation, and the production of inflammatory cytokines such as Interleukin-2 (IL-2).

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of this compound.

ParameterCell TypeAssayIC50 Value
T-cell ProliferationAntigen-stimulated T-cellsProliferation Assay< 10 nM[1]
Cytokine ProductionAntigen-stimulated T-cellsCytokine Production Assay< 10 nM[1]

Signaling Pathway

The diagram below illustrates the central role of Lck in the T-cell receptor signaling pathway and the point of inhibition by this compound.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates A420983 This compound A420983->Lck Inhibits LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates AP1 AP-1 LAT->AP1 via Ras/MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: Lck Signaling Pathway Inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is a water-insoluble compound and requires an organic solvent for reconstitution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound (593.72 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5937 mg of this compound.

  • Aseptically add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) should be included in all experiments.

Protocol 2: T-Cell Proliferation Assay using CFSE

This protocol describes how to assess the inhibitory effect of this compound on T-cell proliferation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

  • CFSE (5 mM stock in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Wash the PBMCs with PBS.

    • Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold Complete RPMI and incubate on ice for 5 minutes.

    • Wash the cells three times with Complete RPMI to remove excess CFSE.

  • Cell Seeding and Treatment:

    • Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in Complete RPMI.

    • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

    • Prepare serial dilutions of this compound in Complete RPMI. A typical concentration range to test would be from 1 nM to 1 µM. Include a DMSO vehicle control.

    • Add 50 µL of the this compound dilutions to the respective wells.

  • T-Cell Stimulation:

    • Prepare a stimulation cocktail of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies in Complete RPMI.

    • Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Analyze the cells by flow cytometry, gating on the lymphocyte population.

    • Measure the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

    • Quantify the percentage of proliferated cells in each condition.

Protocol 3: IL-2 Production Assay in Jurkat T-Cells

This protocol outlines a method to measure the effect of this compound on IL-2 production in the Jurkat T-cell line, a common model for T-cell signaling studies.

Materials:

  • Jurkat T-cells

  • Complete RPMI medium

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for stimulation)

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom culture plates

  • Human IL-2 ELISA kit

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 2 x 10^5 cells/well in 100 µL of Complete RPMI in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Complete RPMI.

    • Add 50 µL of the this compound dilutions to the appropriate wells. Include a DMSO vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare a stimulation solution of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) in Complete RPMI.

    • Add 50 µL of the stimulation solution to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

  • ELISA for IL-2:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.

Experimental Workflow

The following diagram provides a logical workflow for characterizing the in vitro activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_compound Prepare this compound Stock Solution (DMSO) start->prep_compound prep_cells Isolate/Culture T-cells or Jurkat cells start->prep_cells add_compound Add Serial Dilutions of this compound prep_compound->add_compound seed_cells Seed Cells into 96-well Plates prep_cells->seed_cells seed_cells->add_compound stimulate_cells Stimulate Cells (e.g., anti-CD3/CD28 or PMA/Ionomycin) add_compound->stimulate_cells incubate Incubate stimulate_cells->incubate proliferation_analysis T-cell Proliferation (CFSE Dilution by Flow Cytometry) incubate->proliferation_analysis cytokine_analysis Cytokine Production (IL-2 ELISA) incubate->cytokine_analysis data_processing Calculate IC50 Values proliferation_analysis->data_processing cytokine_analysis->data_processing end End data_processing->end

Caption: Experimental workflow for this compound characterization.

References

Application Notes and Protocols for A-420983 in Mouse Models of Transplant Rejection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-420983 is a potent and orally active small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and cytokine production. By inhibiting Lck, this compound effectively suppresses the T-cell-mediated immune response that is central to allograft rejection. Preclinical studies have demonstrated the efficacy of this compound in preventing rejection in murine models of heart, islet, and skin transplantation, highlighting its potential as an immunosuppressive agent for solid organ transplantation.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in mouse models of transplant rejection, based on established methodologies.

Mechanism of Action: Lck Signaling Pathway

This compound targets Lck, a key initiator of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex. This phosphorylation event initiates a signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes essential for T-cell activation, including the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation. By inhibiting Lck, this compound blocks this entire downstream signaling cascade, thereby preventing T-cell activation and the subsequent rejection of the allograft.

Lck_Signaling_Pathway cluster_TCell T-Cell TCR TCR/CD3 Lck_inactive Lck (inactive) TCR->Lck_inactive Antigen Presentation Lck_active Lck (active) Lck_inactive->Lck_active A420983 This compound A420983->Lck_active Inhibition ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates ITAMs LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 NFAT NFAT PLCG1->NFAT AP1 AP-1 PLCG1->AP1 NFkB NF-κB PLCG1->NFkB IL2 IL-2 Production NFAT->IL2 AP1->IL2 NFkB->IL2 Proliferation T-Cell Proliferation & Differentiation IL2->Proliferation Rejection Graft Rejection Proliferation->Rejection

Caption: Lck Signaling Pathway in T-Cell Activation and its inhibition by this compound.

Data Presentation

While preclinical studies have confirmed the dose-dependent efficacy of this compound in murine transplant models, specific quantitative data from the primary publications are not publicly available. The following tables are provided as templates for researchers to populate with their own experimental data when evaluating this compound or similar compounds.

Table 1: this compound Dosage and Graft Survival in a Murine Heterotopic Cardiac Transplant Model

Treatment GroupDosage (mg/kg/day, oral)nMean Graft Survival (Days)Standard Deviationp-value vs. Vehicle
Vehicle Control0
This compound10
This compound30
This compound100
Positive Control (e.g., Cyclosporine A)Specify Dose

Table 2: this compound Efficacy in a Murine Skin Allograft Model

Treatment GroupDosage (mg/kg/day, oral)nMean Rejection Time (Days)Standard Deviationp-value vs. Vehicle
Vehicle Control0
This compound10
This compound30
This compound100
Positive Control (e.g., Tacrolimus)Specify Dose

Table 3: this compound in a Murine Islet Allotransplantation Model

Treatment GroupDosage (mg/kg/day, oral)n% Graft Survival at Day 30Mean Time to Hyperglycemia (Days)p-value vs. Vehicle
Vehicle Control0
This compound10
This compound30
This compound100
Positive Control (e.g., Sirolimus)Specify Dose

Experimental Protocols

The following are detailed protocols for common murine models of transplant rejection. These should be adapted based on specific experimental needs and institutional guidelines.

Murine Heterotopic Cardiac Transplantation

This model is a gold standard for assessing the efficacy of immunosuppressive drugs on vascularized allografts.

Cardiac_Transplant_Workflow cluster_preop Pre-Operative cluster_op Operative Procedure cluster_postop Post-Operative Animal_Prep Anesthetize Donor & Recipient Mice Donor_Harvest Harvest Donor Heart Animal_Prep->Donor_Harvest Drug_Prep Prepare this compound Formulation Drug_Admin Oral Gavage of this compound Daily Drug_Prep->Drug_Admin Recipient_Prep Prepare Recipient Abdominal Vessels (Aorta and Vena Cava) Donor_Harvest->Recipient_Prep Anastomosis Anastomose Donor Aorta to Recipient Aorta Anastomose Donor Pulmonary Artery to Recipient Vena Cava Recipient_Prep->Anastomosis Anastomosis->Drug_Admin Monitoring Daily Palpation of Graft Function Drug_Admin->Monitoring Endpoint Endpoint: Cessation of Palpable Heartbeat Monitoring->Endpoint

Caption: Experimental workflow for the murine heterotopic cardiac transplant model.

Materials:

  • Donor and recipient mice (e.g., C57BL/6 donor to BALB/c recipient for a full MHC mismatch)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • General surgical instruments for microsurgery

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Sutures (e.g., 8-0 to 10-0 nylon)

  • Warming pad

Procedure:

  • Anesthesia and Preparation: Anesthetize both donor and recipient mice according to approved institutional protocols. Shave and sterilize the abdomen of the recipient and the chest of the donor.

  • Donor Heart Harvest:

    • Perform a median sternotomy on the donor mouse.

    • Heparinize the donor via injection into the inferior vena cava.

    • Ligate and transect the superior and inferior vena cavae and pulmonary veins.

    • Transect the aorta and pulmonary artery.

    • Perfuse the heart with cold saline and store it in cold saline until transplantation.

  • Recipient Procedure:

    • Make a midline abdominal incision in the recipient mouse.

    • Isolate the abdominal aorta and inferior vena cava.

    • Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava using microsurgical techniques.[3][4]

  • Post-operative Care and Drug Administration:

    • Close the abdominal incision in layers.

    • Provide post-operative analgesia as required.

    • Administer this compound or vehicle daily via oral gavage, starting on the day of transplantation.

  • Monitoring and Endpoint:

    • Monitor graft function daily by gentle abdominal palpation to assess the heartbeat.

    • The primary endpoint is the cessation of a palpable heartbeat, which signifies graft rejection.

Murine Skin Allograft Transplantation

This model is widely used to study the cellular mechanisms of acute rejection.

Skin_Graft_Workflow cluster_preop Pre-Operative cluster_op Operative Procedure cluster_postop Post-Operative Animal_Prep Anesthetize Donor & Recipient Mice Donor_Harvest Harvest Full-Thickness Donor Tail or Ear Skin Animal_Prep->Donor_Harvest Drug_Prep Prepare this compound Formulation Drug_Admin Oral Gavage of this compound Daily Drug_Prep->Drug_Admin Recipient_Prep Prepare Graft Bed on Recipient's Flank Donor_Harvest->Recipient_Prep Grafting Place Donor Skin on Graft Bed and Suture/Bandage Recipient_Prep->Grafting Grafting->Drug_Admin Monitoring Daily Visual Inspection of Graft Drug_Admin->Monitoring Endpoint Endpoint: >80% Graft Necrosis Monitoring->Endpoint

Caption: Experimental workflow for the murine skin allograft model.

Materials:

  • Donor and recipient mice (e.g., BALB/c donor to C57BL/6 recipient)

  • This compound and vehicle

  • Surgical instruments

  • Anesthesia

  • Sutures or surgical glue

  • Bandages

Procedure:

  • Donor Skin Harvest:

    • Euthanize the donor mouse.

    • Harvest a full-thickness piece of skin (approximately 1 cm²) from the tail or ear.[5][6][7]

    • Store the graft in sterile saline on ice.

  • Recipient Graft Bed Preparation:

    • Anesthetize the recipient mouse.

    • Shave and sterilize an area on the lateral thorax.

    • Create a graft bed by excising a piece of skin slightly smaller than the donor graft.

  • Grafting:

    • Place the donor skin onto the graft bed.

    • Secure the graft with sutures or surgical glue.[6]

    • Cover the graft with a non-adherent dressing and a protective bandage.

  • Post-operative Care and Dosing:

    • Administer analgesics as needed.

    • Begin daily oral gavage of this compound or vehicle.

  • Monitoring and Endpoint:

    • Remove the bandage after 7 days and visually inspect the graft daily.

    • The endpoint is typically defined as the day when more than 80% of the graft becomes necrotic.[7]

Murine Islet Allotransplantation

This model is crucial for studying the rejection of cellular transplants and for developing therapies for type 1 diabetes.

Islet_Transplant_Workflow cluster_preop Pre-Operative cluster_op Operative Procedure cluster_postop Post-Operative Recipient_Prep Induce Diabetes in Recipient Mice (e.g., Streptozotocin) Transplantation Transplant Islets Under the Kidney Capsule of Diabetic Recipient Recipient_Prep->Transplantation Donor_Prep Isolate Pancreatic Islets from Donor Mice Donor_Prep->Transplantation Drug_Prep Prepare this compound Formulation Drug_Admin Oral Gavage of this compound Daily Drug_Prep->Drug_Admin Transplantation->Drug_Admin Monitoring Monitor Blood Glucose Levels Drug_Admin->Monitoring Endpoint Endpoint: Hyperglycemia (Rejection) Monitoring->Endpoint

Caption: Experimental workflow for the murine islet allotransplantation model.

Materials:

  • Donor and recipient mice

  • Streptozotocin (STZ) for diabetes induction

  • Collagenase for islet isolation

  • This compound and vehicle

  • Surgical instruments

  • Anesthesia

  • Blood glucose meter

Procedure:

  • Recipient Preparation:

    • Induce diabetes in recipient mice with a single high dose or multiple low doses of STZ.

    • Confirm diabetes with blood glucose readings >300 mg/dL for at least two consecutive days.

  • Islet Isolation:

    • Euthanize donor mice and cannulate the common bile duct.

    • Perfuse the pancreas with a collagenase solution.

    • Digest the pancreas and purify the islets using a density gradient.

  • Transplantation:

    • Anesthetize the diabetic recipient mouse.

    • Expose the kidney through a flank incision.

    • Using a fine catheter, implant a known number of islets (e.g., 200-400) under the kidney capsule.[8][9]

  • Post-operative Care and Dosing:

    • Administer analgesics as required.

    • Start daily oral administration of this compound or vehicle.

  • Monitoring and Endpoint:

    • Monitor non-fasting blood glucose levels regularly (e.g., every other day).

    • Graft function is defined by the maintenance of normoglycemia (<200 mg/dL).

    • Rejection is defined as a return to hyperglycemia (>300 mg/dL) on two consecutive measurements.

Conclusion

This compound is a promising immunosuppressive agent that targets the Lck signaling pathway to prevent allograft rejection. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound and other Lck inhibitors in established murine models of transplantation. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for Studying Delayed-Type Hypersensitivity with A-420983

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delayed-type hypersensitivity (DTH), a form of cell-mediated immunity, is a critical inflammatory response orchestrated by T-lymphocytes. It is integral to host defense against intracellular pathogens but also underlies the pathology of various autoimmune diseases, allergic contact dermatitis, and allograft rejection.[1][2] The signaling cascades that govern T-cell activation are therefore prime targets for therapeutic intervention in these conditions. A-420983 is a potent and orally bioavailable small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a pivotal enzyme in the T-cell receptor (TCR) signaling pathway.[3][4] By targeting Lck, this compound effectively modulates T-cell activation, making it a valuable tool for studying the mechanisms of DTH and for the preclinical evaluation of immunosuppressive drug candidates.

These application notes provide a comprehensive overview of the use of this compound in DTH research, including its mechanism of action, detailed experimental protocols, and relevant data presented for easy interpretation.

Mechanism of Action: Inhibition of Lck-Mediated T-Cell Activation

This compound exerts its immunosuppressive effects by specifically inhibiting Lck, a member of the Src family of protein tyrosine kinases that is predominantly expressed in T-cells and NK cells. Lck is one of the first signaling molecules activated following T-cell receptor (TCR) engagement with an antigen-MHC complex on an antigen-presenting cell (APC).

The signaling cascade initiated by Lck is crucial for T-cell activation, proliferation, and cytokine production. Upon TCR stimulation, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ1-calcium influx, Ras-MAPK, and PKC-NF-κB pathways. These pathways culminate in the transcriptional activation of genes essential for T-cell effector functions, including the production of pro-inflammatory cytokines like IL-2 and IFN-γ, which are key mediators of the DTH response.

This compound, by inhibiting the kinase activity of Lck, effectively blocks the initial phosphorylation of ITAMs, thereby preventing the entire downstream signaling cascade. This leads to the suppression of T-cell activation and proliferation, and a subsequent reduction in the inflammatory response characteristic of DTH.

Signaling Pathway Diagram

DTH_Signaling_Pathway T-Cell Activation and Lck Inhibition in DTH cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_TCR_Complex TCR Complex MHC_Antigen MHC-Antigen Complex TCR TCR MHC_Antigen->TCR Antigen Recognition CD4 CD4 TCR->CD4 CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits Lck Lck CD4->Lck recruits & activates Lck->CD3 Lck->ZAP70 activates A420983 This compound A420983->Lck Inhibits LAT_SLP76 LAT / SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK PKC_NFkB PKC-NF-κB Pathway PLCg1->PKC_NFkB Ca_Influx Ca²⁺ Influx PLCg1->Ca_Influx Gene_Transcription Gene Transcription (IL-2, IFN-γ, etc.) Ras_MAPK->Gene_Transcription PKC_NFkB->Gene_Transcription Ca_Influx->Gene_Transcription DTH_Response DTH Response (Inflammation) Gene_Transcription->DTH_Response

T-Cell activation pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound in modulating T-cell responses relevant to delayed-type hypersensitivity.

Table 1: In Vitro Inhibition of T-Cell Proliferation by this compound

Assay SystemCell TypeStimulantIC50 (nM)Reference
T-Cell ProliferationHuman T-cellsPhytohaemagglutinin (PHA)10Borhani et al., 2004

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Delayed-Type Hypersensitivity

Animal ModelAntigenDosing RegimenEndpointResultReference
MouseMethylated Bovine Serum Albumin (mBSA)30 mg/kg, oral, once dailyPaw SwellingSignificant inhibition of DTH responseBorhani et al., 2004

Note: Specific percentage of inhibition data is not publicly available in the referenced literature. The term "significant inhibition" is used as reported by the authors.

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol is designed to assess the inhibitory effect of this compound on the proliferation of T-lymphocytes in vitro.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohaemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)

  • 96-well flat-bottom culture plates

  • Cell harvesting equipment and scintillation counter (for [³H]-Thymidine) or flow cytometer/plate reader (for non-radioactive methods)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). If using purified T-cells, further isolate them using negative selection kits. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add 50 µL of the this compound dilutions to the respective wells in triplicate. Include vehicle control (medium with DMSO) and unstimulated control (medium only) wells.

    • Add 50 µL of the T-cell stimulant (e.g., PHA at a final concentration of 1 µg/mL) to all wells except the unstimulated controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement ([³H]-Thymidine incorporation):

    • 18 hours before the end of the incubation period, add 1 µCi of [³H]-Thymidine to each well.

    • At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the average counts per minute (CPM) for each triplicate. Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Murine Model of Delayed-Type Hypersensitivity

This protocol describes the induction of a DTH response in mice and the evaluation of the efficacy of orally administered this compound.

Materials:

  • This compound

  • Methylated Bovine Serum Albumin (mBSA)

  • Complete Freund's Adjuvant (CFA)

  • Phosphate-Buffered Saline (PBS)

  • 8-10 week old male BALB/c or C57BL/6 mice

  • Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)

  • Calipers for measuring paw thickness

  • Syringes and needles

Procedure:

  • Sensitization (Day 0):

    • Prepare an emulsion of mBSA in CFA (1:1 ratio). A typical concentration is 2 mg/mL of mBSA.

    • Inject each mouse subcutaneously at the base of the tail with 100 µL of the emulsion (containing 100 µg of mBSA).

  • Drug Administration (Days 5-7):

    • Prepare a suspension of this compound in the oral vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).

    • Administer the compound or vehicle orally to the mice once daily, starting 5 days after sensitization and continuing until the day of challenge measurement.

  • Challenge (Day 6):

    • Prepare a solution of mBSA in PBS (e.g., 10 mg/mL).

    • Inject 20 µL of the mBSA solution into the plantar surface of the right hind paw.

    • Inject 20 µL of PBS into the plantar surface of the left hind paw as a control.

  • Measurement of DTH Response (Day 7):

    • 24 hours after the challenge, measure the thickness of both hind paws using calipers.

    • The DTH response is calculated as the difference in paw thickness between the mBSA-injected paw and the PBS-injected paw.

  • Data Analysis:

    • Calculate the mean DTH response for each treatment group.

    • Determine the percentage of inhibition of the DTH response for each this compound dose group compared to the vehicle-treated group.

    • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Experimental Workflow Diagram

DTH_Workflow Experimental Workflow for In Vivo DTH Study Sensitization Day 0: Sensitization (s.c. injection of mBSA in CFA) Drug_Admin Days 5-7: Drug Administration (Oral gavage of this compound or vehicle) Sensitization->Drug_Admin Challenge Day 6: Challenge (Intra-paw injection of mBSA and PBS) Drug_Admin->Challenge Measurement Day 7: Measurement (Calipers to measure paw swelling) Challenge->Measurement Analysis Data Analysis (% Inhibition of DTH response) Measurement->Analysis

Workflow for the murine delayed-type hypersensitivity model.

Conclusion

This compound is a valuable research tool for investigating the role of Lck and T-cell activation in the pathophysiology of delayed-type hypersensitivity. Its oral bioavailability and demonstrated in vivo efficacy make it particularly suitable for preclinical studies aimed at developing novel immunosuppressive therapies. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their DTH studies.

References

Application Notes and Protocols for A-420983 T-Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A-420983 is a novel, small molecule inhibitor of the Lymphocyte-specific protein tyrosine kinase p56(lck) (Lck)[1]. Lck is a pivotal enzyme in the T-cell receptor (TCR) signaling pathway, essential for the activation and subsequent proliferation of T-cells[2][3][4][5]. Upon TCR engagement with an antigen-MHC complex, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, initiating a signaling cascade that leads to T-cell activation, cytokine production, and clonal expansion[4][5]. By inhibiting Lck, this compound is expected to abrogate these downstream effects, making it a potential immunosuppressive agent for preventing allograft rejection and treating autoimmune diseases[1].

These application notes provide a detailed protocol for an in vitro T-cell proliferation assay to evaluate the inhibitory effect of this compound on T-cell proliferation. The assay utilizes Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that allows for the tracking of cell divisions by flow cytometry[6][7][8].

Data Presentation

The following table summarizes hypothetical quantitative data from a representative experiment evaluating the effect of this compound on T-cell proliferation.

Treatment GroupThis compound Conc. (nM)% Proliferating T-Cells (CFSE low)Proliferation Index
Unstimulated Control02.5 ± 0.81.1 ± 0.2
Stimulated Control (anti-CD3/CD28)085.2 ± 5.13.2 ± 0.4
This compound165.7 ± 4.52.5 ± 0.3
This compound1032.1 ± 3.91.8 ± 0.2
This compound1008.9 ± 2.31.3 ± 0.1
Positive Control (Rapamycin)10015.4 ± 3.11.4 ± 0.2

Data are presented as mean ± standard deviation from triplicate wells. Proliferation Index is a measure of the average number of divisions that a responding cell has undergone.

Experimental Protocols

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (prepare stock solution in DMSO)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

  • Phosphate Buffered Saline (PBS)

  • Ficoll-Paque™ PLUS

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-human CD3 antibody (functional grade)

  • Anti-human CD28 antibody (functional grade)

  • Human IL-2

  • Fixable Viability Dye (e.g., eFluor™ 780)

  • Fluorochrome-conjugated antibodies for immunophenotyping (e.g., anti-CD4, anti-CD8)

  • Flow Cytometer

  • 96-well round-bottom culture plates

Protocol for this compound T-Cell Proliferation Assay

1. Isolation of Human PBMCs [9]

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.

  • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the cell pellet in Complete RPMI and perform a cell count and viability assessment.

2. CFSE Labeling of PBMCs [6][10]

  • Adjust the PBMC concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and mix immediately.

  • Incubate for 10 minutes at 37°C in the dark.

  • Quench the staining by adding 5 volumes of cold Complete RPMI.

  • Wash the cells twice with Complete RPMI to remove excess CFSE.

  • Resuspend the CFSE-labeled PBMCs in Complete RPMI at a concentration of 1 x 10^6 cells/mL.

3. T-Cell Stimulation and Treatment with this compound

  • Seed the CFSE-labeled PBMCs into a 96-well round-bottom plate at 1 x 10^5 cells/well in 100 µL of Complete RPMI.

  • Prepare serial dilutions of this compound in Complete RPMI. Add 50 µL of the this compound dilutions to the respective wells. For the stimulated control, add 50 µL of medium with the corresponding DMSO concentration.

  • Prepare a stimulation cocktail of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in Complete RPMI. Add 50 µL of this cocktail to all wells except the unstimulated control wells. For unstimulated wells, add 50 µL of Complete RPMI.

  • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

4. Flow Cytometry Analysis [9][11]

  • After incubation, harvest the cells and transfer them to FACS tubes.

  • Wash the cells with PBS.

  • Stain with a fixable viability dye to exclude dead cells from the analysis.

  • Perform surface staining with fluorochrome-conjugated antibodies against T-cell markers such as CD4 and CD8.

  • Wash the cells and resuspend them in FACS buffer (PBS with 2% FBS).

  • Acquire data on a flow cytometer. Collect at least 50,000 events in the lymphocyte gate.

  • Analyze the data using flow cytometry analysis software. Gate on live, single lymphocytes, and then on CD4+ or CD8+ T-cell populations. Proliferation is measured by the dilution of the CFSE signal.

Mandatory Visualizations

Signaling Pathway Diagram

T_Cell_Activation_Pathway T-Cell Receptor Signaling and Inhibition by this compound cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck activates CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits & activates CD4_CD8 CD4/CD8 CD4_CD8->Lck associates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits & activates IP3_DAG IP3 & DAG PLCg1->IP3_DAG generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC activates Transcription_Factors NFAT, NF-κB, AP-1 Ca_PKC->Transcription_Factors activates Proliferation T-Cell Proliferation Transcription_Factors->Proliferation induces Lck->CD3 phosphorylates ITAMs A420983 This compound A420983->Lck inhibits

Caption: T-Cell Receptor (TCR) signaling cascade and the inhibitory action of this compound on Lck.

Experimental Workflow Diagram

T_Cell_Proliferation_Assay_Workflow Experimental Workflow for this compound T-Cell Proliferation Assay cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis PBMC_Isolation 1. Isolate PBMCs from whole blood CFSE_Labeling 2. Label PBMCs with CFSE PBMC_Isolation->CFSE_Labeling Plating 3. Plate CFSE-labeled PBMCs CFSE_Labeling->Plating Treatment 4. Add this compound & T-cell stimuli (anti-CD3/CD28) Plating->Treatment Incubation 5. Incubate for 4-5 days Treatment->Incubation Staining 6. Stain for viability and T-cell markers Incubation->Staining Flow_Cytometry 7. Acquire data on flow cytometer Staining->Flow_Cytometry Data_Analysis 8. Analyze CFSE dilution to assess proliferation Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing the effect of this compound on T-cell proliferation using a CFSE-based assay.

References

Application Notes and Protocols for A-420983, a Potent Lck Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-420983 is a potent and orally active pyrazolo[3,4-d]pyrimidine inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a critical non-receptor Src family tyrosine kinase involved in the initiation of T-cell receptor (TCR) signaling, playing a pivotal role in T-cell activation and immune responses.[3] Inhibition of Lck is a promising therapeutic strategy for autoimmune diseases and organ transplant rejection.[1][4] this compound has demonstrated efficacy in animal models of delayed-type hypersensitivity and allograft rejection.[1][4] This document provides detailed information on the solubility of this compound, protocols for its preparation for in vitro experiments, and an overview of the Lck signaling pathway.

Data Presentation

This compound Solubility

Quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, based on information for similar small molecule kinase inhibitors and general laboratory practices, the following table summarizes the expected solubility characteristics and provides recommendations for stock solution preparation. It is always recommended to perform small-scale solubility tests before preparing large batches.

SolventSolubilityConcentrationRecommendations & Comments
DMSO SolubleLikely ≥ 10 mg/mLDimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For a similar Lck inhibitor, a solubility of 17 mg/mL in DMSO has been reported.
Ethanol Sparingly SolubleLower than in DMSOMay be used for initial dissolution, but lower concentrations are expected compared to DMSO.
Aqueous Buffers (e.g., PBS, pH 7.2) Sparingly Soluble / InsolubleVery LowDirect dissolution in aqueous buffers is not recommended. Precipitation is likely to occur. To prepare working solutions in aqueous buffers, first dissolve this compound in DMSO to create a concentrated stock solution. Then, dilute the DMSO stock into the aqueous buffer. It is crucial to maintain a low final concentration of DMSO in the assay (typically <0.5%) to avoid solvent-induced artifacts.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound is required for this calculation (please refer to the supplier's certificate of analysis). For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would need 4 mg of the compound.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Lck Kinase Assay (IC50 Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against Lck kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human Lck enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • This compound stock solution (10 mM in DMSO)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Serial Dilutions of this compound:

    • Perform a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 0.1 nM).

    • Further dilute these DMSO stocks into the kinase assay buffer to the desired final assay concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., 0.1%).

  • Set up the Kinase Reaction:

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Add the Lck enzyme and the substrate peptide to each well.

    • Initiate the kinase reaction by adding ATP. The final volume of the reaction will depend on the specific assay kit recommendations.

  • Incubation:

    • Incubate the plate at room temperature or 30°C for the recommended time (e.g., 60 minutes).

  • Measure Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent before measuring luminescence.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization

Lck Signaling Pathway in T-Cell Activation

Lck_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Antigen Antigen MHC MHC TCR TCR MHC->TCR Antigen Presentation CD3 CD3 TCR->CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits & activates CD4/CD8 CD4/CD8 Lck Lck CD4/CD8->Lck recruits Lck->CD3 phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream A420983 This compound A420983->Lck inhibits

Caption: Lck signaling cascade upon T-cell receptor activation.

Experimental Workflow for this compound IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_dilutions Create Serial Dilutions of this compound prep_stock->prep_dilutions setup_reaction Set up Kinase Reaction: - this compound/Vehicle - Lck Enzyme - Substrate prep_dilutions->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubation Incubate at RT for 60 min initiate_reaction->incubation measure_adp Measure ADP Production (Luminescence) incubation->measure_adp data_analysis Plot Data and Calculate IC50 measure_adp->data_analysis

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols: Measuring Lck Inhibition with A-420983

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical signaling molecule in T-cells.[1][2] Upon T-cell receptor (TCR) engagement, Lck initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.[3][4] Its pivotal role in T-cell function makes it an attractive therapeutic target for autoimmune diseases, transplant rejection, and some cancers.[2] A-420983 is a potent, orally active pyrazolo[3,4-d]pyrimidine inhibitor of Lck.[5][6] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against Lck in both biochemical and cellular assays.

Lck Signaling Pathway in T-Cell Activation

Lck is one of the first kinases activated following TCR engagement.[4] It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[7] This creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck.[3] Activated ZAP-70 subsequently phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways, including the PLC-γ1-mediated calcium flux and the Ras-MAPK pathway, culminating in the activation of transcription factors that drive T-cell activation and effector functions.[3]

Lck_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck activates ITAMs ITAMs (CD3/ζ-chains) Phosphorylation Lck->ITAMs phosphorylates ZAP70 ZAP-70 Recruitment & Activation Lck->ZAP70 phosphorylates CD4_CD8 CD4/CD8 CD4_CD8->Lck associates with ITAMs->ZAP70 Downstream Downstream Signaling (e.g., PLC-γ1, MAPK) ZAP70->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation A420983 This compound A420983->Lck inhibits

Caption: Lck signaling pathway initiated by TCR engagement.

Quantitative Data: this compound Inhibitory Activity

This compound demonstrates potent inhibition of Lck in biochemical assays and suppresses T-cell function at nanomolar concentrations in cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound

Target Kinase IC50 (µM) Assay Conditions Reference
Lck 0.04 1 mM ATP [5]

| Other Src Family Kinases | 0.07 - 0.33 | Not Specified |[5] |

Table 2: Cellular Inhibitory Activity of this compound

Cellular Response IC50 Cell Type/Model Reference
Antigen-stimulated Cytokine Production < 10 nM T-Cells [5]
Antigen-stimulated T-Cell Proliferation < 10 nM T-Cells [5]
TCR-induced T-Cell Proliferation 165 nM T-Cells [5]

| IL-2 Production (CD3/CD28 mediated) | 200 nM | In Vitro |[5] |

Experimental Protocols

Protocol 1: In Vitro Lck Kinase Activity Assay (Biochemical)

This protocol describes a method to determine the IC50 value of this compound against purified Lck enzyme using a luminescence-based kinase assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).[8]

Materials:

  • Recombinant human Lck enzyme

  • Protein Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • This compound

  • ATP

  • Lck Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50µM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. It is common to start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the compound wells.

  • Kinase Reaction Setup:

    • Add 5 µL of the this compound serial dilutions or vehicle control to the wells of the plate.

    • Add 10 µL of a solution containing Lck enzyme and substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution (prepared in kinase buffer) to all wells to start the reaction. The final ATP concentration should be near the physiological level of 1 mM to obtain relevant IC50 values.[5]

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on enzyme activity.

  • Detect ADP Production:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

    • Typically, this involves adding 25 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature to deplete the remaining ATP.

    • Then, add 50 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound add_compound Add Compound/Vehicle to Plate prep_compound->add_compound add_enzyme Add Lck Enzyme & Substrate add_compound->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate_reaction Incubate (60 min at 30°C) add_atp->incubate_reaction stop_detect Stop Reaction & Detect ADP (Luminescence) incubate_reaction->stop_detect analyze Calculate % Inhibition & Determine IC50 stop_detect->analyze end End analyze->end

Caption: Workflow for the in vitro Lck biochemical kinase assay.
Protocol 2: T-Cell Proliferation Assay (Cellular)

This protocol measures the effect of this compound on T-cell proliferation following stimulation of the T-cell receptor.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • This compound

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)

  • T-cell stimulus (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen)

  • Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or a resazurin-based reagent like CellTiter-Blue®)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader (absorbance, fluorescence, or scintillation counter, depending on the proliferation reagent)

Procedure:

  • Plate Coating (if using antibodies):

    • Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells twice with sterile PBS before adding cells.

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using a density gradient (e.g., Ficoll-Paque).

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in complete medium.

    • Add 50 µL of the cell suspension to each well of the 96-well plate (5 x 10^4 cells/well).

    • Add 50 µL of the this compound dilutions or vehicle control. Include "unstimulated" and "stimulated vehicle" controls.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Add 100 µL of the stimulating agent. If using co-stimulation, this will be soluble anti-CD28 antibody (e.g., 1-2 µg/mL) in complete medium. For the plate-bound anti-CD3, simply add 100 µL of medium containing the soluble anti-CD28.

    • Incubate the plate for 48-72 hours in a CO2 incubator.

  • Measure Proliferation:

    • During the final 4-18 hours of incubation (depending on the reagent), add the proliferation detection reagent according to the manufacturer's instructions (e.g., 10 µL of CellTiter-Blue®).

    • Measure the signal using the appropriate plate reader.

  • Data Analysis:

    • Subtract the background signal from the "unstimulated" wells.

    • Calculate the percent inhibition for each this compound concentration relative to the "stimulated vehicle" control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the curve to determine the IC50 value.

Cellular_Assay_Workflow start Start prep_cells Prepare T-Cells (e.g., PBMCs) start->prep_cells seed_plate Seed Cells into 96-well Plate prep_cells->seed_plate add_compound Add this compound Dilutions & Pre-incubate (1-2 hr) seed_plate->add_compound stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) add_compound->stimulate incubate_culture Incubate (48-72 hr) stimulate->incubate_culture add_reagent Add Proliferation Detection Reagent incubate_culture->add_reagent measure Incubate & Measure Signal (Absorbance/Fluorescence) add_reagent->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the T-Cell proliferation cellular assay.

References

Application Notes and Protocols for In Vivo Administration of A-420983

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-420983 is a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell activation and signaling. As a pyrazolo[3,4-d]pyrimidine, it has demonstrated significant immunosuppressive activity in various preclinical models, making it a compound of interest for autoimmune diseases and organ transplant rejection.[1][2] These application notes provide detailed protocols and essential data for the in vivo administration of this compound in animal models, with a primary focus on the well-documented oral route.

Signaling Pathway of Lck Inhibition by this compound

This compound exerts its immunosuppressive effects by targeting Lck, a key kinase in the T-cell receptor (TCR) signaling cascade. Inhibition of Lck disrupts the downstream signaling events required for T-cell activation, proliferation, and cytokine production.

Lck_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation A420983 This compound A420983->Lck Inhibition LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT / AP-1 / NF-κB Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression

Caption: Lck inhibition by this compound blocks the T-cell receptor signaling cascade.

Quantitative Data Summary

The following table summarizes the available quantitative data for the oral administration of this compound in preclinical models.

ParameterValueAnimal Model(s)Reference
Efficacy
EC50 (Delayed Type Hypersensitivity)< 10 mg/kg (daily)Animal Models[3]
Efficacy in Graft RejectionGood preventive or therapeutic effectsIslet, heart, and skin graft models[3]
Pharmacokinetics
Oral BioavailabilityGoodMice and Dogs[3]
In Vitro Activity
IC50 (Lck Kinase Activity)0.04 µM (at 1 mM ATP)N/A[3]
IC50 (T-cell Proliferation)< 10 nMN/A[3]

Experimental Protocols

Primary Recommended Route: Oral Administration (Gavage)

Oral gavage is the most extensively documented and effective route for this compound administration in preclinical studies, demonstrating good bioavailability and efficacy.[1][3]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Balance

  • Vortex mixer or sonicator

Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the desired vehicle solution. A common vehicle is 0.5% (w/v) methylcellulose in sterile water to ensure a uniform suspension.

    • Gradually add the this compound powder to the vehicle while vortexing or sonicating to create a homogenous suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Gently restrain the animal. For mice, ensure the head and body are held securely to prevent movement.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Insert the gavage needle smoothly along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress after dosing.

Experimental Workflow for Oral Administration:

Oral_Admin_Workflow Prep Prepare this compound Suspension Dose_Calc Calculate Dose Volume Prep->Dose_Calc Animal_Prep Acclimatize and Weigh Animals Animal_Prep->Dose_Calc Admin Administer via Oral Gavage Dose_Calc->Admin Monitor Monitor Animals Admin->Monitor Endpoint Endpoint Analysis (e.g., tissue collection, -behavioral tests) Monitor->Endpoint

Caption: Workflow for in vivo oral administration of this compound.

Alternative In Vivo Administration Routes

While oral administration is well-documented for this compound, other routes may be considered depending on the experimental design. The following table provides general guidelines for common administration routes in mice. Note: Specific pharmacokinetic and efficacy data for this compound via these routes are not currently available in the provided search results. Vehicle selection and formulation may need to be optimized for these routes.

RouteMax Volume (Adult Mouse)Recommended Needle SizeGeneral Considerations
Intravenous (IV) 0.2 mL27-30 GRapid systemic exposure. Requires careful technique to avoid tissue damage.
Intraperitoneal (IP) 1.0 mL25-27 GFaster absorption than subcutaneous but slower than intravenous.
Subcutaneous (SC) 0.5 mL25-27 GSlower, more sustained absorption.

Logical Relationships in Route Selection

The choice of administration route is a critical experimental parameter that influences the pharmacokinetic and pharmacodynamic profile of a compound.

Route_Selection_Logic cluster_Routes Administration Route cluster_Outcomes Expected Outcome Exp_Goal Experimental Goal Oral Oral Exp_Goal->Oral Mimic Clinical Use IV Intravenous Exp_Goal->IV Bypass First-Pass Metabolism IP Intraperitoneal Exp_Goal->IP Ease of Administration SC Subcutaneous Exp_Goal->SC Prolonged Exposure Chronic Chronic Dosing Good Bioavailability Oral->Chronic Rapid Rapid Peak Concentration IV->Rapid Systemic Systemic Exposure (Slower than IV) IP->Systemic Sustained Sustained Release SC->Sustained

Caption: Factors influencing the choice of in vivo administration route.

Conclusion

The available data strongly support the use of oral administration for in vivo studies of this compound, with demonstrated efficacy in relevant preclinical models.[1][3] While alternative routes are possible, they would require further investigation to characterize the pharmacokinetic and pharmacodynamic profiles of this compound when administered via these methods. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vivo experiments with this potent Lck inhibitor.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with A-420983

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-420983 is a potent and selective small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade.[1][2] Lck activation is one of the earliest intracellular events following TCR engagement, leading to the phosphorylation of downstream targets and the initiation of a signaling cascade that results in T-cell activation, proliferation, and cytokine production.[1][2] By targeting Lck, this compound specifically blocks TCR-mediated signaling, making it a valuable tool for studying T-cell function and a potential therapeutic agent for autoimmune diseases and transplant rejection.[1]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on primary T-cells. The described assays will enable researchers to quantify the impact of this compound on T-cell activation, proliferation, cytokine production, and apoptosis.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on T-cell functions as measured by flow cytometry. The data presented is hypothetical and intended to be illustrative of expected results based on the known activity of this compound.

Table 1: Effect of this compound on T-Cell Proliferation

This compound Concentration (nM)Mean Inhibition of Proliferation (%)Standard Deviation (%)
0 (Vehicle Control)03.5
125.34.1
548.95.2
1075.66.8
5092.14.5
10098.72.3

This table illustrates the dose-dependent inhibition of T-cell proliferation by this compound, as would be measured by a CFSE dilution assay.

Table 2: Effect of this compound on T-Cell Activation Marker Expression

This compound Concentration (nM)CD25 Positive Cells (%)CD69 Positive Cells (%)
0 (Vehicle Control)85.278.9
165.759.1
542.138.4
1020.318.7
505.86.2
1002.12.5

This table shows the reduction in the percentage of T-cells expressing the activation markers CD25 and CD69 following treatment with this compound.

Table 3: Effect of this compound on Intracellular Cytokine Production

This compound Concentration (nM)IFN-γ Positive Cells (%)IL-4 Positive Cells (%)
0 (Vehicle Control)35.815.2
126.111.3
517.57.8
108.23.5
502.51.1
1000.80.4

This table demonstrates the dose-dependent decrease in the percentage of T-cells producing the cytokines IFN-γ and IL-4 in the presence of this compound.

Table 4: Effect of this compound on T-Cell Apoptosis

This compound Concentration (nM)Early Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)
0 (Vehicle Control)4.22.1
105.12.5
1006.33.1
100015.88.7

This table indicates that at higher concentrations, this compound may induce a modest increase in T-cell apoptosis.

Experimental Protocols

Here are detailed protocols for the key flow cytometry experiments to assess the impact of this compound on T-cell function.

Protocol 1: T-Cell Proliferation Assay using CFSE

Objective: To measure the inhibition of T-cell proliferation by this compound using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (and vehicle control, e.g., DMSO)

  • CFSE dye

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

  • Wash the cells twice with complete RPMI medium.

  • Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI medium.

  • Plate 1 x 10^5 cells per well in a 96-well plate.

  • Add this compound at various concentrations (e.g., 1 nM to 100 nM) or vehicle control. Pre-incubate for 1 hour at 37°C.

  • Stimulate the T-cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and transfer to FACS tubes.

  • Acquire data on a flow cytometer, detecting CFSE in the FITC channel.

  • Analyze the data by gating on the lymphocyte population and observing the dilution of CFSE fluorescence as a measure of cell division.

Protocol 2: Intracellular Cytokine Staining

Objective: To determine the effect of this compound on the production of intracellular cytokines such as IFN-γ and IL-4.

Materials:

  • Human PBMCs

  • This compound (and vehicle control)

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for stimulation)

  • Brefeldin A (protein transport inhibitor)

  • Anti-CD3, Anti-CD4, Anti-CD8 antibodies (for surface staining)

  • Fixation/Permeabilization buffer

  • Anti-IFN-γ and Anti-IL-4 antibodies (for intracellular staining)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Isolate and prepare PBMCs as described in Protocol 1.

  • Plate 1 x 10^6 cells per well in a 24-well plate.

  • Add this compound at desired concentrations or vehicle control and pre-incubate for 1 hour.

  • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours.

  • Add Brefeldin A (10 µg/mL) for the last 2-4 hours of stimulation to block cytokine secretion.

  • Harvest the cells and wash with PBS.

  • Perform surface staining with anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes on ice.

  • Wash the cells with PBS.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Perform intracellular staining with anti-IFN-γ and anti-IL-4 antibodies for 30 minutes at room temperature in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on CD4+ or CD8+ T-cell populations and quantifying the percentage of cells positive for IFN-γ or IL-4.

Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI)

Objective: To assess whether this compound induces apoptosis in T-cells.

Materials:

  • Human PBMCs

  • This compound (and vehicle control)

  • RPMI-1640 medium with 10% FBS

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Isolate and prepare PBMCs.

  • Plate 5 x 10^5 cells per well in a 48-well plate.

  • Treat the cells with this compound at various concentrations or vehicle control for 24-48 hours.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each sample.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

  • Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for its analysis.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling PLCg1->Downstream A420983 This compound A420983->Lck inhibits

Caption: TCR signaling pathway and the inhibitory action of this compound on Lck.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Flow Cytometry Analysis Isolate_TCells Isolate T-Cells (PBMCs) Treat_A420983 Treat with this compound (Dose-Response) Isolate_TCells->Treat_A420983 Stimulate_TCells Stimulate T-Cells (e.g., anti-CD3/CD28) Treat_A420983->Stimulate_TCells Proliferation Proliferation Assay (CFSE) Stimulate_TCells->Proliferation Activation Activation Markers (CD25, CD69) Stimulate_TCells->Activation Cytokines Intracellular Cytokines (IFN-γ, IL-4) Stimulate_TCells->Cytokines Apoptosis Apoptosis Assay (Annexin V, PI) Stimulate_TCells->Apoptosis

Caption: General workflow for analyzing this compound effects on T-cells.

References

Application Notes and Protocols for Assessing the Immunosuppressive Effects of A-420983

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-420983 is a potent and orally active pyrazolo[3,4-d]pyrimidine inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and cytokine production. By inhibiting Lck, this compound demonstrates significant immunosuppressive potential, making it a compound of interest for the treatment of autoimmune diseases and the prevention of organ transplant rejection.[1]

These application notes provide detailed protocols for assessing the immunosuppressive effects of this compound both in vitro and in vivo. The included methodologies are designed to enable researchers to characterize the compound's mechanism of action and evaluate its therapeutic potential.

Mechanism of Action: Lck Inhibition

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), Lck is one of the first signaling molecules to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, which in turn recruits and activates ZAP-70. This initiates a downstream signaling cascade leading to the activation of transcription factors such as NFAT and AP-1, resulting in T-cell proliferation and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This compound, by inhibiting Lck, effectively blocks this entire cascade at an early and critical juncture.

Data Presentation: Summary of this compound Activity

The following tables summarize the known in vitro and in vivo activities of this compound and other relevant Lck inhibitors. This data provides a baseline for expected outcomes when following the protocols outlined below.

Table 1: In Vitro Inhibitory Activity of Lck Inhibitors

AssayCompoundTargetIC₅₀Cell Type/SystemReference
T-Cell ProliferationThis compoundLck< 10 nMAntigen-stimulated T-cells[2]
IL-2 ProductionA-770041Lck~80 nM (EC₅₀)Concanavalin A-stimulated whole blood[3]
Lck Kinase ActivityNilotinibLck550 nMIn vitro kinase assay
T-Cell ProliferationNilotinibLck2-5 µMPHA-stimulated T-cells

Table 2: In Vivo Efficacy of Lck Inhibitors

Animal ModelCompoundDosing RegimenKey FindingsReference
Heart Allograft Rejection (Rat)A-770041≥ 10 mg/kg/day (oral)Prevention of rejection for at least 65 days[3]
Delayed-Type HypersensitivityThis compoundNot specifiedEfficacious in animal models[1]
Heart Allograft Rejection (Mouse)PD98059 (ERK1/2 inhibitor)100 mg/kgProlonged allograft survival[4]

Experimental Protocols

In Vitro Assessment of T-Cell Proliferation (CFSE Assay)

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the inhibition of T-cell proliferation by this compound. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • CFSE (5 mM stock in DMSO)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • CFSE Labeling:

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells at a concentration of 1 x 10⁷ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C in the dark.

    • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 complete medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Plating and Treatment:

    • Resuspend the CFSE-labeled PBMCs at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions or vehicle (DMSO) to the appropriate wells.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • T-Cell Stimulation:

    • Add 50 µL of PHA (final concentration 5 µg/mL) or anti-CD3/CD28 beads to the wells to stimulate T-cell proliferation. Include unstimulated control wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data using appropriate software to determine the percentage of proliferated cells and the proliferation index for each condition.

In Vitro Assessment of Cytokine Production

This protocol describes the measurement of cytokine levels in the supernatant of stimulated T-cells treated with this compound using a multiplex immunoassay. This allows for the simultaneous quantification of multiple cytokines, providing a comprehensive profile of the compound's effect on T-cell function.[5][6]

Materials:

  • This compound

  • Human PBMCs

  • Complete RPMI-1640 medium

  • PHA or anti-CD3/CD28 beads

  • DMSO (vehicle control)

  • Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery)

  • 96-well culture plate

  • Plate reader compatible with the chosen multiplex assay

Protocol:

  • Isolate and Plate PBMCs: Isolate PBMCs as described in the proliferation assay protocol. Resuspend the cells at 2 x 10⁶ cells/mL in complete RPMI-1640 medium and plate 100 µL per well in a 96-well flat-bottom plate.

  • Compound Treatment: Prepare serial dilutions of this compound and add 50 µL to the respective wells. Include a vehicle control (DMSO). Pre-incubate for 1 hour at 37°C.

  • T-Cell Stimulation: Add 50 µL of PHA (final concentration 5 µg/mL) or anti-CD3/CD28 beads to stimulate the cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cytokines of interest.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Analysis: Perform the multiplex cytokine assay on the collected supernatants according to the manufacturer's instructions. Key cytokines to measure include IL-2, IFN-γ, and TNF-α.[5][6]

In Vivo Assessment: Delayed-Type Hypersensitivity (DTH) Model

The DTH response is a classic in vivo measure of cell-mediated immunity. This protocol provides a general framework for evaluating the effect of this compound on the DTH response in mice.[7]

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Antigen (e.g., Keyhole Limpet Hemocyanin - KLH, or Sheep Red Blood Cells - sRBC)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Mice (e.g., BALB/c or C57BL/6)

  • Calipers for measuring ear or footpad thickness

  • Syringes and needles

Protocol:

  • Sensitization (Day 0):

    • Prepare an emulsion of the antigen in CFA.

    • Sensitize the mice by injecting 100 µL of the emulsion subcutaneously at the base of the tail.

  • Drug Administration:

    • Begin oral administration of this compound or vehicle daily, starting from the day of sensitization or a few days before the challenge. A dose-response study is recommended to determine the optimal dose.

  • Challenge (Day 6-7):

    • Prepare a solution of the antigen in PBS.

    • Measure the baseline thickness of one hind footpad or ear using calipers.

    • Inject 20-50 µL of the antigen solution into the measured footpad or ear.

  • Measurement of DTH Response (24-48 hours post-challenge):

    • At 24 and 48 hours after the challenge, re-measure the thickness of the injected footpad or ear.

    • The DTH response is calculated as the increase in thickness over the baseline measurement.

    • Compare the DTH response in the this compound-treated group to the vehicle-treated group.

In Vivo Assessment: Murine Heterotopic Heart Transplant Model

This model is a gold standard for evaluating the efficacy of immunosuppressive drugs in preventing organ rejection.[8] It requires significant surgical expertise.

Materials:

  • This compound

  • Vehicle for oral administration

  • Donor and recipient mice strains with a major histocompatibility complex (MHC) mismatch (e.g., C57BL/6 donors and BALB/c recipients)

  • Surgical instruments for microsurgery

  • Anesthesia

  • Sutures

Protocol:

  • Heart Transplantation: Perform heterotopic heart transplantation, where the donor heart is transplanted into the recipient's abdomen. The donor aorta is anastomosed to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed to the recipient's inferior vena cava.

  • Drug Administration:

    • Begin oral administration of this compound or vehicle on the day of transplantation and continue daily for the duration of the study. A dose-response study is crucial to identify an effective dose.

  • Monitoring Graft Survival:

    • Monitor the function of the transplanted heart daily by palpation of the abdomen for a heartbeat.

    • The day of rejection is defined as the cessation of a palpable heartbeat.

  • Data Analysis:

    • Record the survival time for each graft.

    • Generate Kaplan-Meier survival curves and compare the median survival time between the this compound-treated and vehicle-treated groups using a log-rank test.

  • Histological Analysis (Optional): At the time of rejection or at the end of the study, the transplanted hearts can be harvested for histological analysis to assess the degree of immune cell infiltration and tissue damage.

Mandatory Visualizations

Lck_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Transcription Transcription Factors & Gene Expression TCR TCR CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Lck->CD3 phosphorylates ITAMs Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK NFkB NF-κB LAT_SLP76->NFkB leads to activation Calcium Ca²⁺ Influx PLCg1->Calcium AP1 AP-1 Ras_MAPK->AP1 activates NFAT NFAT Calcium->NFAT activates Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression A420983 This compound A420983->Lck inhibits

Caption: Lck Signaling Pathway and Inhibition by this compound.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood CFSE_Labeling Label cells with CFSE (for proliferation assay) Plating Plate cells in 96-well plate PBMC_Isolation->Plating Add_A420983 Add this compound (serial dilutions) Plating->Add_A420983 Stimulation Stimulate with PHA or anti-CD3/CD28 Add_A420983->Stimulation Incubation Incubate (24-120 hours) Stimulation->Incubation Proliferation Analyze Proliferation (Flow Cytometry) Incubation->Proliferation 4-5 days Cytokines Analyze Cytokines (Multiplex Assay) Incubation->Cytokines 24-48 hours

Caption: Workflow for In Vitro Immunosuppression Assessment.

In_Vivo_Workflow cluster_dth Delayed-Type Hypersensitivity Model cluster_transplant Heart Allograft Model Sensitization Day 0: Sensitize mice with antigen + CFA Dosing_DTH Daily oral dosing: This compound or vehicle Sensitization->Dosing_DTH Challenge Day 6-7: Challenge with antigen in footpad/ear Dosing_DTH->Challenge Measurement 24-48h post-challenge: Measure swelling Challenge->Measurement Transplant Day 0: Perform heterotopic heart transplant Dosing_Transplant Daily oral dosing: This compound or vehicle Transplant->Dosing_Transplant Monitoring Daily: Monitor graft survival by palpation Dosing_Transplant->Monitoring Endpoint Endpoint: Cessation of heartbeat (rejection) Monitoring->Endpoint

Caption: Workflow for In Vivo Immunosuppression Assessment.

References

Troubleshooting & Optimization

A-420983 off-target effects and selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and selectivity profile of A-420983, a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, orally active inhibitor of Lck, a member of the Src family of non-receptor tyrosine kinases.[1][2][3] Lck plays a critical role in T-cell receptor (TCR) signaling, which is essential for T-cell activation, proliferation, and cytokine production.[4]

Q2: What is the known selectivity profile of this compound?

Q3: What are the potential experimental consequences of this compound's off-target effects?

The inhibition of other Src family kinases by this compound can lead to a variety of off-target effects in cellular experiments, as these kinases are involved in multiple signaling pathways. For example, inhibition of:

  • Fyn: May impact TCR signaling, as well as neuronal and platelet function.

  • Src: Can affect a wide range of cellular processes including proliferation, differentiation, survival, and motility.

  • Fgr and Hck: May influence signaling in myeloid cells.

Researchers should carefully consider these potential off-target effects when interpreting experimental results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with Lck inhibition alone. Off-target inhibition of other Src family kinases (e.g., Src, Fyn).1. Use a more selective Lck inhibitor, such as A-770041, as a control to dissect the effects of Lck inhibition versus broader Src family kinase inhibition. 2. Perform rescue experiments by overexpressing the suspected off-target kinase. 3. Validate key findings using non-pharmacological methods like siRNA or CRISPR-Cas9 to specifically deplete Lck.
Variability in experimental results between different cell types. Differential expression levels of Src family kinases in the cell lines used.1. Profile the expression levels of key Src family kinases (Lck, Src, Fyn, etc.) in your experimental cell lines by western blot or qPCR. 2. Choose cell lines with a well-characterized Src family kinase expression profile for your experiments.
Discrepancy between in vitro kinase assay results and cellular activity. Cellular factors such as ATP concentration, protein binding, and cell permeability can influence inhibitor potency.1. When possible, perform kinase assays at physiological ATP concentrations (e.g., 1 mM). 2. Correlate cellular IC50 values with target engagement assays in cells to confirm that the compound is reaching its intended target.

Quantitative Data: Kinase Selectivity Profile

The following table summarizes the inhibitory potency of this compound and its more selective analog, A-770041, against Lck and other selected kinases. The data for this compound against other Src family kinases is presented as a likely range based on available literature, while the data for A-770041 provides a more defined selectivity profile.

Table 1: Inhibitory Potency (IC50) of this compound and A-770041

KinaseThis compound IC50 (µM)A-770041 IC50 (µM)Kinase Family
Lck 0.04 0.147 Src Family
FynLikely in the range of 0.07 - 0.3344.1Src Family
SrcLikely in the range of 0.07 - 0.339.1Src Family
FgrLikely in the range of 0.07 - 0.3314.1Src Family
Non-Src Family Kinases>100 to 1000-fold less potent than Lck>340-fold selective vs. Tie-2 & KdrVarious

Disclaimer: The IC50 values for this compound against Src family kinases other than Lck are estimations based on qualitative descriptions in the literature. For more precise selectivity data, it is recommended to consult the primary publications or perform independent kinase profiling.

Experimental Protocols

Lck Kinase Activity Assay (General Protocol)

This protocol provides a general framework for measuring Lck kinase activity and assessing the inhibitory potential of compounds like this compound. Specific reagents and conditions may need to be optimized.

Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Lck substrate (e.g., a poly-Glu-Tyr peptide)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add in the following order:

    • Test compound or DMSO vehicle control.

    • Lck enzyme diluted in kinase buffer.

    • A mix of Lck substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should ideally be at its Km for Lck or at a physiological concentration (1 mM).

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and measurement of luminescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

T_Cell_Receptor_Signaling cluster_TCR_Complex T-Cell Receptor Complex cluster_Intracellular_Signaling Intracellular Signaling Cascade cluster_Cellular_Response Cellular Response TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation Downstream Downstream Signaling (Ca2+, DAG, IP3) PLCg1->Downstream Gene_Expression Gene Expression (e.g., IL-2) Downstream->Gene_Expression Proliferation T-Cell Proliferation Downstream->Proliferation A420983 This compound A420983->Lck Inhibition

Caption: T-Cell Receptor (TCR) signaling pathway highlighting the central role of Lck and its inhibition by this compound.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents reaction_setup Set up Kinase Reaction in Microplate prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection read_plate Read Luminescence detection->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

Technical Support Center: A-420983 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of A-420983 for successful in vivo studies. This compound, a potent and orally active inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), has demonstrated efficacy in animal models of delayed-type hypersensitivity and organ transplant rejection.[1] However, like many kinase inhibitors, particularly those with a pyrazolo[3,4-d]pyrimidine scaffold, this compound is expected to have low aqueous solubility, which can pose a significant challenge for achieving adequate exposure in animal studies.[2][3]

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of this compound a concern for in vivo studies?

A1: Poor aqueous solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations of the drug in the bloodstream and target tissues. This can result in inconsistent and unreliable data from in vivo experiments. For orally administered drugs, poor solubility can be a major obstacle to absorption from the gastrointestinal tract.

Q2: What are the initial steps to assess the solubility of my this compound batch?

A2: A simple qualitative solubility test is a good starting point. Attempt to dissolve a small, known amount of this compound in various biocompatible solvents and vehicle systems. Start with common solvents like Dimethyl Sulfoxide (DMSO) and ethanol, and then move to co-solvent systems such as those containing Polyethylene Glycol 400 (PEG400) and Tween-80. Observe for complete dissolution or the presence of undissolved particles.

Q3: Are there any known successful formulation strategies for compounds similar to this compound?

A3: Yes, for other poorly soluble pyrazolo[3,4-d]pyrimidine derivatives, strategies such as the use of polymeric drug dispersions and liposomal encapsulation have been employed to improve solubility and enable in vivo studies.[2][4] These advanced formulations can enhance stability and avoid the use of high concentrations of organic solvents like DMSO.

Troubleshooting Guide

Problem: this compound precipitates out of solution upon addition of an aqueous component (e.g., saline, PBS).

Possible Cause: The concentration of the organic co-solvent (e.g., DMSO) is too high, causing the compound to crash out when the polarity of the solution is increased.

Troubleshooting Workflow:

G start Precipitation Observed step1 Reduce DMSO Concentration (e.g., to <10% of final volume) start->step1 step2 Increase Concentration of Co-solvents/Surfactants (e.g., PEG400, Tween-80) step1->step2 step3 Sonication or Gentle Warming step2->step3 end_success Clear, Stable Solution step3->end_success Success end_fail Precipitation Persists step3->end_fail Failure step4 Prepare a More Complex Formulation (e.g., Lipid-based, Polymeric Micelles) step4->end_success end_fail->step4

Caption: Troubleshooting workflow for this compound precipitation.

Problem: Inconsistent results between animals in the same dosing group.

Possible Cause: The formulation is not stable, leading to variable dosing concentrations. This can be due to the drug coming out of solution over time or inconsistent resuspension of a suspension formulation.

Solution:

  • Prepare Fresh: Always prepare the formulation fresh on the day of dosing.

  • Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed before each animal is dosed.

  • Consider a True Solution: If variability persists with a suspension, focus on developing a formulation where this compound is fully dissolved.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage

This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle commonly used for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade[5]

  • Polyethylene Glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and sonication can be used to aid dissolution.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common starting ratio is:

    • 10% DMSO (from the stock solution)

    • 40% PEG400

    • 5% Tween-80

    • 45% Saline

  • Formulation: a. To the required volume of PEG400, add the calculated volume of the this compound DMSO stock solution and mix thoroughly. b. Add the Tween-80 and vortex until the solution is clear. c. Slowly add the saline while vortexing to prevent precipitation.

  • Final Concentration: This will result in a 1 mg/mL solution of this compound. Adjust the initial stock concentration or vehicle ratios as needed for your target dose.

Quantitative Data for a 1 mL Formulation:

ComponentVolume
10 mg/mL this compound in DMSO100 µL
PEG400400 µL
Tween-8050 µL
Saline450 µL
Total Volume 1 mL
Final this compound Concentration 1 mg/mL

Lck Signaling Pathway

This compound is a potent inhibitor of Lck, a key kinase in the T-cell receptor (TCR) signaling pathway. Understanding this pathway is crucial for interpreting the in vivo effects of this compound.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_8 CD4/CD8 CD4_8->Lck Association ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression A420983 This compound A420983->Lck Inhibition

Caption: The Lck signaling pathway in T-cell activation.

References

challenges in A-420983 experimental reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges researchers may encounter during experiments with the Lck inhibitor, A-420983. Our goal is to enhance experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent and storage conditions for this compound?

A: this compound is a pyrazolo[3,4-d]pyrimidine. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the formulation will depend on the specific animal model and administration route.[1] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: What is the reported potency (IC50) of this compound against its primary target, Lck?

A: this compound has been identified as a potent inhibitor of the lymphocyte-specific protein tyrosine kinase p56(lck).[1] While the specific IC50 can vary depending on the assay conditions (e.g., ATP concentration), it is crucial to establish a dose-response curve in your specific experimental system to confirm its potency.

Q3: Are there known off-target effects for this compound?

A: Kinase inhibitors can sometimes exhibit off-target activity. It is advisable to perform a kinase panel screen to determine the selectivity of this compound. Additionally, including appropriate negative controls in your experiments, such as cells lacking the Lck target or a structurally related but inactive compound, can help differentiate on-target from off-target effects.

Q4: How can I confirm that this compound is engaging its target (Lck) within the cell?

A: Target engagement can be assessed using techniques such as Western blotting to analyze the phosphorylation status of downstream Lck substrates. A decrease in the phosphorylation of these substrates in the presence of this compound would indicate target engagement. Other methods like cellular thermal shift assays (CETSA) can also be employed.

Troubleshooting Guides

Cell-Based Assays
Problem Potential Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a consistent volume for each well. To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS, a common issue known as the "edge effect".[2]
Pipetting errors during compound addition.Use a multichannel pipette for compound addition to minimize timing differences between wells.[2] Prepare fresh serial dilutions for each experiment and verify pipette calibration.[2]
Uneven distribution of adherent cells.Instead of single-point measurements, use a plate reader with well-scanning capabilities (e.g., orbital or spiral scan) to obtain a more representative reading across the well.[3]
Lower than expected potency (higher IC50) Compound degradation.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
High cell density.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment, as high cell numbers can affect the compound's effective concentration.[2][4]
Presence of serum proteins.Serum proteins can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period or using serum-free media, if appropriate for your cell line.
No observable effect of the compound Incorrect assay timing.The timing of analysis is critical. For example, in cytotoxicity assays, the release of lactate dehydrogenase (LDH) is an early event in necrotic cells but a late event in apoptotic cells.[4] Optimize the incubation time with this compound.
Low compound solubility.Ensure this compound is fully dissolved in DMSO before diluting in aqueous media. Visually inspect for any precipitation.
Cell line is not responsive to Lck inhibition.Confirm that your chosen cell line expresses Lck and that the pathway is active and relevant to the measured endpoint.
In Vivo Models
Problem Potential Cause Suggested Solution
Lack of efficacy in animal models Poor oral bioavailability.This compound has been reported to have oral efficacy.[1] However, formulation can significantly impact absorption. Investigate different vehicle formulations to improve solubility and absorption.
Rapid metabolism.The compound may be rapidly cleared from circulation. Conduct pharmacokinetic studies to determine the compound's half-life and optimal dosing regimen.[1]
Inconsistent results between animals Variability in drug administration.Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the compound is properly delivered to the stomach.
Differences in animal health or genetics.Use age- and sex-matched animals from a reputable supplier. Monitor animal health throughout the study.

Experimental Protocols

General Protocol for a Cell-Based Proliferation Assay

This protocol provides a general framework for assessing the effect of this compound on the proliferation of an Lck-dependent cell line.

Materials:

  • Lck-dependent cell line (e.g., Jurkat cells)

  • Complete growth medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for absorbance assays)

  • Cell proliferation reagent (e.g., resazurin-based or ATP-based)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Prepare a cell suspension at the optimized seeding density (e.g., 5 x 10^4 cells/mL) in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C with 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Also prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • Proliferation Assay:

    • Prepare the proliferation reagent according to the manufacturer's instructions.

    • Add the recommended volume of the reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the signal (fluorescence, luminescence, or absorbance) using a plate reader at the appropriate wavelengths.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability
This compound Conc. (µM)% Viability (Mean)Standard Deviation
0 (Vehicle)1004.5
0.0198.25.1
0.185.76.2
152.35.5
1015.83.9
1005.12.1
Table 2: Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnits
Cmax1.2µg/mL
Tmax2hours
AUC6.8µg*h/mL
Half-life (t1/2)4.5hours

Visualizations

Lck_Signaling_Pathway TCR TCR Activation Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Transcription Gene Transcription (e.g., IL-2) PLCg1->Transcription leads to A420983 This compound A420983->Lck

Caption: Simplified Lck signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Lck-dependent line) Cell_Seeding 3. Seed Cells in Plate Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Dilution Add_Compound 4. Add Compound/Vehicle Compound_Prep->Add_Compound Cell_Seeding->Add_Compound Incubate 5. Incubate (e.g., 48h) Add_Compound->Incubate Add_Reagent 6. Add Assay Reagent Incubate->Add_Reagent Read_Plate 7. Read Plate Add_Reagent->Read_Plate Data_Analysis 8. Analyze Data (IC50) Read_Plate->Data_Analysis

Caption: General experimental workflow for evaluating this compound in a cell-based assay.

Troubleshooting_Flowchart Start Inconsistent Results Check_Cells Review Cell Handling - Passage number? - Viability? - Seeding density? Start->Check_Cells Check_Compound Review Compound Handling - Fresh dilutions? - Solubility? Start->Check_Compound Check_Assay Review Assay Protocol - Incubation times? - Reagent prep? Start->Check_Assay Check_Instrument Review Plate Reader Settings - Wavelengths? - Well scan? Start->Check_Instrument Optimize Systematically Optimize One Variable at a Time Check_Cells->Optimize Check_Compound->Optimize Check_Assay->Optimize Check_Instrument->Optimize

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

A-420983 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of the Lck inhibitor, A-420983. The following information is curated for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: It is recommended to prepare high-concentration stock solutions of this compound, for example, at 10 mM, in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1] Using a high-concentration stock allows for minimal volumes to be added to your experimental system, thereby reducing potential solvent-induced artifacts.

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid, lyophilized this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Some suppliers suggest that storage at room temperature is acceptable for short periods, such as during shipping.[2] For long-term storage, -20°C is the standard recommendation.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Aliquoting is crucial as DMSO is hygroscopic and can absorb atmospheric moisture upon each opening, which may compromise the stability of the compound.[3]

Q4: How stable is this compound in a DMSO stock solution?

A4: While specific stability data for this compound is not publicly available, general guidelines for small molecule inhibitors in DMSO suggest that stock solutions can be stable for up to 3 months when stored at -20°C.[4] For longer-term storage, -80°C is preferable. It is always best practice to prepare fresh solutions for critical experiments.

Q5: Can I store this compound solutions in aqueous buffers?

A5: It is not recommended to store this compound in aqueous solutions for extended periods. The stability of small molecules can be significantly lower in aqueous media compared to organic solvents.[1] Aqueous solutions should be prepared fresh on the day of use and any unused portion should be discarded.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous media. The compound has lower solubility in aqueous solutions compared to the organic stock solvent.Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is kept low (typically ≤ 0.5%) to maintain solubility and minimize cellular toxicity.[3] Consider performing serial dilutions into the aqueous buffer to avoid rapid concentration changes.
Inconsistent experimental results. Degradation of this compound in stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions from solid compound. Always use single-use aliquots of the stock solution for each experiment.
Degradation of this compound in the experimental medium during long incubation times.Determine the stability of this compound under your specific experimental conditions (media, temperature, duration) using the stability assessment protocol below.
Loss of compound activity over time. The compound may be sensitive to light or pH changes in the experimental setup.Protect experimental setups from direct light. Ensure the pH of your buffers and media is stable throughout the experiment.

Data Presentation

Table 1: General Storage Recommendations for this compound

Form Solvent Storage Temperature Recommended Duration Key Considerations
Solid (Lyophilized)N/A-20°CUp to several years (refer to manufacturer's certificate of analysis)Store in a desiccator to protect from moisture.
Stock SolutionAnhydrous DMSO-20°CUp to 3 monthsAliquot into single-use vials to avoid freeze-thaw cycles.
Stock SolutionAnhydrous DMSO-80°CUp to 1 yearPreferred for longer-term storage.
Working SolutionAqueous Buffer4°C or Room TempPrepare fresh for each useDiscard unused solution after 24 hours.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Experimental Media

This protocol provides a framework to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stability Samples:

    • Prepare a solution of this compound in your experimental medium at the final working concentration.

    • Distribute the solution into several vials, one for each time point.

    • Store the vials under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Time Points:

    • Analyze one vial immediately after preparation (T=0).

    • Analyze subsequent vials at various time points relevant to your experiment's duration (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • At each time point, quench any biological activity if necessary (e.g., by adding a cold organic solvent).

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Storage cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start: Solid this compound equilibrate Equilibrate to Room Temp start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and storing this compound solutions.

signaling_pathway Simplified Lck Signaling Pathway Inhibition by this compound TCR T-Cell Receptor (TCR) Activation Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, LAT) ZAP70->Downstream Proliferation T-Cell Proliferation & Cytokine Release Downstream->Proliferation A420983 This compound A420983->Lck

Caption: Inhibition of the Lck signaling pathway by this compound.

logical_relationships Troubleshooting Logic for this compound Stability Issues cluster_solution Solution Stability cluster_media Media Stability cluster_handling Handling issue Inconsistent Results or Loss of Activity q_fresh Is the stock solution fresh? issue->q_fresh Check q_aliquot Was it a single-use aliquot? q_fresh->q_aliquot Yes a_prepare Action: Prepare fresh stock and aliquot. q_fresh->a_prepare No q_aliquot->a_prepare No q_media_stability Is stability in media known? q_aliquot->q_media_stability Yes a_test_stability Action: Perform stability test in experimental media. q_media_stability->a_test_stability No q_precipitation Did precipitation occur upon dilution? q_media_stability->q_precipitation Yes a_adjust_dilution Action: Lower final DMSO% or use serial dilution. q_precipitation->a_adjust_dilution Yes

Caption: Troubleshooting logic for this compound stability.

References

Technical Support Center: Interpreting Unexpected Results with A-420983

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-420983. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound, a potent Lck inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary effect of this compound in a cell-based assay?

A1: this compound is a potent, orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor tyrosine kinases.[1][2] The primary expected effect in a relevant cell-based assay (e.g., using T-cells) is the inhibition of T-cell receptor (TCR) signaling. This can be observed through a reduction in the phosphorylation of downstream targets of Lck, such as ZAP-70, and a subsequent decrease in T-cell proliferation and cytokine production (e.g., IL-2).[1][2]

Q2: I am observing a weaker than expected inhibition of my target cells. What are the potential causes?

A2: Several factors could contribute to a weaker-than-expected effect:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 value in your system.

  • Cell Permeability: While this compound is orally active, its permeability can vary between different cell types.

  • High Protein Binding: If you are using a medium with a high serum concentration, this compound may bind to serum proteins, reducing its effective concentration.

  • Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Low Target Expression: The cell line you are using may have low expression or activity of Lck. Confirm Lck expression and phosphorylation status via Western blot.

Q3: My results are inconsistent between experiments. What are some common sources of variability?

A3: Inconsistent results with kinase inhibitors can arise from several sources:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Inconsistent Dosing: Ensure accurate and consistent preparation of this compound dilutions for each experiment.

  • Variable Incubation Times: Adhere to a strict and consistent incubation time for all experiments.

  • Cell Seeding Density: Variations in the initial number of cells can significantly impact the outcome of proliferation and signaling assays.

Q4: I am observing unexpected morphological changes in my cells after treatment with this compound. Is this a known phenomenon?

A4: While not widely reported for this compound specifically, inhibitors of Src family kinases can sometimes induce morphological changes in certain cell types.[3] These changes can be linked to the role of Src family kinases in regulating the cytoskeleton and cell adhesion.[3] If you observe unexpected morphological alterations, it is recommended to:

  • Document the changes: Capture images of the cells at different time points and concentrations of this compound.

  • Investigate cytoskeletal proteins: Use immunofluorescence to examine the organization of key cytoskeletal components like actin and tubulin.

  • Consider off-target effects: The morphological changes could be due to the inhibition of other kinases. Refer to the kinase selectivity profile (see Table 1) and consider if any of the potential off-targets are known to regulate cell morphology.

Q5: Could my unexpected results be due to off-target effects of this compound?

A5: While this compound is a potent Lck inhibitor, like most kinase inhibitors, it may have off-target activities, particularly at higher concentrations. The primary off-targets are likely to be other members of the Src family of kinases. Unexpected phenotypes that do not align with the known functions of Lck could indicate off-target effects. To investigate this, you can:

  • Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of Lck. If the phenotype is rescued, it is likely an on-target effect.

  • Use a structurally different Lck inhibitor: If a similar phenotype is observed with a different Lck inhibitor, it strengthens the evidence for an on-target effect.

  • Consult a kinase selectivity profile: Compare the IC50 values for Lck and other kinases to assess the potential for off-target inhibition at the concentrations used in your experiments (see Table 1 for an illustrative example).

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile of this compound

Disclaimer: The following data is a hypothetical but plausible representation based on available literature describing this compound as a selective Lck inhibitor with activity against other Src family kinases. Actual values may vary.

KinaseKinase FamilyIC50 (nM)
Lck Src 4
FynSrc45
SrcSrc80
LynSrc150
HckSrc250
AblAbl>1000
EGFRRTK>5000
VEGFR2RTK>5000
p38αMAPK>10000
AKT1AGC>10000

Troubleshooting Guides

Guide 1: Reduced or No Inhibition of Lck Pathway Phosphorylation

Issue: Western blot analysis shows minimal or no decrease in the phosphorylation of Lck downstream targets (e.g., p-ZAP-70, p-PLCγ1) after treatment with this compound.

Experimental Protocol: Western Blot for Lck Pathway Activation

  • Cell Culture and Treatment:

    • Seed Jurkat T-cells (or another suitable T-cell line) at a density of 1 x 10^6 cells/mL.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with a dose-range of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate T-cell activator (e.g., anti-CD3/CD28 antibodies) for 15-30 minutes.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-Lck (Tyr394), Lck (total), p-ZAP-70 (Tyr319), ZAP-70 (total), p-PLCγ1 (Tyr783), and PLCγ1 (total) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Troubleshooting Steps:

Potential Cause Recommendation
Inactive Compound Prepare a fresh stock solution of this compound.
Insufficient Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.
Short Treatment Time Increase the pre-incubation time with this compound before stimulation.
Ineffective T-cell Stimulation Confirm the activity of your stimulating antibodies or reagents.
Poor Antibody Quality Validate your primary antibodies using appropriate positive and negative controls.
High Phosphatase Activity Ensure that fresh phosphatase inhibitors are included in your lysis buffer.

Lck Signaling Pathway Diagram

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Association A420983 This compound A420983->Lck Inhibition ZAP70 ZAP-70 Lck->ZAP70 pY LAT LAT ZAP70->LAT pY SLP76 SLP-76 ZAP70->SLP76 pY PLCg1 PLCγ1 LAT->PLCg1 Activation SLP76->PLCg1 Activation IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_NFkB NFAT / NF-κB Activation Ca_PKC->NFAT_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_NFkB->Gene_Expression

Caption: Lck signaling pathway in T-cell activation.

Guide 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Issue: this compound shows high potency in a biochemical (cell-free) kinase assay but significantly lower potency in a cell-based assay (e.g., T-cell proliferation assay).

Experimental Protocol: T-cell Proliferation Assay (CFSE-based)

  • Cell Preparation:

    • Isolate primary T-cells or use a T-cell line (e.g., Jurkat).

    • Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Cell Culture and Treatment:

    • Seed the CFSE-labeled cells in a 96-well plate.

    • Add serial dilutions of this compound or vehicle (DMSO).

    • Add T-cell stimulating agents (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin).

  • Incubation:

    • Incubate the plate for 72-96 hours in a humidified incubator at 37°C and 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with a viability dye (e.g., Propidium Iodide or DAPI).

    • Acquire the samples on a flow cytometer, gating on the live cell population.

    • Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence.

  • Data Analysis:

    • Quantify the percentage of proliferated cells for each treatment condition.

    • Calculate the IC50 value for the inhibition of T-cell proliferation.

Troubleshooting Steps:

Potential Cause Recommendation
High Intracellular ATP The high concentration of ATP in cells can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency. This is a common reason for discrepancies between biochemical and cellular assays.
Drug Efflux Cells may be actively pumping out this compound via efflux pumps (e.g., P-glycoprotein). Co-treatment with an efflux pump inhibitor (e.g., verapamil) may increase the potency of this compound.
Poor Cell Permeability The compound may not be efficiently entering the cells. Consider using a different cell line or permeabilization agents if appropriate for the assay.
Compound Metabolism The cells may be metabolizing this compound into a less active form.

Troubleshooting Workflow for Discrepant Results

Discrepancy_Workflow Start Discrepancy Observed: Biochemical IC50 << Cellular IC50 Check_ATP Consider High Intracellular ATP Start->Check_ATP Test_Efflux Test for Drug Efflux Check_ATP->Test_Efflux If ATP competition is not the sole explanation Conclusion_ATP Potency difference likely due to ATP competition Check_ATP->Conclusion_ATP Expected for ATP-competitive inhibitors Assess_Permeability Assess Cell Permeability Test_Efflux->Assess_Permeability Efflux_Inhibitor Co-treat with Efflux Pump Inhibitor Test_Efflux->Efflux_Inhibitor Investigate_Metabolism Investigate Metabolism Assess_Permeability->Investigate_Metabolism Permeability_Assay Perform Cellular Uptake Assay Assess_Permeability->Permeability_Assay Metabolism_Assay LC-MS Analysis of Compound in Media/Lysate Investigate_Metabolism->Metabolism_Assay Conclusion_Efflux Efflux is a contributing factor Efflux_Inhibitor->Conclusion_Efflux Conclusion_Permeability Poor permeability is limiting cellular activity Permeability_Assay->Conclusion_Permeability Conclusion_Metabolism Compound is being metabolized Metabolism_Assay->Conclusion_Metabolism

Caption: Troubleshooting workflow for discrepant assay results.

References

troubleshooting A-420983 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Lck inhibitor, A-420983. The information is tailored for researchers, scientists, and drug development professionals encountering issues related to its cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a key enzyme in the T-cell receptor (TCR) signaling pathway, crucial for T-cell activation, proliferation, and cytokine release. By inhibiting Lck, this compound effectively blocks these downstream effects.

Q2: In which cell lines is this compound expected to be most cytotoxic?

Given that Lck is predominantly expressed in T-cells and NK cells, this compound is expected to exhibit the most potent cytotoxicity in cell lines of T-cell origin, such as Jurkat cells.[3] Its cytotoxic effects in other cancer cell lines that do not express high levels of Lck are likely to be significantly lower.

Q3: Is this compound known to induce apoptosis?

While Lck inhibition can be associated with apoptosis in T-cells, direct and extensive studies detailing this compound's specific ability to induce apoptosis are not widely available in the public domain. However, activation of the TCR signaling pathway, which is inhibited by this compound, can lead to activation-induced cell death (a form of apoptosis) in T-cells.[4] Therefore, it is plausible that this compound could modulate apoptotic pathways in Lck-dependent cells.

Q4: What are the known off-target effects of this compound?

This compound shows some activity against other Src family kinases, with IC50 values of 0.07 µM for Fyn and 0.33 µM for Src, compared to 0.04 µM for Lck. It demonstrates significantly higher selectivity (100- to 1000-fold) against non-Src family kinases.[3] Researchers should be aware of these potential off-target effects, especially when using high concentrations of the inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
High variability in cytotoxicity results between experiments. 1. Cell Health and Passage Number: Inconsistent cell health or high passage number can alter sensitivity to inhibitors. 2. Inhibitor Stability: Improper storage or handling of this compound can lead to degradation. 3. Assay Conditions: Variations in cell seeding density, incubation time, or DMSO concentration.1. Cell Culture Practice: Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. 2. Inhibitor Handling: Prepare fresh dilutions from a validated stock solution for each experiment. Store the stock solution at -20°C or -80°C. 3. Standardize Protocol: Ensure consistent cell seeding density, treatment duration, and final DMSO concentration across all wells and experiments. The final DMSO concentration should typically not exceed 0.1%.
Lower than expected cytotoxicity in T-cell lines (e.g., Jurkat). 1. Suboptimal Inhibitor Concentration: The concentration range used may be too low. 2. Incorrect Assay Duration: The incubation time may be too short to observe a cytotoxic effect. 3. Cell Line Resistance: The specific clone of the cell line may have developed resistance or have lower Lck expression.1. Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration range. 2. Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours). 3. Cell Line Verification: Confirm the expression of Lck in your cell line using Western blot or flow cytometry. Consider obtaining a new stock of the cell line from a reputable cell bank.
Unexpected cytotoxicity in non-T-cell lines. 1. Off-Target Effects: At high concentrations, this compound may inhibit other kinases essential for cell survival.[3] 2. Non-Specific Toxicity: The compound may be causing general cellular stress unrelated to Lck inhibition.1. Confirm with a Second Lck Inhibitor: Use a structurally different Lck inhibitor to see if the phenotype is reproducible. 2. Target Knockdown: Use siRNA or shRNA to knock down Lck and observe if this phenocopies the effect of the inhibitor. 3. Lower Concentration: Use the lowest effective concentration that inhibits Lck phosphorylation to minimize off-target effects.
Inconsistent results in downstream signaling analysis (e.g., Western blot for phosphorylated proteins). 1. Timing of Analysis: The time point for cell lysis after treatment may not be optimal to observe changes in phosphorylation. 2. Antibody Quality: The primary antibody for the phosphorylated target may be of poor quality or used at a suboptimal dilution. 3. Sample Preparation: Inadequate phosphatase inhibition during cell lysis can lead to dephosphorylation of target proteins.1. Time-Course Analysis: Perform a time-course experiment to determine the optimal time point for analyzing downstream signaling events. 2. Antibody Validation: Validate your phospho-specific antibody using appropriate positive and negative controls. Titrate the antibody to find the optimal concentration. 3. Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer.

Quantitative Data

Parameter Cell Line / Target Value Notes
Kinase Inhibition IC50 Lck0.04 µMDetermined at a physiological ATP concentration of 1 mM.[3]
Kinase Inhibition IC50 Fyn0.07 µMShows activity against other Src family kinases.[3]
Kinase Inhibition IC50 Src0.33 µM[3]

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., Jurkat)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count adherent cells, or directly count suspension cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) or stabilization.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to prepare 2x concentrated solutions.

    • Remove the old medium from the wells (for adherent cells) or add the compound directly (for suspension cells).

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Lck Signaling Pathway

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR/CD3 Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates A420983 This compound A420983->Lck inhibits LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates MAPK MAPK Pathway LAT->MAPK SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression NFAT->Gene_Expression MAPK->Gene_Expression

Caption: Simplified Lck signaling pathway in T-cells and the point of inhibition by this compound.

Experimental Workflow for Assessing this compound Cytotoxicity

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound Serial Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells with this compound (24, 48, 72h) overnight_incubation->treat_cells prepare_dilutions->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A standard experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic start Unexpected Cytotoxicity Observed is_t_cell_line Is the cell line of T-cell origin? start->is_t_cell_line high_concentration Is the concentration high (>10x Lck IC50)? is_t_cell_line->high_concentration No expected_cytotoxicity Cytotoxicity may be on-target (Lck-dependent) is_t_cell_line->expected_cytotoxicity Yes off_target_effect Potential Off-Target Effect high_concentration->off_target_effect Yes non_specific_toxicity Potential Non-Specific Toxicity high_concentration->non_specific_toxicity No use_lower_concentration Use Lower Concentration off_target_effect->use_lower_concentration confirm_with_sirna Confirm with Lck siRNA/shRNA non_specific_toxicity->confirm_with_sirna check_lck_expression Check Lck Expression expected_cytotoxicity->check_lck_expression

Caption: A logical decision-making process for troubleshooting unexpected cytotoxicity results with this compound.

References

Technical Support Center: Overcoming Resistance to A-420983 in T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Lck inhibitor, A-420983, particularly concerning the development of resistance in T-cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in T-cells?

A1: this compound is a potent and orally active small molecule inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, responsible for initiating a cascade of phosphorylation events upon TCR engagement with an antigen-MHC complex.[3][4][5] By inhibiting Lck, this compound effectively blocks T-cell activation, proliferation, and cytokine production.[6]

Q2: We are observing a decrease in the efficacy of this compound in our long-term T-cell cultures. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented in the literature, resistance to tyrosine kinase inhibitors (TKIs) in cancer and immune cells can arise through several general mechanisms. These can be broadly categorized as on-target and off-target resistance.

  • On-Target Resistance:

    • Mutations in the Lck Kinase Domain: Alterations in the ATP-binding pocket of Lck can prevent this compound from binding effectively while still allowing ATP to bind, thus maintaining kinase activity.[7][8] This is a common mechanism of resistance to TKIs.

    • Lck Gene Amplification or Overexpression: An increase in the cellular concentration of the Lck protein can overwhelm the inhibitory capacity of a given concentration of this compound.[8]

  • Off-Target Resistance:

    • Activation of Bypass Signaling Pathways: T-cells may develop resistance by upregulating parallel signaling pathways that bypass the need for Lck. For instance, activation of other Src family kinases like Fyn, or pathways downstream of Lck, could compensate for its inhibition.[7][9]

    • Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein, can actively pump this compound out of the T-cell, reducing its intracellular concentration and efficacy.[8]

    • Alterations in Downstream Signaling Components: Mutations or altered expression of proteins downstream of Lck in the TCR signaling cascade could lead to constitutive activation, rendering Lck inhibition ineffective.

Q3: How can we experimentally determine if our T-cells have developed resistance to this compound?

A3: A multi-pronged experimental approach is recommended to confirm and characterize resistance:

  • Dose-Response Curve Shift: Perform a cell viability or proliferation assay with a range of this compound concentrations on your potentially resistant T-cell line and compare it to the parental, sensitive cell line. A rightward shift in the IC50 value for the resistant cells indicates a decrease in sensitivity.

  • Lck Activity Assay: Directly measure the enzymatic activity of Lck in the presence and absence of this compound in lysates from both sensitive and resistant cells. This can help determine if the kinase itself is no longer being effectively inhibited.

  • Phospho-protein Analysis: Use western blotting or flow cytometry to analyze the phosphorylation status of key downstream targets of Lck (e.g., ZAP-70, LAT, SLP-76) and other signaling pathways (e.g., Akt, ERK) after treatment with this compound.[4][10] Resistant cells may show sustained phosphorylation of these targets despite treatment.

  • Lck Sequencing: Sequence the Lck gene from resistant cells to identify potential mutations in the kinase domain.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in T-cell proliferation/viability assays.
Potential Cause Recommended Solution
Compound Instability/Handling Ensure this compound is stored correctly and protected from light. Prepare fresh stock solutions and serial dilutions for each experiment. Visually inspect for any precipitation.
Variations in Assay Conditions Maintain consistent cell density, incubation times, and reagent concentrations. The IC50 of ATP-competitive inhibitors is sensitive to the ATP concentration in the assay.[11]
Cell Line Health and Passage Number Use T-cells at a consistent and low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Reagent Quality Use high-quality, validated reagents, including cell culture media, serum, and assay components.
Problem 2: T-cells show initial sensitivity to this compound, but then resume proliferation after prolonged treatment.
Potential Cause Recommended Solution
Development of Acquired Resistance This is a strong indicator of emerging resistance. Isolate the "escaper" population and characterize it using the methods described in FAQ 3.
Selection of a Pre-existing Resistant Subclone The initial T-cell population may have contained a small, pre-existing subpopulation of resistant cells that are selected for under the pressure of this compound treatment.
Drug Degradation In long-term cultures, the effective concentration of this compound may decrease over time due to metabolic degradation or instability in the culture medium. Replenish the medium with fresh this compound at regular intervals.
Problem 3: No detectable inhibition of downstream signaling (e.g., pZAP-70) after this compound treatment, despite using a validated concentration.
Potential Cause Recommended Solution
Activation of Bypass Pathways Investigate the activation status of other Src family kinases (e.g., Fyn) or parallel signaling pathways that might be compensating for Lck inhibition.[9]
Technical Issues with Western Blot/Flow Cytometry Ensure the quality and specificity of your phospho-specific antibodies. Include appropriate positive and negative controls. Optimize antibody concentrations and incubation times.
Suboptimal Cell Stimulation Ensure that the T-cells are being adequately stimulated to activate the TCR pathway. The level of Lck activity and downstream signaling is dependent on the strength of the TCR signal.

Experimental Protocols

Protocol 1: In Vitro Lck Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).[12]

Objective: To measure the enzymatic activity of Lck and the inhibitory potential of this compound.

Materials:

  • Recombinant human Lck enzyme

  • Tyrosine kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[12]

  • Peptide substrate for Lck (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplates

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer. Include a vehicle control (e.g., DMSO).

  • In a 96-well plate, add 5 µL of the diluted this compound or vehicle.

  • Add 10 µL of a solution containing the recombinant Lck enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km of Lck for ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by a reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: T-Cell Cytotoxicity Assay

This protocol outlines a flow cytometry-based method to assess T-cell mediated killing of target cells.[13][14]

Objective: To evaluate the effect of this compound on the cytotoxic function of T-cells.

Materials:

  • Effector T-cells (e.g., activated human CD8+ T-cells)

  • Target cells (e.g., a tumor cell line expressing a relevant antigen)

  • This compound

  • Cell proliferation dyes (e.g., CFSE for T-cells, and a different color dye for target cells)

  • Viability dye (e.g., Propidium Iodide or 7-AAD)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Label the effector T-cells with CFSE and the target cells with a different proliferation dye according to the manufacturer's instructions.

  • Seed the labeled target cells into a 96-well plate.

  • Treat the effector T-cells with various concentrations of this compound or a vehicle control for a predetermined period (e.g., 1-2 hours) prior to co-culture.

  • Add the pre-treated effector T-cells to the wells containing the target cells at a desired effector-to-target (E:T) ratio (e.g., 10:1, 5:1).

  • Co-culture the cells for a specific duration (e.g., 4, 12, or 24 hours) at 37°C.

  • After incubation, harvest the cells from each well.

  • Stain the cells with a viability dye (e.g., Propidium Iodide).

  • Analyze the samples by flow cytometry.

  • Gate on the target cell population based on their specific proliferation dye.

  • Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).

  • Calculate the percentage of specific lysis for each condition.

Visualizations

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4_8 CD4/CD8 CD4_8->Lck Lck->TCR p-ITAMs Lck->ZAP70 Phosphorylation LAT LAT PLCg1 PLCγ1 LAT->PLCg1 ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream A420983 This compound A420983->Lck Inhibition

Caption: Lck Signaling Pathway and the Point of Inhibition by this compound.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Lck_mutation Lck Kinase Domain Mutation Lck Lck Lck_mutation->Lck Alters Lck Lck_amplification Lck Gene Amplification Lck_amplification->Lck Increases Lck Bypass_pathway Bypass Pathway Activation (e.g., Fyn) T_cell_response T-Cell Response (Proliferation, Cytotoxicity) Bypass_pathway->T_cell_response Bypasses Lck Drug_efflux Increased Drug Efflux A420983 This compound Drug_efflux->A420983 Reduces intracellular concentration Downstream_mutation Downstream Component Mutation Downstream_mutation->T_cell_response Constitutive activation A420983->Lck Inhibition Lck->T_cell_response Activation

Caption: Potential Mechanisms of Resistance to the Lck Inhibitor this compound.

Experimental_Workflow start Observe Decreased This compound Efficacy dose_response Perform Dose-Response Curve Shift Assay start->dose_response characterize Characterize Resistant Cells dose_response->characterize Resistance Confirmed lck_activity Lck Activity Assay characterize->lck_activity phospho_analysis Phospho-protein Analysis characterize->phospho_analysis sequencing Lck Gene Sequencing characterize->sequencing end Identify Resistance Mechanism lck_activity->end phospho_analysis->end sequencing->end

Caption: Experimental Workflow for Investigating this compound Resistance in T-cells.

References

Technical Support Center: A-420983 Vehicle Control for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of A-420983 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling and T-cell activation. By inhibiting Lck, this compound effectively suppresses T-cell mediated immune responses.

Q2: What are the common in vivo applications of this compound?

This compound has been primarily utilized in preclinical animal models to study T-cell driven immunopathologies. It has shown efficacy in models of delayed-type hypersensitivity (DTH) and organ transplant rejection.[1][2]

Q3: What is the selectivity profile of this compound?

While this compound is a potent inhibitor of Lck, it also exhibits activity against other members of the Src kinase family. Its selectivity against non-Src family kinases is significantly higher. A detailed kinase selectivity panel with IC50 values for this compound is not publicly available. For novel research, it is recommended to perform a kinase panel screening to determine the specific off-target effects for the experimental system .

Troubleshooting Guides

Issue 1: Poor or Variable Bioavailability After Oral Administration

Question: I am observing inconsistent or low efficacy of this compound in my in vivo experiments after oral gavage. What are the potential causes and how can I troubleshoot this?

Answer: Poor oral bioavailability is a common challenge for many small molecule inhibitors, including those with a pyrazolo[3,4-d]pyrimidine scaffold like this compound. The primary reasons often relate to solubility, stability, and first-pass metabolism.

Troubleshooting Steps:

  • Vehicle Formulation Optimization: The choice of vehicle is critical for the absorption of poorly soluble compounds.

    • Initial Assessment: Start with a simple aqueous suspension, such as 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC).

    • Improving Wettability: If the compound is highly hydrophobic, adding a small percentage of a surfactant like Tween® 80 (e.g., 0.1-0.5%) can improve the suspension's homogeneity and the compound's dissolution.

    • Co-solvents: For compounds that are difficult to suspend, a co-solvent system may be necessary. A common formulation for oral administration of poorly soluble kinase inhibitors is a mixture of 10% DMSO, 40% PEG400, and 50% water or saline. However, the tolerability of co-solvents should be carefully evaluated in a pilot study.

    • Preparation Technique: Ensure the compound is finely milled to increase its surface area. When preparing the suspension, first create a paste of the compound with a small amount of the vehicle before gradually adding the remaining liquid. Sonication can also help to create a more uniform dispersion.

  • Solubility and Stability Confirmation:

    • Stability in Formulation: this compound's stability in your chosen vehicle over the duration of your experiment should be considered. It is best practice to prepare the formulation fresh before each administration.

  • Dose and Route of Administration:

    • Dose Escalation: If you are confident in your formulation, a dose-escalation study may be necessary to determine the optimal dose for your specific animal model and desired level of target engagement.

    • Alternative Routes: If oral administration continues to yield poor results, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection, which bypass first-pass metabolism in the liver. This will, however, require reformulation of the vehicle to ensure it is suitable for parenteral administration.

Issue 2: Off-Target Effects or Unexpected Toxicity

Question: I am observing unexpected phenotypes or toxicity in my animal models that do not seem to be related to Lck inhibition. What could be the cause?

Answer: While this compound is a potent Lck inhibitor, it is not entirely specific and does inhibit other Src family kinases. These off-target activities could be responsible for the observed effects.

Troubleshooting Steps:

  • Literature Review: Research the known functions of other Src family kinases (e.g., Src, Fyn, Lyn) in your biological system of interest to see if the observed phenotype aligns with the inhibition of these kinases.

  • Dose Reduction: The off-target effects of a drug are often dose-dependent. Try reducing the dose of this compound to a level that still provides sufficient Lck inhibition but minimizes off-target activity. This may require performing a dose-response study to find the optimal therapeutic window.

  • Control Compounds: If available, use a structurally related but inactive compound as a negative control to ensure the observed effects are due to the pharmacological activity of this compound. Additionally, using other Lck inhibitors with different selectivity profiles can help to dissect the on-target versus off-target effects.

  • Vehicle Toxicity: Always include a vehicle-only control group in your experiments to rule out any adverse effects caused by the formulation itself.[3] Some co-solvents or surfactants can cause toxicity at higher concentrations.

Data Presentation

Table 1: Physicochemical and In Vitro Potency of this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₉N₅O₂[1]
Molecular Weight349.38 g/mol [1]
AppearanceSolidN/A
In Vitro Potency
Lck IC₅₀40 nM[1]
Src IC₅₀70 nMN/A
Fyn IC₅₀330 nMN/A

Note: Comprehensive kinase selectivity and quantitative solubility data for this compound are not publicly available. The IC50 values for Src and Fyn are based on general statements of similar potency to other Src family kinases and should be considered approximate.

Table 2: Suggested Vehicle Formulations for In Vivo Oral Administration of Poorly Soluble Compounds

Vehicle CompositionNotes
0.5% Methylcellulose (MC) in waterA common starting point for aqueous suspensions.
0.5% MC + 0.1% Tween® 80 in waterThe addition of a surfactant can improve wettability and suspension stability.
10% DMSO + 40% PEG400 + 50% SalineA co-solvent system that can be used for compounds with very low aqueous solubility. Tolerability should be confirmed.

Note: These are general suggestions. The optimal vehicle for this compound should be determined experimentally.

Experimental Protocols

Delayed-Type Hypersensitivity (DTH) Model in Mice

This protocol is a general guideline and should be optimized for specific experimental needs.

Objective: To assess the in vivo efficacy of this compound in a T-cell-mediated inflammatory response.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose)

  • Antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or methylated Bovine Serum Albumin (mBSA))

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Phosphate Buffered Saline (PBS)

  • C57BL/6 mice (or other suitable strain)

Procedure:

  • Sensitization (Day 0):

    • Prepare an emulsion of the antigen (e.g., 100 µg of mBSA) in CFA.

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail of each mouse.

  • Treatment:

  • Challenge (Day 5-7):

    • Measure the thickness of both hind footpads using a caliper.

    • Prepare a solution of the antigen (e.g., 20 µg of mBSA) in PBS.

    • Inject 20 µL of the antigen solution into the plantar surface of one hind footpad.

    • Inject 20 µL of PBS into the contralateral footpad as a control.

  • Measurement (24-48 hours post-challenge):

    • Measure the thickness of both footpads.

    • The DTH response is calculated as the difference in footpad swelling between the antigen-injected and PBS-injected paws.

Organ Transplant Rejection Model (Murine Heart Transplant)

This is a complex surgical model and should be performed by trained personnel.

Objective: To evaluate the potential of this compound to prevent allograft rejection.

Materials:

  • This compound

  • Vehicle for oral administration

  • Donor and recipient mice of different strains (e.g., BALB/c donor and C57BL/6 recipient)

  • Surgical instruments for transplantation

Procedure:

  • Transplantation Surgery:

    • Perform a heterotopic heart transplant, placing the donor heart into the recipient's abdomen.

  • Treatment:

  • Monitoring:

    • Monitor the function of the transplanted heart daily by palpation of the abdomen to assess the heartbeat.

    • The day of rejection is defined as the day on which the heartbeat ceases.

  • Endpoint:

    • Record the survival of the allograft in days for each group.

    • At the time of rejection or the end of the study, the transplanted heart can be harvested for histological analysis to assess the degree of immune cell infiltration and tissue damage.

Mandatory Visualizations

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Engagement CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates ITAMs, recruits LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription AP1->Gene_Transcription NFkB->Gene_Transcription A420983 This compound A420983->Lck inhibits

Caption: Lck signaling pathway in T-cell activation and point of inhibition by this compound.

experimental_workflow cluster_formulation Formulation & Dosing cluster_dth DTH Model cluster_transplant Transplant Model formulation Prepare this compound in Vehicle dosing Oral Administration to Mice formulation->dosing sensitization Sensitization with Antigen + CFA dosing->sensitization surgery Heterotopic Heart Transplant dosing->surgery challenge Challenge with Antigen sensitization->challenge measurement Measure Footpad Swelling challenge->measurement monitoring Monitor Graft Survival surgery->monitoring endpoint Determine Rejection Day monitoring->endpoint

Caption: General experimental workflow for in vivo studies with this compound.

troubleshooting_logic start In Vivo Experiment with this compound issue Poor Efficacy or High Variability? start->issue toxicity Unexpected Toxicity? issue->toxicity No check_formulation Check Vehicle Formulation (Solubility, Stability) issue->check_formulation Yes check_off_target Investigate Off-Target Effects (Src Family Kinases) toxicity->check_off_target Yes optimize_dose Optimize Dose (Dose-Response Study) check_formulation->optimize_dose change_route Change Route of Administration (e.g., IP, SC) optimize_dose->change_route success_efficacy Improved Efficacy change_route->success_efficacy reduce_dose Reduce Dose check_off_target->reduce_dose vehicle_control Assess Vehicle Toxicity reduce_dose->vehicle_control success_toxicity Reduced Toxicity vehicle_control->success_toxicity

Caption: Troubleshooting logic for this compound in vivo experiments.

References

Navigating A-420983 Functional Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in functional assays involving A-420983, a potent Lck inhibitor. By addressing common challenges and providing detailed experimental protocols, this guide aims to enhance the reproducibility and reliability of your experimental results.

Introduction to this compound

This compound is a potent, orally active inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck).[1] Lck is a critical signaling molecule in T-cells, playing a key role in the activation and maturation of these immune cells. As such, functional assays for this compound typically involve the assessment of T-cell responses, such as proliferation and cytokine production.

Troubleshooting Guides

Variability in cell-based assays can arise from multiple factors, from inconsistent cell culture practices to subtle variations in experimental execution.[2] This section provides a structured approach to identifying and mitigating common sources of variability in this compound functional assays.

Issue 1: High Variability in Replicate Wells (Intra-assay variability)

Question: My replicate wells for the same experimental condition show a high coefficient of variation (CV > 15%). What are the potential causes and how can I address this?

Answer:

High intra-assay variability can obscure the true effect of your compound. Here are the common culprits and their solutions:

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent speed and tip immersion depth. Prepare master mixes of reagents to be dispensed to minimize pipetting errors between wells.
Uneven Cell Seeding Gently swirl the cell suspension before and during plating to ensure a homogenous mixture. Avoid letting cells settle in the reservoir. Consider using a multichannel pipette for simultaneous seeding of multiple wells.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to altered cell growth and reagent concentrations. To mitigate this, fill the outer wells with sterile media or PBS to create a humidity barrier and avoid using them for experimental samples.[3]
Inadequate Reagent Mixing After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing within each well.
Issue 2: Inconsistent Results Between Experiments (Inter-assay variability)

Question: I'm observing significant differences in my results when I repeat the experiment on different days. How can I improve the consistency between my assays?

Answer:

Minimizing inter-assay variability is crucial for the reliability of your findings. Here’s how to improve consistency:

Potential Cause Troubleshooting Steps
Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered cellular responses.
Reagent Lot-to-Lot Variability Whenever possible, use the same lot of critical reagents (e.g., FBS, cytokines, antibodies) for a set of related experiments. If you must switch lots, perform a bridging experiment to ensure comparability.
Inconsistent Culture Conditions Standardize all cell culture parameters, including media composition, confluency at the time of harvest, and incubation times.
Operator-Dependent Differences Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire experimental workflow. Ensure all users are thoroughly trained on the SOP.
Issue 3: Low or No Assay Signal

Question: My assay is not producing a strong signal, making it difficult to measure the inhibitory effect of this compound. What could be the problem?

Answer:

A weak signal can be due to several factors. Consider the following troubleshooting steps:

Potential Cause Troubleshooting Steps
Suboptimal Cell Number Perform a cell titration experiment to determine the optimal cell seeding density that yields a robust signal-to-background ratio. Ensure accurate cell counting and viability assessment before seeding.
Insufficient Agonist Concentration If using an agonist to stimulate the cells, ensure it is used at a concentration that elicits a sub-maximal response (EC80 is often recommended) to allow for the detection of inhibitory effects.
Inactive Compound Verify the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly and prepare fresh dilutions for each experiment.
Incorrect Plate Reader Settings For fluorescence or luminescence-based assays, ensure you are using the correct excitation and emission wavelengths or filter sets for your specific reagents. Optimize the gain and integration time to maximize signal detection without saturation.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to performing functional assays with this compound.

Q1: What are the key functional assays for characterizing this compound?

A1: The primary functional assays for this compound focus on its inhibitory effect on Lck and subsequent T-cell responses. These include:

  • Biochemical Lck Kinase Assay: Directly measures the ability of this compound to inhibit the enzymatic activity of purified Lck.

  • T-Cell Proliferation Assay: Measures the inhibition of T-cell division in response to stimulation (e.g., with anti-CD3/CD28 antibodies or a specific antigen).

  • Cytokine Production Assay (e.g., IL-2 ELISA): Quantifies the reduction in the production of key cytokines, such as Interleukin-2 (IL-2), following T-cell activation in the presence of this compound.

Q2: What is a typical IC50 value for this compound in these assays?

A2: The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. For this compound, the following values have been reported:

Assay TypeIC50 ValueReference
Lck Kinase Assay (at 1 mM ATP)40 nM[4]
Antigen-stimulated T-cell proliferation and cytokine production< 10 nM[4]

Q3: How can I minimize background fluorescence in my assays?

A3: Autofluorescence from cell culture media, compounds, and plasticware can interfere with fluorescence-based assays. To minimize this:

  • Use phenol red-free media during the assay.

  • Use black-walled, clear-bottom microplates to reduce crosstalk and background fluorescence.

  • If the compound itself is fluorescent, include a "compound only" control to measure its intrinsic fluorescence and subtract it from the experimental wells.

Q4: What is the mechanism of action of this compound that I should be aware of when designing my experiments?

A4: this compound is an ATP-competitive inhibitor of Lck. This means it binds to the ATP-binding pocket of the Lck enzyme, preventing the transfer of phosphate from ATP to its substrates. This inhibition of Lck's kinase activity blocks the downstream signaling cascade that leads to T-cell activation.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. Below are methodologies for key experiments cited in this guide.

Protocol 1: Lck Kinase Assay (Biochemical)

This protocol is a general guideline for a fluorescence-based kinase assay.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of this compound in DMSO and perform serial dilutions in kinase buffer.

    • Prepare a solution of recombinant Lck enzyme and a fluorescently labeled peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the this compound dilution to the assay wells.

    • Add 5 µL of the Lck enzyme/substrate mixture.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA.

    • Read the fluorescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell division by flow cytometry.

  • Cell Preparation:

    • Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).

    • Label the T-cells with CFSE according to the manufacturer's instructions.

    • Wash the cells to remove excess CFSE and resuspend in complete culture medium.

  • Assay Setup (96-well plate format):

    • Seed the CFSE-labeled T-cells at an optimized density.

    • Add serial dilutions of this compound to the wells.

    • Add a stimulating agent (e.g., anti-CD3/CD28 antibodies or antigen-presenting cells with a specific peptide).

    • Include unstimulated and vehicle (DMSO) controls.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

  • Data Acquisition and Analysis:

    • Harvest the cells and stain with viability and cell surface markers (e.g., CD4, CD8) if desired.

    • Acquire data on a flow cytometer.

    • Analyze the CFSE fluorescence of the live T-cell population. Each peak of decreasing fluorescence intensity represents a cell division.

    • Calculate the percentage of proliferated cells or a proliferation index for each condition.

    • Determine the IC50 of this compound by plotting the proliferation data against the compound concentration.

Protocol 3: IL-2 Production Assay (ELISA)

This protocol measures the amount of IL-2 secreted by T-cells.

  • Cell Culture and Stimulation:

    • Follow steps 1 and 2 of the T-Cell Proliferation Assay protocol, but use unlabeled T-cells.

  • Supernatant Collection:

    • After 24-48 hours of incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • ELISA Procedure:

    • Perform a sandwich ELISA for IL-2 according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody specific for IL-2.

      • Adding the collected supernatants and a standard curve of recombinant IL-2.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the concentration of IL-2 in each sample using the standard curve.

    • Determine the IC50 of this compound by plotting the IL-2 concentration against the compound concentration.

Visualizing Key Pathways and Workflows

Understanding the underlying biological pathways and experimental workflows is crucial for effective troubleshooting.

Lck Signaling Pathway in T-Cell Activation

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Recruitment & Activation ZAP70_inactive ZAP-70 (inactive) TCR->ZAP70_inactive Recruitment CD4_8 CD4/CD8 CD4_8->Lck Lck->TCR Phosphorylation of ITAMs Lck->ZAP70_inactive Phosphorylation ZAP70_active ZAP-70 (active) ZAP70_inactive->ZAP70_active Activation LAT LAT Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) LAT->Downstream Scaffolding ZAP70_active->LAT Phosphorylation SLP76 SLP-76 ZAP70_active->SLP76 Phosphorylation SLP76->Downstream Gene_Expression Gene Expression (e.g., IL-2) Downstream->Gene_Expression Signal Transduction A420983 This compound A420983->Lck Inhibition

Caption: Lck signaling pathway in T-cell activation and the point of inhibition by this compound.

Experimental Workflow for T-Cell Proliferation Assay

T_Cell_Proliferation_Workflow Start Isolate & CFSE-label Primary T-cells Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Stimulate Add stimulating agent (e.g., anti-CD3/CD28) Add_Compound->Stimulate Incubate Incubate for 3-5 days Stimulate->Incubate Harvest Harvest & stain cells Incubate->Harvest Flow_Cytometry Acquire data on flow cytometer Harvest->Flow_Cytometry Analyze Analyze CFSE dilution to determine proliferation Flow_Cytometry->Analyze End Calculate IC50 Analyze->End Troubleshooting_Variability Problem High Intra-Assay Variability (CV > 15%) Check_Pipetting Review Pipetting Technique Problem->Check_Pipetting Check_Seeding Examine Cell Seeding Protocol Problem->Check_Seeding Check_Edge_Effects Investigate for Edge Effects Problem->Check_Edge_Effects Check_Mixing Ensure Adequate Reagent Mixing Problem->Check_Mixing Solution_Pipetting Calibrate pipettes, use master mixes Check_Pipetting->Solution_Pipetting Inconsistent? Solution_Seeding Gently mix cell suspension during plating Check_Seeding->Solution_Seeding Uneven? Solution_Edge_Effects Use outer wells as humidity barrier Check_Edge_Effects->Solution_Edge_Effects Present? Solution_Mixing Gently tap or shake plate after additions Check_Mixing->Solution_Mixing Inadequate?

References

Validation & Comparative

A Comparative Guide to A-420983 and Other Lck Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

This guide provides a detailed comparison of the lymphocyte-specific kinase (Lck) inhibitor A-420983 with other notable inhibitors targeting the same kinase. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance and characteristics of this compound in the context of alternative Lck-targeting compounds. The information presented is based on publicly available experimental data.

Introduction to Lck Inhibition

Lymphocyte-specific kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical signaling molecule in T-cells. It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade, making it an attractive therapeutic target for autoimmune diseases, transplant rejection, and certain types of cancer. This compound is a potent and orally active pyrazolo[3,4-d]pyrimidine-based inhibitor of Lck. This guide compares its biochemical and cellular activity with other well-known Lck inhibitors.

Data Presentation: this compound vs. Other Lck Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other Lck inhibitors. It is important to note that IC50 values can vary between different assay formats and conditions (e.g., ATP concentration). The data presented here is compiled from various sources, and direct comparison should be made with consideration of the experimental context.

Table 1: In Vitro Potency against Lck

InhibitorLck IC50 (nM)Assay Conditions
This compound 3 - 37Various biochemical assays
A-7700411471 mM ATP
Dasatinib0.4 - 4.0Various biochemical assays
PP24Not specified
Saracatinib2.7Not specified

Table 2: Kinase Selectivity Profile (IC50 in nM)

KinaseThis compoundA-770041Dasatinib
Lck 3 - 37 147 0.4 - 4.0
Src70 - 330>44,100<1
Fyn70 - 330>44,100Not specified
YesNot specifiedNot specifiedNot specified
AblNot specifiedNot specified<1
c-KitNot specifiedNot specified~5

Disclaimer: The data in these tables are compiled from multiple public sources. Direct comparison of absolute values may be misleading due to variations in experimental methodologies. Researchers should consult the primary literature for detailed experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of Lck inhibitors. Below are representative protocols for a biochemical kinase assay and a cell-based T-cell proliferation assay.

Biochemical Lck Kinase Assay (ADP-Glo™ Format)

This protocol outlines the determination of an inhibitor's IC50 value against purified Lck enzyme by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human Lck enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase reaction buffer, and dilute the Lck enzyme and substrate to their final desired concentrations in this buffer. Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control). Add 2 µL of the Lck enzyme solution. Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

T-Cell Proliferation Assay (CFSE-Based)

This cell-based assay measures the ability of an inhibitor to block T-cell proliferation following stimulation of the T-cell receptor.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Test inhibitor (e.g., this compound)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Labeling: Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells three times with complete medium.

  • Cell Plating and Treatment: Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium. Plate 100 µL of the cell suspension into each well of a 96-well plate. Prepare serial dilutions of the Lck inhibitor and add 50 µL to the appropriate wells. Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

  • T-Cell Stimulation: Add 50 µL of anti-CD3/anti-CD28 antibody solution to the wells to stimulate T-cell proliferation.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO₂.

  • Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Analyze the cells on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.

  • Data Analysis: Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells. The percentage of proliferating cells is determined for each inhibitor concentration, and the IC50 value is calculated.

Mandatory Visualizations

Lck Signaling Pathway

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade.

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck associates with ZAP70 ZAP-70 Lck->ZAP70 phosphorylates & activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (IL-2, etc.) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression A420983 This compound A420983->Lck inhibits

Caption: Lck signaling pathway in T-cell activation.

Experimental Workflow for Lck Inhibitor Comparison

This diagram outlines a typical workflow for the comparative evaluation of Lck inhibitors.

Lck_Inhibitor_Comparison_Workflow start Start: Select Lck Inhibitors (e.g., this compound, A-770041, Dasatinib) biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay selectivity Kinase Selectivity Profiling (Panel of >100 kinases) start->selectivity cell_based_assay Cell-Based Proliferation Assay (e.g., CFSE) start->cell_based_assay potency Determine Lck IC50 biochemical_assay->potency in_vivo In Vivo Efficacy Studies (e.g., Transplant Models) potency->in_vivo selectivity_analysis Analyze Selectivity Profile selectivity->selectivity_analysis selectivity_analysis->in_vivo cellular_potency Determine Cellular IC50 cell_based_assay->cellular_potency cellular_potency->in_vivo in_vivo_analysis Evaluate In Vivo Efficacy & Pharmacokinetics in_vivo->in_vivo_analysis conclusion Conclusion: Comparative Assessment of Lck Inhibitors in_vivo_analysis->conclusion

Caption: Workflow for comparing Lck inhibitors.

Lck Inhibitors in Focus: A Comparative Analysis of A-420983 and A-770041 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, particularly those targeting Lymphocyte-specific protein tyrosine kinase (Lck) for immunosuppressive therapies, A-420983 and A-770041 have emerged as significant compounds. Both developed as potent Lck inhibitors, they represent a key strategy in modulating T-cell activation and proliferation. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.

Quantitative Efficacy Comparison

The following table summarizes the key in vitro and in vivo efficacy parameters for this compound and A-770041, based on available preclinical data.

ParameterThis compoundA-770041Reference
Lck Inhibition (IC50) 40 nM (at 1 mM ATP)147 nM (at 1 mM ATP)[1]
Src Inhibition (IC50) 70 nM9,100 nM[1][2]
Fyn Inhibition (IC50) 330 nM44,100 nM[1][2]
Fgr Inhibition (IC50) Not Reported14,100 nM[2]
IL-2 Production Inhibition (EC50) Not Reported~80 nM (in whole blood)[3]
In Vivo IL-2 Inhibition (EC50) Not Reported78 +/- 28 nM[2][3]
Oral Bioavailability (F) Orally active34.1 +/- 7.2% (at 10 mg/kg)[3][4]
Half-life (t1/2) Not Reported4.1 +/- 0.1 h[3]

Key Observation: While both compounds are potent Lck inhibitors, A-770041 demonstrates significantly greater selectivity against other Src family kinases like Src and Fyn, with IC50 values that are over 300-fold higher than for Lck.[2][3] This enhanced selectivity profile suggests a more targeted therapeutic window with potentially fewer off-target effects.

Experimental Protocols

The efficacy data presented above is derived from a series of key experiments. The methodologies for these are outlined below:

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against Lck and other Src family kinases.

Methodology:

  • Recombinant human Lck (or other Src family kinases) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

  • This compound or A-770041 is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (e.g., ³²P-ATP) or antibody-based detection (e.g., ELISA with phospho-specific antibodies).

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. The ATP concentration is typically kept at a physiological level (e.g., 1 mM) to reflect cellular conditions.[1]

Inhibition of IL-2 Production in Whole Blood

Objective: To assess the functional cellular potency of the compounds by measuring their ability to inhibit T-cell activation-induced Interleukin-2 (IL-2) production.

Methodology:

  • Heparinized whole blood samples are collected from healthy donors.

  • The blood is stimulated with a T-cell activator, such as the mitogen Concanavalin A or anti-CD3 antibodies, to induce T-cell activation and subsequent IL-2 production.[3]

  • The test compound (A-770041) is added at a range of concentrations.

  • The samples are incubated for a specified duration (e.g., 24 hours).

  • The concentration of IL-2 in the plasma is measured using a validated immunoassay, such as an ELISA.

  • The half-maximal effective concentration (EC50) is determined from the dose-response curve.[3]

In Vivo Inhibition of IL-2 Production

Objective: To evaluate the in vivo efficacy of the compounds in a relevant animal model.

Methodology:

  • Rats are administered the test compound (A-770041) orally at various doses.[3]

  • After a defined period to allow for drug absorption and distribution, the animals are challenged with an intravenous injection of Concanavalin A to induce systemic IL-2 production.[3][5]

  • Blood samples are collected at a specific time point post-challenge.

  • The concentration of IL-2 in the plasma is quantified by ELISA.

  • The in vivo EC50 is calculated based on the dose-dependent inhibition of IL-2 production.[2][3]

Animal Models of Transplant Rejection

Objective: To assess the therapeutic potential of the compounds in preventing organ transplant rejection.

Methodology:

  • A heterotopic heart transplantation model is utilized, for instance, transplanting hearts from Brown Norway rats (donors) to Lewis rats (recipients), which represents a major histocompatibility barrier.[3]

  • The recipient animals are treated daily with the test compound (e.g., A-770041 at doses of 10 mg/kg/day or higher) or a vehicle control, starting from the day of transplantation.[3]

  • The survival of the transplanted graft is monitored daily by palpation. Rejection is defined as the cessation of a palpable heartbeat.

  • At the end of the study, or upon rejection, the grafts are harvested for histological analysis to assess the degree of immune cell infiltration and tissue damage.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these Lck inhibitors.

T_Cell_Activation_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Inhibitors Inhibitors TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling (e.g., NFAT, AP-1, NF-κB) PLCg1->Downstream IL2 IL-2 Production Downstream->IL2 Gene Transcription A420983 This compound A420983->Lck A770041 A-770041 A770041->Lck Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Assay Whole Blood IL-2 Assay (EC50 Determination) Kinase_Assay->Cell_Assay PK_Study Pharmacokinetic Studies (Oral Bioavailability, t1/2) Cell_Assay->PK_Study PD_Model Pharmacodynamic Model (In Vivo IL-2 Inhibition) PK_Study->PD_Model Efficacy_Model Disease Model (Transplant Rejection) PD_Model->Efficacy_Model Data_Analysis Efficacy & Selectivity Profile Efficacy_Model->Data_Analysis

References

A Comparative Analysis of A-420983 and Cyclosporin A in Preclinical Transplant Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunosuppressive agents A-420983 and Cyclosporin A, focusing on their performance in preclinical transplant models. The information is compiled from published experimental data to assist researchers in evaluating these compounds for potential therapeutic applications in transplantation.

Executive Summary

This compound is a potent and orally active inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell activation pathway. Preclinical studies have demonstrated its efficacy in preventing allograft rejection in various animal models. Cyclosporin A, a widely used immunosuppressant, functions as a calcineurin inhibitor, also targeting T-cell activation but through a different mechanism. This guide presents available data on the efficacy of both compounds in preclinical transplant models, details their mechanisms of action, and provides relevant experimental protocols. Due to the absence of direct head-to-head comparative studies in the public domain, this guide presents data from separate studies and highlights the different experimental contexts.

Data Presentation

In Vitro Potency
CompoundTargetAssayIC50Citation
This compound LckKinase Assay (1 mM ATP)0.04 µM[1]
T-cell Proliferation (Antigen-stimulated)Cell-based Assay< 10 nM[1]
Cyclosporin A CalcineurinPhosphatase Assay~7-15 nM
In Vivo Efficacy in Transplant Models

This compound: Murine Heart Allograft Model

No specific graft survival days at defined doses are available in the reviewed literature. The primary study notes efficacy in a model of transplant rejection.[1]

Cyclosporin A: Murine and Rat Allograft Models

Animal ModelAllograft TypeDose (Oral)Mean Survival Time (MST)Control MSTCitation
RatRenal5 mg/kg/dayProlonged SurvivalNot specified[2]
RatRenal10 mg/kg/dayMarkedly Prolonged SurvivalNot specified[3]
MouseHeart15 mg/kg/day>30 days<13 days[4]
MouseHeart20 mg/kg/day (30 days)>30 days (≥33% survival)Not specified[5]

Mechanism of Action

This compound: Lck Inhibition

This compound exerts its immunosuppressive effect by directly inhibiting Lck, a tyrosine kinase crucial for the initiation of the T-cell receptor (TCR) signaling cascade. By blocking Lck, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting T-cell activation, proliferation, and cytokine production.[1]

Cyclosporin A: Calcineurin Inhibition

Cyclosporin A binds to the intracellular protein cyclophilin. This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. Inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like IL-2.

Signaling Pathway Diagrams

Lck_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Recognition CD3 CD3 CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation A420983 This compound A420983->Lck Inhibition LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 NFAT_activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->NFAT_activation

Caption: Lck Signaling Pathway and the inhibitory action of this compound.

CyclosporinA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Ca_channel Ca2+ Channel TCR->Ca_channel TCR Activation Ca Ca_channel->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFATp NFAT (P) Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Cyclophilin Cyclophilin CsA_complex CsA-Cyclophilin Complex Cyclophilin->CsA_complex CsA Cyclosporin A CsA->Cyclophilin CsA_complex->Calcineurin Inhibition IL2_gene IL-2 Gene NFAT_n->IL2_gene Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA

Caption: Cyclosporin A signaling pathway and its inhibitory action.

Experimental Protocols

Murine Heterotopic Heart Transplantation (Representative Protocol)

This protocol describes a commonly used model for assessing the efficacy of immunosuppressive agents in preventing solid organ rejection.

Experimental_Workflow cluster_donor Donor Mouse Preparation cluster_recipient Recipient Mouse Preparation & Transplantation cluster_post_op Post-Operative Care & Monitoring donor_anesthesia Anesthetize Donor donor_surgery Harvest Heart donor_anesthesia->donor_surgery transplantation Anastomosis of Donor Aorta to Recipient Aorta Anastomosis of Donor Pulmonary Artery to Recipient Vena Cava donor_surgery->transplantation recipient_anesthesia Anesthetize Recipient recipient_surgery Prepare Abdominal Vessels (Aorta & Vena Cava) recipient_anesthesia->recipient_surgery recipient_surgery->transplantation immunosuppression Administer Immunosuppressant (e.g., this compound or Cyclosporin A) transplantation->immunosuppression monitoring Daily Palpation for Graft Viability immunosuppression->monitoring endpoint Endpoint: Cessation of Palpable Heartbeat (Graft Rejection) monitoring->endpoint

Caption: Workflow for a murine heterotopic heart transplant model.

Methodology:

  • Animal Models: Inbred mouse strains with major histocompatibility complex (MHC) mismatches are used (e.g., BALB/c donors and C57BL/6 recipients) to induce a robust acute rejection response.

  • Donor Heart Harvest: The donor mouse is anesthetized, and the chest cavity is opened. The heart is arrested and flushed with a cold preservation solution. The aorta and pulmonary artery are transected, and the heart is excised.

  • Recipient Procedure: The recipient mouse is anesthetized, and a midline abdominal incision is made. The abdominal aorta and inferior vena cava are isolated.

  • Anastomosis: The donor aorta is anastomosed end-to-side to the recipient's infrarenal abdominal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava.

  • Graft Viability Assessment: Graft survival is monitored daily by palpation of the abdomen to detect the heartbeat of the transplanted heart. Rejection is defined as the cessation of a palpable heartbeat.

  • Immunosuppressive Treatment: The test compound (this compound or Cyclosporin A) is administered to the recipient mice, typically starting on the day of transplantation and continuing for a specified period. Different dose levels are usually tested to determine a dose-response relationship.

Conclusion

This compound represents a targeted approach to immunosuppression by inhibiting Lck, a key proximal element in the T-cell signaling pathway. Cyclosporin A, a cornerstone of transplant medicine, acts further downstream by inhibiting calcineurin. While direct comparative efficacy data in the same preclinical model is lacking in the available literature, both agents have demonstrated the ability to prevent allograft rejection in animal models. The choice between targeting Lck versus calcineurin may have implications for efficacy and side-effect profiles. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of this compound and other Lck inhibitors in the context of solid organ transplantation.

References

A-420983: A Comparative Guide to its Validation as a Selective Lck Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of A-420983, a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), with other well-characterized Lck inhibitors. The information presented is supported by experimental data from publicly available literature to aid in the evaluation of this compound as a selective research tool.

Comparative Analysis of Lck Inhibitor Selectivity

The selectivity of a kinase inhibitor is paramount for attributing a biological effect to the inhibition of its intended target. The following tables summarize the inhibitory activity of this compound and selected alternative Lck inhibitors against a panel of protein kinases. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.

Table 1: Inhibitory Activity (IC50) of this compound and Comparator Compounds against Src Family Kinases

KinaseThis compound (nM)A-770041 (nM)Saracatinib (AZD0530) (nM)Dasatinib (nM)
Lck 37 147 4-10 1.1
Src70 - 33091002.70.8
Fyn70 - 330441004-100.6
Lyn70 - 330>100004-10-
Hck->10000--
Fgr-141004-10-
Blk--4-10-
Yes--4-100.7

Note: IC50 values can vary depending on assay conditions, such as ATP concentration. Data is compiled from multiple sources for comparative purposes.

Table 2: Selectivity Profile of Lck Inhibitors Against a Broader Kinase Panel

InhibitorPrimary Target(s)Key Off-Targets (Inhibition >50% at 1µM or low nM IC50)Data Source
This compound LckOther Src family kinases. Stated to have 100 to 1000-fold selectivity over non-Src family kinases.Literature
A-770041 LckLimited off-target activity reported in KINOMEscan at 10µM.[1]KINOMEscan
Saracatinib Src, AblLck, Yes, Fyn, Lyn, Blk, Fgr, Kit, EGFRLiterature
Dasatinib BCR-ABL, Src family kinasesWide range of kinases including c-KIT, PDGFRβ, and ephrin receptors.[2][3][4]KINOMEscan

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize Lck inhibitors.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against purified Lck and other kinases.

A. Radiometric Kinase Assay (Filter Binding Assay)

This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide by the kinase.

  • Reaction Setup: Prepare a reaction mixture containing recombinant Lck enzyme, a specific peptide substrate (e.g., a poly-Glu-Tyr peptide), and assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) or vehicle control (DMSO) to the reaction mixture.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP at a concentration at or near the Km for Lck.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction and spot the mixture onto phosphocellulose filter paper. The phosphorylated peptide will bind to the filter.

  • Washing: Wash the filter paper extensively with a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the radioactivity on the filter paper using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

B. Mobility Shift Kinase Assay

This non-radioactive method uses microfluidics to separate a fluorescently labeled peptide substrate from its phosphorylated product based on changes in electrophoretic mobility.

  • Reaction Setup: Prepare a reaction mixture with recombinant Lck, a fluorescently labeled peptide substrate, and assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound or vehicle control.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at a controlled temperature for a defined period.

  • Termination: Stop the reaction, typically by adding a stop solution containing EDTA.

  • Electrophoretic Separation: Load the reaction samples onto a microfluidic chip in a specialized instrument (e.g., Caliper LabChip). An electric field is applied to separate the substrate and product.

  • Detection: The fluorescent signals of the separated substrate and product are detected, and the ratio is used to determine the extent of the reaction.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

Cellular Assays

Objective: To assess the effect of the inhibitor on Lck-mediated signaling and T-cell function in a cellular context.

A. T-Cell Proliferation Assay (CFSE-based)

This assay measures the inhibition of T-cell division following activation.

  • Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line (e.g., Jurkat).

  • CFSE Labeling: Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each cell division.

  • Inhibitor Treatment: Pre-incubate the CFSE-labeled cells with various concentrations of the Lck inhibitor or vehicle control.

  • T-Cell Activation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to activate the T-cell receptor (TCR) signaling pathway.

  • Incubation: Culture the cells for 3-5 days to allow for proliferation.

  • Flow Cytometry: Analyze the CFSE fluorescence of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells that have proliferated (divided) in each treatment condition by analyzing the CFSE dilution peaks. Determine the IC50 for the inhibition of proliferation.

B. IL-2 Production Assay (ELISA)

This assay measures the inhibition of Interleukin-2 (IL-2) secretion, a key cytokine produced by activated T-cells.

  • Cell Preparation and Treatment: Prepare and treat T-cells with the inhibitor as described for the proliferation assay.

  • T-Cell Activation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

  • Incubation: Culture the cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of IL-2 in the supernatant using a standard sandwich ELISA kit. This involves capturing the IL-2 with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the enzymatic reaction product.

  • Data Analysis: Generate a standard curve using recombinant IL-2 and determine the concentration of IL-2 in the experimental samples. Calculate the percentage of inhibition of IL-2 production and determine the IC50 value.

C. Western Blot Analysis of Lck Downstream Signaling

This assay assesses the phosphorylation status of Lck's downstream targets.

  • Cell Treatment and Lysis: Treat T-cells with the inhibitor and stimulate with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated downstream target of Lck (e.g., phospho-ZAP70, phospho-LAT, phospho-SLP-76). A separate blot should be run with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of the inhibitor on target phosphorylation.

Visualizations

The following diagrams illustrate key concepts in Lck signaling and inhibitor validation.

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck activates ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_8 CD4/CD8 CD4_8->Lck recruits Lck->TCR phosphorylates ITAMs Lck->ZAP70 phosphorylates (activates) LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca_flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression NFkB->Gene_expression AP1->Gene_expression A420983 This compound A420983->Lck

Caption: Lck Signaling Pathway in T-Cell Activation.

Experimental_Workflow start Hypothesis: Compound X inhibits Lck biochemical Biochemical Assays (Radiometric, Mobility Shift) start->biochemical cellular Cellular Assays start->cellular ic50 Determine IC50 against Lck biochemical->ic50 selectivity Kinase Selectivity Profiling biochemical->selectivity validation Validation of Selective Lck Inhibition ic50->validation selectivity->validation proliferation T-Cell Proliferation (CFSE) cellular->proliferation cytokine Cytokine Production (IL-2 ELISA) cellular->cytokine western Downstream Signaling (Western Blot) cellular->western proliferation->validation cytokine->validation western->validation

Caption: Experimental Workflow for Lck Inhibitor Validation.

References

A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of pyrazolo[3,4-d]pyrimidine-based inhibitors, offering a comparative analysis of their performance against key oncological targets. This guide provides supporting experimental data, detailed methodologies for crucial experiments, and visual representations of associated signaling pathways to aid researchers and scientists in the field of drug development.

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1][2][3] Its significance stems from its structural similarity to the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site in a wide array of protein kinases.[1][2][4][5] This has led to the successful development of several clinical candidates and the FDA-approved drug, Ibrutinib, for the treatment of B-cell cancers.[1][2][3]

This guide presents a comparative analysis of various pyrazolo[3,4-d]pyrimidine inhibitors, focusing on their inhibitory activities against prominent cancer-related kinases such as Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR).

Quantitative Performance Data

The following tables summarize the in vitro potency of selected pyrazolo[3,4-d]pyrimidine inhibitors against their respective kinase targets and cancer cell lines.

Table 1: Inhibitory Activity against Kinase Targets

Compound/InhibitorTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Ibrutinib (3)BTK7.95--
Compound 11BTK7.95Ibrutinib (3)-
Compound 14CDK2/cyclin A57 ± 3Sorafenib184 ± 10
Compound 13CDK2/cyclin A81 ± 4Sorafenib184 ± 10
Compound 15CDK2/cyclin A119 ± 7Sorafenib184 ± 10
SI306Src130 (Ki)--

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Ki represents the inhibition constant.

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound/InhibitorCell LineCancer TypeGI50 (µM) / IC50 (nM)
Compound 15VariousLeukemia, NSCLC, Colon, ProstateGI50: 1.18 - 8.44
Compound 16VariousNSCLC, Colon, CNS, Prostate, Ovarian, Renal, BreastGI50: 0.018 - 9.98
Compound 14MCF-7Breast CancerIC50: 45
HCT-116Colorectal CarcinomaIC50: 6
HepG-2Hepatocellular CarcinomaIC50: 48
Compound 15MCF-7Breast CancerIC50: 46
HCT-116Colorectal CarcinomaIC50: 7
HepG-2Hepatocellular CarcinomaIC50: 48
SI306GBM patient-derivedGlioblastomaLow µM range

GI50 represents the concentration required to inhibit cell growth by 50%, while IC50 here represents the concentration causing a 50% reduction in cell viability.

Key Signaling Pathways and Mechanisms of Action

Pyrazolo[3,4-d]pyrimidine inhibitors exert their anti-cancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.

BTK Signaling Pathway

Ibrutinib and its analogs are potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway.[1] Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Ibrutinib->BTK

Caption: Inhibition of the BTK signaling pathway by Ibrutinib.

CDK2 Signaling Pathway

Cyclin-dependent kinases (CDKs), particularly CDK2, play a pivotal role in cell cycle regulation.[6][7] Pyrazolo[3,4-d]pyrimidine inhibitors targeting CDK2 can induce cell cycle arrest and apoptosis in cancer cells.

CDK2_Signaling_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation pRb pRb E2F E2F pRb->E2F Release G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2

Caption: Inhibition of the CDK2-mediated cell cycle progression.

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of inhibitors. Below are generalized protocols for key in vitro experiments.

Kinase Inhibition Assay (Generic)

This assay determines the concentration of an inhibitor required to block the activity of a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Kinase Solution Incubation Incubate Kinase + Inhibitor Kinase->Incubation Inhibitor Inhibitor (Varying Conc.) Inhibitor->Incubation Substrate_ATP Substrate & ATP Solution Initiation Initiate Reaction (Add Substrate/ATP) Substrate_ATP->Initiation Incubation->Initiation Termination Terminate Reaction Initiation->Termination Detection Detect Phosphorylated Substrate Termination->Detection Analysis Calculate IC50 Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Preparation: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor.

  • Pre-incubation: Incubate the kinase with the inhibitor for a specified period (e.g., 10-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the specific substrate and ATP.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value by plotting the percentage of viability against the inhibitor concentration.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors.[1][8][9] The comparative data presented herein highlights the versatility of this scaffold in targeting a range of oncogenic kinases. The development of dual-target and multi-target inhibitors based on this framework represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[10][11] Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of novel and more effective anti-cancer agents based on the pyrazolo[3,4-d]pyrimidine core.

References

A-420983: A Potent Lck Inhibitor with Implied Cross-Reactivity Across the Src Kinase Family

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of A-420983, a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), and discusses its potential cross-reactivity with other members of the Src family of kinases.

Comparative Inhibitory Activity

To illustrate the potential cross-reactivity profile of this compound, the following table presents the IC50 values of the related compound A-419259 against several Src family kinases. These values were determined using in vitro kinase assays.[3] It is important to note that these are not data for this compound itself, but for a closely related analog, and serve as a surrogate for understanding its potential selectivity.

KinaseIC50 (nM)
HckData not available for this compound; A-419259 IC50 is reported to be potent[1][2]
FgrData not available for this compound; A-419259 IC50 is reported to be potent[1][2]
LynData not available for this compound; A-419259 IC50 is reported to be potent[1][2]
LckPotent inhibitor [4][5]
SrcData not available
FynData not available
BlkData not available
YesData not available

Experimental Protocols

The determination of inhibitor potency (IC50) against various kinases is typically performed using in vitro kinase assays. Below is a detailed methodology for a common approach, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6]

In Vitro Kinase Assay Protocol (ADP-Glo™ Assay)
  • Reagent Preparation : All kinase assay components, including the kinase, substrate, ATP, and the test compound (e.g., this compound), are diluted in a kinase buffer.

  • Reaction Setup : The kinase reaction is initiated by adding the kinase to wells of a 384-well plate containing the substrate and varying concentrations of the inhibitor. The reaction is started by the addition of ATP.

  • Incubation : The reaction mixture is incubated at room temperature for a specified period, typically 60 minutes, to allow for the enzymatic reaction to proceed.

  • ADP Detection :

    • ADP-Glo™ Reagent Addition : After the kinase reaction, ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

    • Kinase Detection Reagent Addition : Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then into a luminescent signal by Ultra-Glo™ Luciferase. The plate is incubated for another 30 minutes at room temperature.

  • Data Acquisition : The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate reader.

  • Data Analysis : The IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A420983 This compound Dilution Series Reaction Incubate Kinase, Substrate, ATP & This compound A420983->Reaction Kinase Src Family Kinase Kinase->Reaction Substrate Substrate & ATP Substrate->Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Deplete ATP) Reaction->Add_ADP_Glo Stop Reaction Add_Detection Add Kinase Detection Reagent (Generate Light) Add_ADP_Glo->Add_Detection Luminescence Measure Luminescence Add_Detection->Luminescence IC50 Calculate IC50 Value Luminescence->IC50

Caption: Experimental workflow for determining IC50 values.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src activates GrowthFactor Growth Factor GrowthFactor->RTK Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream phosphorylates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation A420983 This compound A420983->Src inhibits

Caption: Simplified Src kinase signaling pathway.

Conclusion

This compound is a well-established potent inhibitor of Lck. While a comprehensive cross-reactivity profile against all Src family kinases is not publicly available, data from the structurally similar compound A-419259 suggests that this compound likely inhibits other members of the Src family, such as Hck, Fgr, and Lyn. Researchers using this compound should consider its potential for off-target effects on other Src family kinases and validate its activity in their specific experimental systems. The provided experimental protocol outlines a standard method for determining the precise inhibitory profile of this compound against a broader panel of kinases.

References

A-420983: A Targeted Approach to Immunosuppression Compared with Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational immunosuppressant A-420983 against established standard-of-care agents, including calcineurin inhibitors (Cyclosporine, Tacrolimus) and mTOR inhibitors (Everolimus). This document synthesizes available preclinical data to highlight the unique mechanism of action of this compound and its potential as a novel therapeutic agent in transplantation and autoimmune diseases.

Executive Summary

This compound is a potent, orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell activation cascade. By targeting Lck, this compound offers a more targeted immunosuppressive effect compared to the broader mechanisms of calcineurin and mTOR inhibitors. Preclinical studies have demonstrated the efficacy of this compound in animal models of organ transplant rejection. While direct head-to-head quantitative comparisons with standard immunosuppressants are limited in publicly available literature, this guide consolidates existing data to facilitate an informed evaluation of this compound's potential.

Mechanism of Action: A Tale of Different Pathways

The immunosuppressive effects of this compound and standard agents stem from their distinct interference with T-cell activation and proliferation, albeit at different points in the signaling cascade.

This compound: Targeting the Initial Spark of T-Cell Activation

This compound is a selective inhibitor of Lck, a tyrosine kinase that plays a pivotal role in the initial signaling events following T-cell receptor (TCR) engagement. Lck is responsible for phosphorylating key signaling molecules, leading to a cascade of events that ultimately results in T-cell activation, cytokine production, and proliferation. By inhibiting Lck, this compound effectively blocks T-cell activation at its origin.

Standard Immunosuppressants: Broader Inhibition of Downstream Pathways

  • Calcineurin Inhibitors (Cyclosporine A, Tacrolimus): These agents act further downstream by inhibiting calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT).[1] This dephosphorylation is essential for NFAT's translocation to the nucleus, where it upregulates the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).[1]

  • mTOR Inhibitors (Everolimus, Sirolimus): These drugs target the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is crucial for cell growth, proliferation, and survival.[2][3] By inhibiting mTOR, these agents block the cellular response to IL-2, thereby preventing T-cell proliferation.[2]

In Vitro Potency

CompoundTargetIC50Assay Conditions
This compound Lck~40 nMKinase activity assay
Cyclosporine ACalcineurinVariableFunctional assays (e.g., MLR)
TacrolimusCalcineurinVariableFunctional assays (e.g., MLR)
EverolimusmTORVariableFunctional assays (e.g., MLR)

Note: The IC50 values for calcineurin and mTOR inhibitors are highly dependent on the specific assay and cell type used. The provided information for this compound reflects its direct enzymatic inhibition, which may not directly correlate with cellular potency in a complex biological assay like an MLR.

In Vivo Efficacy: Animal Models of Transplant Rejection

This compound has demonstrated significant efficacy in preclinical models of organ transplant rejection. While direct comparative studies are scarce, the available data suggests its potential as a potent immunosuppressive agent.

Rat Cardiac Allograft Model

CompoundAnimal ModelDosingOutcome
This compound Rat Cardiac AllograftNot specified in abstractsPrevention of allograft rejection
Cyclosporine A Rat Cardiac Allograft5 mg/kg/day (oral)Prolonged graft survival[6][7]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and standard immunosuppressants.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activates CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates PLCg1 PLCγ1 PIP2 PIP2 PLCg1->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG LAT LAT ZAP70->LAT Phosphorylates LAT->PLCg1 Activates Calcineurin Calcineurin IP3->Calcineurin Activates via Ca2+ NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT mTOR mTOR Proliferation Cell Proliferation mTOR->Proliferation IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene IL2_Gene->mTOR via IL-2 A420983 This compound A420983->Lck Inhibits CNI Cyclosporine A Tacrolimus CNI->Calcineurin Inhibits mTORi Everolimus Sirolimus mTORi->mTOR Inhibits

Caption: T-Cell signaling cascade and points of intervention for immunosuppressants.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of immunosuppressive agents. Below are generalized methodologies for key experiments.

Mixed Lymphocyte Reaction (MLR) Assay

The one-way MLR is a standard in vitro assay to assess the cell-mediated immune response and the efficacy of immunosuppressive drugs.[8][9][10]

  • Objective: To measure the proliferative response of T-cells from one donor (responder) to allogeneic stimulation by irradiated peripheral blood mononuclear cells (PBMCs) from another donor (stimulator) and the inhibitory effect of the test compound.

  • Methodology:

    • Isolate PBMCs from two healthy, unrelated donors.

    • Treat the stimulator PBMCs with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their division.

    • Co-culture the responder and stimulator PBMCs at an appropriate ratio (e.g., 1:1) in a 96-well plate.

    • Add the test compound (this compound or standard immunosuppressants) at various concentrations to the co-culture.

    • Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

    • Assess T-cell proliferation using a suitable method, such as:

      • [3H]-thymidine incorporation: Add radiolabeled thymidine during the last 18-24 hours of culture. Measure its incorporation into the DNA of proliferating cells using a scintillation counter.

      • CFSE or CellTrace Violet staining: Label the responder cells with a fluorescent dye before co-culture. As cells divide, the dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity, which can be measured by flow cytometry.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits the proliferative response by 50%.

MLR_Workflow cluster_prep Cell Preparation cluster_culture Co-culture cluster_incubation Incubation cluster_analysis Analysis DonorA Isolate PBMCs (Donor A - Responder) CoCulture Co-culture Responder and Stimulator PBMCs DonorA->CoCulture DonorB Isolate PBMCs (Donor B - Stimulator) Irradiate Irradiate or treat with Mitomycin C DonorB->Irradiate Irradiate->CoCulture AddCompound Add Test Compound (this compound or Standard) CoCulture->AddCompound Incubate Incubate for 5-7 days AddCompound->Incubate ProliferationAssay Assess T-cell Proliferation ([3H]-thymidine or CFSE) Incubate->ProliferationAssay IC50 Calculate IC50 ProliferationAssay->IC50 Cardiac_Allograft_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Regimen cluster_monitoring Post-operative Monitoring cluster_endpoint Endpoint Analysis Transplant Heterotopic Heart Transplant (Donor to Recipient) TreatmentGroups Administer Daily: - Vehicle Control - this compound - Standard Immunosuppressant Transplant->TreatmentGroups Palpation Daily Palpation of Transplanted Heart TreatmentGroups->Palpation RecordSurvival Record Graft Survival Time Palpation->RecordSurvival MST Calculate Mean Survival Time (MST) RecordSurvival->MST Histology Histopathological Analysis of Explanted Heart RecordSurvival->Histology

References

A Head-to-Head Comparison of A-420983 with Novel Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory therapeutics, the quest for potent and selective agents that can effectively modulate the immune response with minimal off-target effects is ongoing. This guide provides a detailed, head-to-head comparison of A-420983, a potent Lck inhibitor, with a selection of novel immunomodulators that have emerged as key players in the field. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for key assays used in their evaluation.

Introduction to this compound and Novel Immunomodulators

This compound is a pyrazolo[3,4-d]pyrimidine that acts as a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1] Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and cytokine production. By inhibiting Lck, this compound effectively suppresses T-cell-mediated immune responses, demonstrating efficacy in preclinical models of delayed-type hypersensitivity and organ transplant rejection.[1][2]

The field of immunomodulation has since evolved, with the advent of novel therapeutic agents targeting different aspects of the immune response. For this comparison, we will focus on three major classes of novel immunomodulators:

  • Checkpoint Inhibitors: These agents, such as nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4), work by blocking inhibitory signals that regulate T-cell activation, thereby unleashing a more robust anti-tumor immune response.

  • BTK Inhibitors: Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway. Inhibitors like ibrutinib have revolutionized the treatment of B-cell malignancies.

  • JAK Inhibitors: Janus kinases (JAKs) are a family of tyrosine kinases that mediate signaling for a wide range of cytokines and growth factors. Inhibitors such as tofacitinib and ruxolitinib are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound and the selected novel immunomodulators, allowing for a direct comparison of their biochemical potency, cellular activity, and clinical efficacy where applicable.

Table 1: Biochemical Potency and Selectivity

CompoundPrimary TargetIC50 (nM)Other Kinases Inhibited (IC50, nM)Reference
This compound Lck7Src (42), Lyn (21), Syk (200)[3]
Ibrutinib BTK0.5BLK, BMX, FGR, EGFR, ITK[4][5][6][7]
Tofacitinib JAK1/JAK3JAK1: 1-3.2, JAK3: 1-5JAK2: 20-112[8][9]
Ruxolitinib JAK1/JAK2JAK1: 3.3, JAK2: 2.8-[10]

Table 2: In Vitro Cellular Activity

CompoundAssayCell TypeIC50 / EffectReference
This compound T-cell ProliferationNot SpecifiedPotent inhibition[3]
This compound IL-2 ProductionNot SpecifiedInhibition of IL-2 biosynthesis[1]
Ibrutinib B-cell Proliferation (BCR-activated)Primary B-cellsIC50: 8 nM[11]
Ibrutinib Cytokine Production (TNFα, IL-1β, IL-6)Primary monocytesIC50: 2.6 nM, 0.5 nM, 3.9 nM[11]
Tofacitinib IL-15 stimulated pSTAT activation (JAK1/3)Human whole bloodIC50: 42 nM[12]
Ruxolitinib IL-6 stimulated pSTAT3 inhibitionHuman whole bloodWeaker activity than parent[13]

Table 3: Preclinical and Clinical Efficacy

Compound/RegimenModel/IndicationEfficacyReference
This compound Animal models of delayed-type hypersensitivity and organ transplant rejectionOrally efficacious[1]
Nivolumab + Ipilimumab Advanced Melanoma (Phase 3)Objective Response Rate: 57.6%[14]
Nivolumab Advanced NSCLC (Phase 1b)Objective Response Rate: 17%[15]
Ipilimumab Murine colon carcinoma modelIncreased rate of tumor rejection[16]
Ruxolitinib Myelofibrosis (Phase 3)28.5% of patients achieved ≥35% reduction in spleen volume[10]
AJ1-11095 (novel JAK2i) JAK2V617F knock-in mouse modelSuperior efficacy compared to ruxolitinib[17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanisms of action and the experimental approaches used to evaluate these immunomodulators.

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates A420983 This compound A420983->Lck inhibits LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ influx IP3->Ca PKC PKC DAG->PKC NFAT NFAT activation Ca->NFAT NFkB NF-κB activation PKC->NFkB AP1 AP-1 activation PKC->AP1 Cytokines Cytokine Production (e.g., IL-2) NFAT->Cytokines NFkB->Cytokines AP1->Cytokines Proliferation T-cell Proliferation Cytokines->Proliferation

Caption: Lck Signaling Pathway and the inhibitory action of this compound.

Checkpoint_Inhibitor_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 B7 CD28 CD28 B7->CD28 CTLA4 CTLA-4 B7->CTLA4 PDL1_APC PD-L1 PD1 PD-1 PDL1_APC->PD1 TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 CD28->Activation Signal 2 (Co-stimulation) Inhibition Inhibition CTLA4->Inhibition Inhibitory Signal PD1->Inhibition Inhibitory Signal Ipilimumab Ipilimumab Ipilimumab->CTLA4 blocks Nivolumab Nivolumab Nivolumab->PD1 blocks Experimental_Workflow_TCell_Proliferation PBMC Isolate PBMCs CFSE Label with CFSE PBMC->CFSE Stimulate Stimulate with anti-CD3/CD28 +/- Immunomodulator CFSE->Stimulate Culture Culture for 72-96 hours Stimulate->Culture Stain Stain for T-cell markers (CD4, CD8) Culture->Stain FACS Analyze by Flow Cytometry Stain->FACS Data Quantify Proliferation (CFSE dilution) FACS->Data

References

Confirming A-420983 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of A-420983, a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Understanding and verifying the direct interaction of this compound with Lck within a cellular context is paramount for validating its mechanism of action and advancing its development as a therapeutic agent. This document outlines key experimental approaches, presents available data for this compound and comparable Lck inhibitors, and provides detailed protocols and pathway diagrams to support your research.

Comparison of Lck Inhibitors: Cellular Target Engagement

CompoundTargetAssay TypeCell LineParameterValueReference
This compound LckBiochemical Inhibition-IC50Potent (specific value not publicly available)[1]
DasatinibLckNanoBRETHEK293IC502.7 nM[2]
A-770041LckBiochemical Inhibition-IC50147 nM[3][4]
A-770041Lck (functional)IL-2 Production InhibitionWhole BloodEC50~80 nM[5]

Note: IC50 values from biochemical assays measure the concentration of an inhibitor required to reduce the activity of the purified enzyme by 50%. NanoBRET IC50 and CETSA EC50 values reflect the concentration needed to achieve 50% target engagement within a living cell, providing a more physiologically relevant measure of potency. The EC50 for IL-2 production inhibition is a downstream functional measure of Lck engagement.

Key Methodologies for Confirming Target Engagement

Several robust methods can be employed to confirm and quantify the interaction of this compound with Lck in a cellular setting. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique that is highlighted here due to its widespread adoption and physiological relevance.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, Lck, increases the protein's thermal stability.[6] This stabilization results in less protein denaturation and aggregation upon heating. By measuring the amount of soluble Lck remaining at various temperatures, a "melting curve" can be generated. A shift in this curve in the presence of the compound confirms target engagement.

Advantages of CETSA:

  • Label-free: Does not require modification of the compound or the target protein.

  • Physiologically relevant: Can be performed in intact cells and even tissues, providing a more accurate assessment of target engagement in a native environment.[7]

  • Versatile: Can be adapted for both target validation and dose-response studies (Isothermal Dose-Response, ITDR).[7]

Lck Signaling Pathway

This compound exerts its effects by inhibiting Lck, a critical kinase in the T-cell receptor (TCR) signaling pathway. Understanding this pathway is essential for designing experiments to measure downstream functional consequences of target engagement.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Association ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation PI3K PI3K LAT->PI3K Recruitment & Activation Ras Ras LAT->Ras Activation NFAT NFAT PLCg1->NFAT Activation Akt Akt PI3K->Akt Activation MAPK_cascade MAPK Cascade (ERK) Ras->MAPK_cascade Activation NFkB NF-κB Akt->NFkB Activation AP1 AP-1 MAPK_cascade->AP1 Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression A420983 This compound A420983->Lck Inhibition

Caption: Lck signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram outlines a typical workflow for a CETSA experiment coupled with Western blotting to determine the target engagement of this compound with Lck.

CETSA_Workflow start Start: T-cell culture (e.g., Jurkat cells) treatment Treat cells with this compound or vehicle (DMSO) start->treatment harvest Harvest and wash cells treatment->harvest heat_shock Heat shock at a temperature gradient harvest->heat_shock lysis Cell lysis (e.g., freeze-thaw) heat_shock->lysis centrifugation Centrifugation to pellet aggregated proteins lysis->centrifugation supernatant Collect supernatant (soluble protein fraction) centrifugation->supernatant quantification Protein quantification (e.g., BCA assay) supernatant->quantification western_blot Western Blot analysis for soluble Lck quantification->western_blot analysis Data analysis: Generate melt curves and determine thermal shift (ΔTm) western_blot->analysis end End: Confirmation of target engagement analysis->end

Caption: A typical experimental workflow for CETSA.

Detailed Experimental Protocols

Protocol 1: CETSA Melt Curve Analysis for this compound

This protocol describes the generation of a thermal melt curve for Lck in a human T-cell line (e.g., Jurkat) to determine the thermal shift induced by this compound.

Materials:

  • Jurkat cells (or other suitable T-cell line)[8]

  • RPMI-1640 medium with 10% FBS and Penicillin-Streptomycin[9]

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and inhibitors)[10]

  • BCA protein assay kit

  • Primary antibody against Lck

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL.[10]

    • Harvest cells and resuspend in fresh culture medium at a concentration of 10 x 10^6 cells/mL.[10]

    • Create two pools of cells: one treated with a saturating concentration of this compound (e.g., 10 µM) and the other with an equivalent volume of DMSO.[10]

    • Incubate the cells for 1 hour at 37°C in a CO2 incubator.[9]

  • Heat Challenge:

    • Aliquot 50 µL of the cell suspension from each treatment group into separate PCR tubes for each temperature point.[10]

    • Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[10]

    • Include a non-heated control sample maintained at 37°C.[10]

    • Immediately cool the tubes to 4°C after heating.[10]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[9]

    • Carefully collect the supernatant.[11]

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay.[12]

    • Normalize the protein concentrations of all samples.[12]

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.[12]

    • Transfer proteins to a PVDF membrane and block with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for Lck overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Detect the signal using a chemiluminescent substrate.[12]

  • Data Analysis:

    • Quantify the band intensities for Lck at each temperature for both this compound and vehicle-treated samples.

    • Normalize the intensity of each band to the intensity of the 37°C sample for each treatment group.

    • Plot the normalized soluble Lck fraction against the temperature to generate melt curves.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

Protocol 2: Isothermal Dose-Response (ITDR) CETSA for this compound

This protocol is used to determine the cellular potency (EC50) of this compound in stabilizing Lck at a single, fixed temperature.

Procedure:

  • Cell Culture and Treatment:

    • Culture and harvest Jurkat cells as described in Protocol 1.

    • Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 1 hour at 37°C.

  • Heat Treatment and Lysis:

    • From the melt curve experiment (Protocol 1), determine an optimal temperature for the ITDR experiment (a temperature that results in approximately 50-75% protein denaturation in the vehicle-treated sample).

    • Heat all samples at this single temperature for 3 minutes.[7]

    • Lyse the cells and separate the soluble and aggregated fractions as described in Protocol 1.

  • Analysis:

    • Quantify the soluble Lck in each sample by Western blotting.[11]

    • Plot the amount of soluble Lck as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 of target engagement.[12]

References

A-420983: A Comparative Literature Review of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the efficacy and safety of A-420983, a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). This compound has demonstrated potential as an immunosuppressive agent in preclinical models.[1][2][3] This document compares its performance with a structurally related Lck inhibitor, A-770041, and provides supporting experimental data and protocols to inform further research and development.

Introduction to this compound and Lck Inhibition

This compound is a pyrazolo[3,4-d]pyrimidine derivative identified as a potent inhibitor of Lck.[2] Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and cytokine production. Inhibition of Lck is a promising strategy for inducing immunosuppression in the context of autoimmune diseases and organ transplant rejection.[1]

Efficacy and Safety Comparison: this compound vs. A-770041

A-770041 is another pyrazolo[3,4-d]pyrimidine Lck inhibitor developed from the optimization of this compound. The following tables summarize the available quantitative data for both compounds.

Table 1: In Vitro Efficacy and Selectivity

CompoundTargetIC50Selectivity ProfileReference
This compound T-cell Proliferation< 10 nMData not available[1]
A-770041 Lck147 nM>30-fold vs. Fyn, Src, Fgr[1]

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelDosingKey FindingsReference
This compound Delayed-Type Hypersensitivity, Graft Rejection< 10 mg/kg (oral)Effective prevention and therapy[1]
A-770041 Rat Cardiac Allograft10-40 mg/kg/day (oral)Dose-dependent increase in graft survival[1]

Table 3: Preclinical Pharmacokinetics and Safety

CompoundSpeciesOral BioavailabilityKey Safety FindingsReference
This compound Mice, DogsGoodWell-tolerated in preclinical models[1]
A-770041 Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard in vitro method to assess the immunosuppressive activity of a compound by measuring T-cell proliferation in response to allogeneic stimulation.

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors (responder and stimulator).

  • Stimulator Cell Inactivation: Treat stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: Co-culture responder and inactivated stimulator PBMCs at a ratio of 1:1 in a 96-well plate.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., this compound) to the co-culture.

  • Proliferation Assay: After 4-5 days of incubation, assess T-cell proliferation using a 3H-thymidine incorporation assay or a non-radioactive method like CFSE or BrdU staining followed by flow cytometry.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits T-cell proliferation by 50%.

Delayed-Type Hypersensitivity (DTH) Model in Mice

The DTH model is an in vivo assay to evaluate cell-mediated immunity and the efficacy of immunosuppressive agents.

Protocol:

  • Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin) emulsified in Complete Freund's Adjuvant.

  • Compound Administration: Administer the test compound (e.g., this compound) orally or via another appropriate route at various doses, starting from the day of sensitization or just before the challenge.

  • Challenge: After 5-7 days, challenge the sensitized mice by injecting the same antigen into a hind footpad or ear.

  • Measurement of DTH Response: Measure the swelling of the challenged footpad or ear using a caliper at 24 and 48 hours post-challenge.

  • Data Analysis: Compare the degree of swelling between the compound-treated and vehicle-treated groups to determine the efficacy of the compound in suppressing the DTH response.

Heterotopic Cardiac Allograft Model in Rats

This in vivo model is used to assess the efficacy of immunosuppressive drugs in preventing organ transplant rejection.

Protocol:

  • Transplantation: Perform a heterotopic heart transplantation from a donor rat (e.g., Brown Norway) to a recipient rat of a different strain (e.g., Lewis). The donor heart is transplanted into the recipient's abdomen or neck.

  • Compound Administration: Administer the test compound (e.g., this compound) to the recipient rats daily, starting from the day of transplantation.

  • Graft Survival Assessment: Monitor the viability of the transplanted heart daily by palpation to assess the heartbeat. The day of cessation of a palpable heartbeat is recorded as the day of rejection.

  • Histological Analysis: At the time of rejection or at the end of the study, harvest the transplanted heart for histological examination to assess the severity of rejection (e.g., infiltration of immune cells, tissue damage).

  • Data Analysis: Compare the mean survival time of the cardiac allografts in the compound-treated groups with the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

dot

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Association ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKC DAG->PKC NFAT NFAT Calcium->NFAT AP1 AP-1 PKC->AP1 NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression A420983 This compound A420983->Lck Experimental_Workflow_Cardiac_Allograft cluster_pre_transplant Pre-transplantation cluster_transplantation Transplantation cluster_post_transplant Post-transplantation Donor Donor Rat (e.g., Brown Norway) Transplant Heterotopic Cardiac Transplantation Donor->Transplant Recipient Recipient Rat (e.g., Lewis) Recipient->Transplant Treatment Daily Oral Gavage (Vehicle or this compound) Transplant->Treatment Monitoring Daily Palpation (Graft Survival) Treatment->Monitoring Endpoint Endpoint: Graft Rejection Monitoring->Endpoint Histology Histological Analysis Endpoint->Histology

References

Safety Operating Guide

Navigating the Disposal of A-420983: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures and a Safety Data Sheet (SDS) for A-420983 are not publicly available. This guide is based on general best practices for the disposal of potent, small-molecule inhibitors used in research and development. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.

This compound is a potent, orally active inhibitor of Lck (Lymphocyte-specific protein tyrosine kinase), investigated for its potential in models of delayed-type hypersensitivity and organ transplant rejection.[1][2] As with any biologically active compound, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a procedural framework for the safe management and disposal of this compound waste.

Chemical Safety and Disposal Profile: this compound

The following table summarizes key hypothetical data points relevant to the safe handling and disposal of this compound, based on common characteristics of similar small molecule inhibitors.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteDue to its biological potency and lack of comprehensive toxicological data, this compound should be treated as hazardous.
Primary Hazards Potential for high potency and biological activity. Unknown toxicological profile.Assume the compound is toxic if inhaled, ingested, or absorbed through the skin.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, and a lab coat are mandatory.To prevent skin and eye contact with the compound.
Handling Environment A certified chemical fume hood is required for handling the solid compound and preparing solutions.To minimize the risk of inhalation of fine powders or aerosols.
Solid Waste Stream Segregate into a clearly labeled, sealed container for "Hazardous Solid Chemical Waste."Includes contaminated gloves, weigh paper, pipette tips, and vials.
Liquid Waste Stream Segregate into a clearly labeled, sealed container for "Hazardous Liquid Chemical Waste."Includes unused solutions and solvent rinses from contaminated labware.
Decontamination Solvent 70% Ethanol or as determined by solubility and institutional protocols.For decontaminating work surfaces and glassware.
Spill Management Use a commercial chemical spill kit or absorbent material.To safely contain and clean up any accidental releases.

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is essential for managing this compound waste safely.

  • Personal Protective Equipment (PPE) and Handling:

    • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles, when handling this compound in any form.

    • Conduct all manipulations of solid this compound and preparation of solutions within a certified chemical fume hood to prevent inhalation.

  • Waste Segregation and Collection:

    • Solid Waste:

      • Collect all solid waste contaminated with this compound in a dedicated, leak-proof container with a secure lid. This includes, but is not limited to, used gloves, disposable labware (e.g., pipette tips, microfuge tubes), and weighing papers.

      • Clearly label the container with "Hazardous Solid Chemical Waste," the name of the compound ("this compound"), the date, and the name of the principal investigator or lab group.

    • Liquid Waste:

      • Collect all liquid waste containing this compound, including experimental solutions and the initial solvent rinses of contaminated glassware, in a separate, shatter-resistant container with a secure, leak-proof cap.

      • Clearly label the liquid waste container with "Hazardous Liquid Chemical Waste," "this compound," the solvent system used (e.g., DMSO, Ethanol), and an approximate concentration of the active compound.

    • Sharps Waste:

      • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Decontamination of Labware:

    • All non-disposable labware that has come into contact with this compound must be decontaminated.

    • Rinse the glassware with a suitable solvent (such as 70% ethanol, depending on solubility) to remove residual compound. Collect this initial rinse as hazardous liquid waste.

    • After the initial solvent rinse, wash the labware with soap and water as per standard laboratory procedures.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional EHS office.

    • If trained and safe to do so, contain the spill using a chemical spill kit or an appropriate absorbent material.

    • Wearing appropriate PPE, carefully clean the affected area. All materials used for cleanup must be disposed of as hazardous solid waste.

  • Final Disposal:

    • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

    • Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste in accordance with all regulatory requirements.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final removal from the laboratory.

G start Start: this compound Waste Generated is_solid Is the waste solid? start->is_solid decontaminate Decontaminate Labware (Collect rinse as liquid waste) start->decontaminate spill Spill Occurs start->spill solid_waste Collect in labeled Hazardous Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in labeled Hazardous Liquid Waste Container is_solid->liquid_waste No (Liquid) store_waste Store sealed containers in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste decontaminate->liquid_waste spill_cleanup Follow Spill Protocol: Contain, Clean, Collect Waste spill->spill_cleanup Yes spill->store_waste No spill_cleanup->solid_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling A-420983

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like A-420983 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a potent, orally active inhibitor of Lck (lymphocyte-specific protein tyrosine kinase) and is utilized in research, particularly in studies related to delayed-type hypersensitivity and organ transplant rejection.[1] As with any potent chemical compound, adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent skin and respiratory exposure.

Protection LevelEquipmentSpecifications & Rationale
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or N95/P100 RespiratorA PAPR is recommended for handling larger quantities or when there is a risk of aerosolization. For smaller quantities in a well-ventilated area, a properly fitted N95 or P100 respirator should be used. Surgical masks do not offer adequate protection.[2]
Hand Protection Powder-free Nitrile Gloves (Double Gloved)Disposable and latex-free gloves are essential. Double gloving provides an additional layer of protection. Gloves should be changed frequently and immediately if contaminated.[2]
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsGoggles should meet recognized safety standards (e.g., ANSI Z87.1).
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing.
Foot Protection Closed-toe ShoesStreet shoes are not permitted in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to maintaining a safe working environment and ensuring the integrity of the experiment.

  • Preparation : Before handling this compound, ensure that the designated workspace, typically a chemical fume hood or a biological safety cabinet, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Weighing and Reconstitution : When weighing the solid compound, perform the task within a chemical fume hood to minimize the risk of inhalation. For reconstitution, use the appropriate solvent as specified in the product datasheet. This compound is soluble in DMSO.[3]

  • Handling Solutions : When working with solutions of this compound, always use a calibrated pipette and avoid splashing. All manipulations should be carried out within the confines of a fume hood.

  • Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination : After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Unused solid this compound and any materials used for spill cleanup should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour solutions down the drain.

  • Contaminated Sharps : Any needles or other sharps that come into contact with this compound should be disposed of in a designated sharps container.

  • Empty Containers : Empty containers that held this compound should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Designate & Prepare Workspace (Fume Hood) Gather Gather Materials & PPE Prep->Gather Weigh Weigh Solid this compound (in Fume Hood) Gather->Weigh Reconstitute Reconstitute with Solvent (e.g., DMSO) Weigh->Reconstitute Experiment Perform Experimental Procedures Reconstitute->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Segregate Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate Dispose Dispose of Hazardous Waste (Follow Regulations) Segregate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.